Methyl 9-decenoate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
methyl dec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIGSHCJXYGFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365139 | |
| Record name | methyl 9-decenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25601-41-6 | |
| Record name | Methyl 9-decenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25601-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 9-decenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025601416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Decenoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | methyl 9-decenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl dec-9-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.189.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 9-decenoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K2M7ZTD5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Methyl 9-decenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 9-decenoate (C₁₁H₂₀O₂) is an unsaturated fatty acid methyl ester that serves as a valuable chemical intermediate in the synthesis of various organic compounds.[1] Its utility in diverse applications, including the production of biofuels and the formulation of flavors and fragrances, necessitates a thorough understanding of its physical characteristics.[1][2] This guide provides a detailed overview of the known physical properties of this compound, supported by experimental methodologies for their determination.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. It is important to note that while some data is available for this compound, values for closely related compounds are also included for comparative purposes and should be considered with appropriate scientific caution.
| Property | Value | Notes and Citations |
| Molecular Formula | C₁₁H₂₀O₂ | [1][3][4] |
| Molecular Weight | 184.28 g/mol | [1][4] |
| Appearance | Liquid | [4][5] |
| Boiling Point | 123 °C at 21 Torr | [1][5][6] |
| Density | 0.883 ± 0.06 g/cm³ (Predicted) | [5][6] |
| Solubility | Insoluble in water; Soluble in organic solvents.[1][2] | Exhibits strong lipophilic character.[1] |
| logP (Octanol-Water Partition Coefficient) | 4.6 at pH 7.8 | Indicates a high affinity for non-polar environments.[1] |
| Vapor Pressure | 13.37 Pa at 25°C | [6] |
| Refractive Index | nD²⁰ 1.425 (for Methyl decanoate) | Value for the saturated analogue, Methyl decanoate. |
| Melting Point | -14 to -11 °C (for Methyl decanoate) | Value for the saturated analogue, Methyl decanoate. |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research and development. The following section details standardized methodologies for measuring key physical parameters of liquid esters like this compound.
Determination of Boiling Point under Reduced Pressure
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is essential.
Principle: By lowering the pressure above the liquid, the boiling point is decreased. A vacuum distillation apparatus is employed to control the pressure and measure the corresponding boiling temperature.
Apparatus:
-
Round-bottom flask
-
Claisen or distillation head
-
Thermometer or temperature probe
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Manometer
-
Heating mantle with a stirrer
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all glass joints are properly sealed.
-
Place a sample of the liquid ester (e.g., 10-20 mL) and a boiling chip or magnetic stir bar into the round-bottom flask.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Gradually apply vacuum to the system, adjusting to the desired pressure as measured by the manometer.
-
Begin heating the sample gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor condenses.
-
Record the stable temperature at which the liquid is distilling as the boiling point at the recorded pressure.
Determination of Density
The density of a liquid is its mass per unit volume. Several methods can be employed for accurate determination.
Principle: The mass of a known volume of the liquid is measured at a specific temperature.
Method 1: Pycnometer Method
-
Clean and dry a pycnometer of a known volume.
-
Weigh the empty pycnometer accurately.
-
Fill the pycnometer with the liquid ester, ensuring no air bubbles are trapped.
-
Place the pycnometer in a constant temperature bath until it reaches thermal equilibrium.
-
Adjust the liquid level to the calibration mark.
-
Wipe the outside of the pycnometer dry and weigh it.
-
The density is calculated by dividing the mass of the liquid (filled pycnometer weight minus empty pycnometer weight) by the volume of the pycnometer.
Method 2: Oscillating U-tube Densitometer
-
Calibrate the instrument with two standards of known density (e.g., dry air and distilled water).
-
Inject the liquid ester sample into the U-tube.
-
The instrument measures the oscillation period of the U-tube, which is related to the density of the sample.
-
The density is automatically calculated and displayed by the instrument.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For esters, solubility in both aqueous and organic solvents is of interest.
Qualitative Procedure:
-
To a small test tube, add approximately 1 mL of the solvent (e.g., water, ethanol, diethyl ether).
-
Add a few drops of the liquid ester to the solvent.
-
Vigorously shake the test tube for about 30 seconds.
-
Observe whether the ester dissolves completely, forms a separate layer, or is partially soluble.
-
Record the observations.
Quantitative Procedure (for Octanol-Water Partition Coefficient, logP): The octanol-water partition coefficient is a measure of the lipophilicity of a compound. The shake-flask method is a common technique for its determination.
-
Prepare a solution of the ester in either water-saturated 1-octanol or 1-octanol-saturated water.
-
Place equal volumes of this solution and the other phase (either 1-octanol-saturated water or water-saturated 1-octanol) into a separatory funnel.
-
Shake the funnel for a predetermined period to allow for equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and octanol layers.
-
Determine the concentration of the ester in each phase using a suitable analytical technique (e.g., gas chromatography, HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of P (logP) is then reported.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the boiling point of a liquid compound under reduced pressure.
Caption: Workflow for Boiling Point Determination Under Reduced Pressure.
References
Methyl 9-decenoate chemical structure and formula C11H20O2.
An In-depth Technical Guide to Methyl 9-decenoate
Introduction
This compound is an unsaturated fatty acid methyl ester (FAME) with the molecular formula C11H20O2.[1][2][3] It consists of a ten-carbon chain with a terminal double bond (at the ninth carbon) and a methyl ester group.[1] This structure imparts both hydrophobic (the long carbon chain) and moderately polar (the ester group) characteristics, influencing its physical properties and reactivity.[2] this compound serves as a valuable chemical intermediate in various synthetic processes, a component in biodiesel, and has potential applications in the flavor and fragrance industry.[1][2] Its well-defined structure also makes it a useful reference standard in analytical chemistry, particularly in gas chromatography.[1]
Chemical Structure and Formula
The fundamental identity of this compound is defined by its molecular structure and associated identifiers.
-
IUPAC Name : methyl dec-9-enoate[1]
The chemical structure is characterized by a linear ten-carbon chain with a double bond between C9 and C10, and a methyl ester at C1.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and role in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Weight | 184.27 g/mol | [1] |
| Appearance | White crystalline powder or colorless to pale yellow liquid | [4][6] |
| Boiling Point | 123 °C at 21 Torr | [1][4] |
| Density | 0.883 ± 0.06 g/cm³ (Predicted) | [4] |
| Vapor Pressure | 13.37 Pa at 25°C | [1][4] |
| logP (Octanol-Water) | 3.076 - 4.6 | [1][4] |
| Solubility | Soluble in organic solvents, poorly soluble in water. | [1][2] |
| Refractive Index | Data not available | |
| Flash Point | 198.00 °F (92.40 °C) (estimated) | [6] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and quality control of this compound.
| Technique | Data Highlights | Reference(s) |
| ¹H NMR | Spectra available, though specific peak assignments for the 9-decenoate isomer are not detailed in the provided search results. A spectrum for the related methyl decanoate is available. | [7] |
| ¹³C NMR | Spectra available from sources like SpectraBase. | [8] |
| Mass Spectrometry (MS) | GC-MS data is available, with the NIST Mass Spectrometry Data Center providing reference spectra. The exact mass is 184.146329876 Da. | [4][8] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. A spectrum for the related methyl decanoate is also available for comparison. | [8][9] |
| Kovats Retention Index | 1316 (Semi-standard non-polar column). | [8][10] |
Synthesis of this compound
Several synthetic routes are employed for the production of this compound, each with distinct advantages.
-
Esterification : This is a direct method involving the reaction of 9-decenoic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid.[1]
-
Olefin Metathesis : A modern and significant approach is the ethenolysis of methyl oleate (derived from plant oils) using ruthenium catalysts (e.g., Grubbs II catalyst).[1] This reaction produces both this compound and 1-decene, which are valuable chemical intermediates.[1]
-
Transesterification : This common industrial method involves the transesterification of triglycerides from vegetable oils to produce a mixture of fatty acid methyl esters, which can include this compound depending on the feedstock.[1]
Caption: Major synthesis routes for this compound.
Experimental Protocol: Acid-Catalyzed Esterification of a Carboxylic Acid
The following is a general, detailed protocol for the synthesis of a methyl ester from a carboxylic acid, which is directly applicable to the synthesis of this compound from 9-decenoic acid. This protocol is based on a standard procedure for esterification.[11]
Objective: To synthesize this compound via Fischer esterification of 9-decenoic acid.
Materials:
-
9-decenoic acid (1 equivalent)
-
Methanol (as both reactant and solvent, excess)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane or Diethyl Ether (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add 9-decenoic acid and an excess of methanol.
-
Catalyst Addition : While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Let the reaction proceed for several hours (typically 2-4 hours), monitoring by TLC if necessary.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and add water and an extraction solvent (e.g., diethyl ether).
-
Shake the funnel, venting frequently. Allow the layers to separate and collect the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
-
Drying and Concentration : Dry the collected organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification : The crude this compound can be purified by fractional vacuum distillation to yield the final product.[11]
Chemical Reactions and Biological Activity
The presence of both a double bond and an ester functional group makes this compound a versatile molecule for further chemical transformations.
-
Reactivity : The terminal double bond can undergo various reactions such as hydrogenation, epoxidation, and polymerization.[2] The ester group can be hydrolyzed back to the carboxylic acid or transesterified with other alcohols.
-
Biological Activity : Limited studies have explored the biological properties of this compound. One study investigated its potential as an insecticide against the red flour beetle (Tribolium castaneum).[1] However, more extensive research is required to fully understand its biological profile and potential applications in drug development or agrochemicals.[1]
Applications
This compound has several established and potential applications across different industries.
-
Chemical Intermediate : It is a precursor for the synthesis of other valuable chemicals and polymers.[1][2] Its bifunctional nature allows for a wide range of chemical modifications.
-
Biodiesel : As a fatty acid methyl ester, it can be a component of biodiesel, where its properties contribute to the overall fuel characteristics like cetane number and oxidative stability.[1]
-
Flavors and Fragrances : Due to its often pleasant, fruity odor, it has applications in the formulation of flavors and fragrances.[2]
-
Coatings and Inks : It is used as a raw material for coatings, inks, and plastic additives.[2]
Caption: Key application areas for this compound.
References
- 1. Buy this compound | 25601-41-6 [smolecule.com]
- 2. CAS 25601-41-6: this compound | CymitQuimica [cymitquimica.com]
- 3. larodan.com [larodan.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound [webbook.nist.gov]
- 6. methyl 9-octadecenoate, 2462-84-2 [thegoodscentscompany.com]
- 7. Methyl decanoate(110-42-9) 1H NMR [m.chemicalbook.com]
- 8. This compound | C11H20O2 | CID 1778877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl decanoate(110-42-9) IR Spectrum [chemicalbook.com]
- 10. This compound [webbook.nist.gov]
- 11. Methyl decanoate synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Identification of Methyl 9-decenoate
This guide provides an overview of the key identifiers for Methyl 9-decenoate, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identifiers
This compound is an organic compound classified as a fatty acid methyl ester.[1] For consistent and accurate identification in research and regulatory documentation, standardized identifiers are crucial. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, while synonyms provide alternative names used in literature and commerce.
Below is a summary of the primary identifiers for this compound.
| Identifier Type | Value |
| CAS Number | 25601-41-6[1][2][3][4][5] |
| IUPAC Name | methyl dec-9-enoate[1][2] |
| Synonyms | 9-Decenoic acid, methyl ester[2][3][4][5][6] |
| Methyl dec-9-enoate[3][4] | |
| 9-DAME[7] | |
| dec-9-enoic acid methyl ester[6] | |
| Molecular Formula | C11H20O2[1][2][3][5] |
Logical Relationship of Identifiers
The following diagram illustrates the relationship between the primary chemical compound and its various identifiers. This visualization helps in understanding how a single chemical entity is referenced across different systems and publications.
Note on Methodologies: The information presented in this guide is based on established chemical databases and public records. As this document focuses on the identification of a chemical compound, it does not include experimental protocols or signaling pathways, which are not applicable to this topic. The provided data is for informational and reference purposes in a research context.
References
- 1. Buy this compound | 25601-41-6 [smolecule.com]
- 2. This compound | C11H20O2 | CID 1778877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. CAS 25601-41-6: this compound | CymitQuimica [cymitquimica.com]
- 5. larodan.com [larodan.com]
- 6. 9-Decenoic acid, methyl ester | CAS#:25601-41-6 | Chemsrc [chemsrc.com]
- 7. This compound|lookchem [lookchem.com]
An In-depth Technical Guide to the Natural Occurrence and Sources of Unsaturated Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsaturated fatty acid esters are a broad class of lipids that play crucial roles in biological systems, from serving as fundamental components of cell membranes to acting as signaling molecules and energy storage reserves. These esters, which consist of an unsaturated fatty acid linked to an alcohol, are widespread in nature. Their unique chemical structures, characterized by the presence of one or more double bonds in the fatty acid chain, confer specific physical and biological properties that are of significant interest in the fields of biochemistry, nutrition, and pharmacology. For drug development professionals, the lipophilic nature of these esters presents opportunities for creating prodrugs with enhanced bioavailability and targeted delivery. This guide provides a comprehensive overview of the natural occurrence and sources of unsaturated fatty acid esters, detailed experimental protocols for their analysis, and insights into their roles in cellular signaling pathways.
Natural Occurrence and Sources
Unsaturated fatty acid esters are ubiquitously found across the plant and animal kingdoms, as well as in various microorganisms. They are most commonly found as triglycerides (trieesters of glycerol), phospholipids, and wax esters.
Plant Sources
Vegetable oils are a primary source of unsaturated fatty acid esters, predominantly in the form of triglycerides. The composition of these esters varies significantly among different plant species, influencing the physical properties and nutritional value of the oil.
Table 1: Unsaturated Fatty Acid Ester Composition of Common Vegetable Oils (% of Total Fatty Acids)
| Oil Source | Monounsaturated Fatty Acids (%) | Polyunsaturated Fatty Acids (%) | Predominant Unsaturated Fatty Acids |
| Olive Oil | 70.9 | 11.2 | Oleic acid (C18:1) |
| Canola Oil | 62.0 | 31.5 | Oleic acid (C18:1), Linoleic acid (C18:2) |
| Peanut Oil | 45.8 | 33.5 | Oleic acid (C18:1), Linoleic acid (C18:2) |
| Sunflower Oil (High Linoleic) | 13.0 | 75.0 | Linoleic acid (C18:2) |
| Flaxseed Oil | 18.0 | 73.0 | α-Linolenic acid (C18:3) |
| Soybean Oil | 23.0 | 58.0 | Linoleic acid (C18:2), α-Linolenic acid (C18:3) |
| Palm Oil | 40.2 | 10.1 | Oleic acid (C18:1) |
Data compiled from various sources.
Animal Sources
Animal fats are another significant source of unsaturated fatty acid esters, again primarily as triglycerides. The fatty acid profile of animal fats is influenced by the animal's diet and species.
Table 2: Unsaturated Fatty Acid Ester Composition of Common Animal Fats (% of Total Fatty Acids)
| Fat Source | Monounsaturated Fatty Acids (%) | Polyunsaturated Fatty Acids (%) | Predominant Unsaturated Fatty Acids |
| Lard (Pork Fat) | 47-50 | 6-10 | Oleic acid (C18:1), Linoleic acid (C18:2)[1] |
| Beef Tallow | ~50 | ~7 | Oleic acid (C18:1)[2] |
| Chicken Fat | 40-50 | 15-25 | Oleic acid (C18:1), Linoleic acid (C18:2) |
| Fish Oil (e.g., Salmon) | 20-30 | 40-50 | Eicosapentaenoic acid (EPA, C20:5), Docosahexaenoic acid (DHA, C22:6) |
Data compiled from various sources.[1][2]
Marine Sources
The marine environment is a rich source of long-chain polyunsaturated fatty acid (LC-PUFA) esters, particularly omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These are primarily produced by microalgae and accumulate up the food chain.
Table 3: Unsaturated Fatty Acid Ester Composition of Selected Marine Microalgae (% of Total Fatty Acids)
| Microalgae Species | EPA (C20:5) (%) | DHA (C22:6) (%) | Other Unsaturated Fatty Acids |
| Phaeodactylum tricornutum | 20-30 | <1 | Oleic acid, Linoleic acid |
| Nannochloropsis sp. | 25-40 | <1 | Palmitoleic acid, Oleic acid |
| Porphyridium cruentum | ~41 | - | Arachidonic acid[3] |
| Crypthecodinium cohnii | - | 30-50 | Oleic acid |
| Schizochytrium sp. | <5 | 30-50 | Docosapentaenoic acid (DPA) |
Data compiled from various sources.[3]
Microbial Sources
Various bacteria, yeasts, and fungi are capable of producing and accumulating significant quantities of lipids containing unsaturated fatty acid esters. These oleaginous microorganisms are being explored as sustainable sources for biofuels and specialty chemicals.
Table 4: Unsaturated Fatty Acid Ester Composition of Selected Oleaginous Microorganisms (% of Total Fatty Acids)
| Microorganism | Predominant Unsaturated Fatty Acids |
| Yarrowia lipolytica (Yeast) | Oleic acid (C18:1), Linoleic acid (C18:2) |
| Rhodotorula toruloides (Yeast) | Oleic acid (C18:1), Linoleic acid (C18:2) |
| Mortierella alpina (Fungus) | Arachidonic acid (C20:4) |
| Escherichia coli (Engineered Bacterium) | Varies based on genetic modification, can be engineered to produce specific unsaturated fatty acids. |
Data compiled from various sources.
Experimental Protocols
The accurate analysis of unsaturated fatty acid esters from natural sources is critical for research and development. This section provides detailed methodologies for the extraction, preparation, and analysis of these compounds.
Lipid Extraction
This method is suitable for the extraction of lipids from tissues, cell cultures, and other wet biological samples.[4][5][6]
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Sample (e.g., 1 g of tissue homogenate or 1 ml of cell suspension)
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
-
Pasteur pipettes
Procedure:
-
To 1 ml of the aqueous sample in a glass centrifuge tube, add 3.75 ml of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell disruption.
-
Add 1.25 ml of chloroform to the tube and vortex for 1 minute.
-
Add 1.25 ml of deionized water to the tube and vortex for another 1 minute.
-
Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases. Two distinct layers will form: an upper aqueous methanol-water layer and a lower organic chloroform layer containing the lipids. A protein disk may be present at the interface.
-
Carefully collect the lower chloroform layer using a Pasteur pipette, passing through the upper layer with gentle positive pressure to avoid contamination.
-
The collected chloroform phase can then be dried under a stream of nitrogen for further analysis.
This method is ideal for the exhaustive extraction of lipids from dried and powdered solid samples like seeds and microbial biomass.
Materials:
-
Soxhlet extraction apparatus (including reflux condenser, thimble holder, and flask)
-
Cellulose extraction thimble
-
Heating mantle
-
Hexane (or other suitable non-polar solvent)
-
Dried and ground sample
Procedure:
-
Accurately weigh the dried and finely ground sample and place it into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill the round-bottom flask with hexane to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the flask using a heating mantle to boil the solvent. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the sample in the thimble.
-
The solvent will slowly fill the extraction chamber, extracting the lipids from the sample.
-
Once the solvent reaches the top of the siphon arm, it will be siphoned back into the boiling flask, carrying the extracted lipids with it.
-
This cycle is repeated for several hours (typically 6-8 hours) to ensure complete extraction.
-
After extraction, the solvent in the flask, now containing the lipids, is evaporated to yield the crude lipid extract.
Preparation of Fatty Acid Methyl Esters (FAMEs) for Gas Chromatography (GC)
For GC analysis, triglycerides and other fatty acid esters are typically converted to their more volatile methyl esters through a process called transesterification.
This method is suitable for samples containing free fatty acids in addition to esters.
Materials:
-
Lipid extract
-
2% Sulfuric acid in methanol
-
Hexane
-
Saturated sodium chloride solution
-
Screw-cap glass tubes with PTFE liners
Procedure:
-
Place approximately 10-20 mg of the lipid extract into a screw-cap glass tube.
-
Add 2 ml of 2% sulfuric acid in methanol.
-
If the lipid does not fully dissolve, add 1 ml of toluene.
-
Seal the tube tightly and heat at 50°C for 2 hours in a water bath or heating block.
-
Cool the tube to room temperature.
-
Add 2 ml of hexane and 1 ml of saturated sodium chloride solution.
-
Vortex the tube to mix thoroughly and then allow the layers to separate.
-
The upper hexane layer, containing the FAMEs, is carefully transferred to a new vial for GC analysis.
This is a rapid method suitable for the transesterification of glycerolipids.
Materials:
-
Lipid extract
-
0.5 M Sodium methoxide in methanol
-
Hexane
-
Saturated sodium chloride solution
-
Screw-cap glass tubes with PTFE liners
Procedure:
-
Dissolve approximately 10-20 mg of the lipid extract in 1 ml of hexane in a screw-cap glass tube.
-
Add 0.2 ml of 0.5 M sodium methoxide in methanol.
-
Seal the tube and vortex vigorously for 2 minutes at room temperature.
-
Add 2 ml of saturated sodium chloride solution to stop the reaction.
-
Vortex and then centrifuge briefly to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC analysis.
Visualization of Workflows and Pathways
Logical Relationships and Classifications
Caption: Classification of fatty acids.
Experimental Workflows
Caption: General experimental workflow for fatty acid analysis.
Signaling Pathways
Unsaturated fatty acids and their esterified forms are not just structural components; they are also potent signaling molecules that modulate a variety of cellular processes, including inflammation, cell growth, and metabolism.
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain unsaturated fatty acids, including omega-3 fatty acids like EPA and DHA. Its activation is linked to anti-inflammatory and insulin-sensitizing effects.[1][4][7][8]
Caption: GPR120-mediated anti-inflammatory signaling.
Oleic acid (an omega-9 monounsaturated fatty acid) has been shown to influence signaling pathways involved in cancer cell migration and proliferation. One such pathway involves the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent PI3K/Akt signaling cascade.
Caption: Oleic acid-induced cell migration signaling.
Relevance in Drug Development
The chemical properties of unsaturated fatty acid esters make them attractive moieties for the development of novel therapeutics.
Prodrug Strategies
By esterifying a polar drug molecule with a fatty acid, its lipophilicity can be significantly increased. This can lead to:
-
Enhanced Oral Bioavailability: Increased absorption through the gastrointestinal tract.
-
Improved Blood-Brain Barrier Penetration: Facilitating the delivery of drugs to the central nervous system.
-
Prolonged Half-life: Increased binding to plasma proteins like albumin can reduce clearance rates.[9]
-
Targeted Delivery: Lipidic prodrugs can be incorporated into lipid-based nanocarriers like liposomes and solid lipid nanoparticles for targeted delivery to specific tissues, such as tumors.[10]
Bioactive Lipids as Therapeutics
Certain unsaturated fatty acid esters themselves possess therapeutic properties. For example, highly purified eicosapentaenoic acid ethyl ester is an FDA-approved drug for lowering triglyceride levels and reducing cardiovascular risk.[11] Research is ongoing to explore the therapeutic potential of other unsaturated fatty acid esters in inflammatory diseases, cancer, and metabolic disorders.[12][13]
Conclusion
Unsaturated fatty acid esters are a diverse and abundant class of natural products with profound biological significance. A thorough understanding of their sources, chemistry, and biological activities is essential for researchers in the life sciences. For professionals in drug development, the unique properties of these molecules offer exciting opportunities for the design of more effective and targeted therapies. The methodologies and data presented in this guide provide a solid foundation for the exploration and utilization of unsaturated fatty acid esters in both basic research and pharmaceutical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction Methods Used to Separate Lipids from Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and quantitative method for total fatty acid analysis of fungi and other biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholarly Article or Book Chapter | Sensing unsaturated fatty acids: insights from GPR120 signaling | ID: pc289v616 | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Omega-3 and omega-6 PUFAs induce the same GPR120-mediated signalling events, but with different kinetics and intensity in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Unsaturated fatty acids as a co-therapeutic agents in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Methyl 9-decenoate's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 9-decenoate, an unsaturated fatty acid methyl ester, has garnered interest for its potential biological activities. While direct and extensive research on this specific compound is in its nascent stages, preliminary studies and a significant body of evidence on structurally related fatty acid methyl esters (FAMEs) suggest a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the currently available data on this compound and extrapolates its potential biological profile based on the activities of similar molecules. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to guide future research and development efforts.
Introduction
This compound (C₁₁H₂₀O₂) is a monounsaturated fatty acid methyl ester with a terminal double bond.[1][2][3][4] Its chemical structure suggests potential for various biological interactions. While its primary applications have been in the production of biodiesel and as a chemical intermediate, emerging research points towards potential antimicrobial and insecticidal properties.[1] This guide aims to consolidate the existing, albeit limited, information on this compound and to provide a broader context by examining the well-documented biological activities of other unsaturated FAMEs. This comparative approach will highlight promising areas for future investigation into the therapeutic potential of this compound.
Potential Biological Activities and Quantitative Data
Direct quantitative data on the biological activity of this compound is limited. However, studies on analogous unsaturated FAMEs provide valuable insights into its potential efficacy in several key areas.
Antimicrobial and Antifungal Activity
Limited studies suggest that this compound may possess antimicrobial properties.[1] Research on other FAMEs has demonstrated significant antifungal activity. For instance, FAMEs derived from vegetable oils have shown potent activity against various fungal strains.
Table 1: Antifungal Activity of Fatty Acid Methyl Esters (FAMEs) from Vegetable Oils
| FAME Source | Target Organism | MIC (µg/mL) | IC₅₀ (µg/mL) |
| Soybean Oil | Paracoccidioides spp. | 15.6 - 500 | 1.86 - 9.42 |
| Corn Oil | Paracoccidioides spp. | 15.6 - 500 | 1.86 - 9.42 |
| Sunflower Oil | Paracoccidioides spp. | 15.6 - 500 | 1.86 - 9.42 |
| Algerian Linum usitatissimum L. seeds | Aspergillus flavus | - | - |
| Algerian Linum usitatissimum L. seeds | Aspergillus ochraceus | - | - |
Source: Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils.[5] Evaluation of antifungal activity of free fatty acids methyl esters fraction isolated from Algerian Linum usitatissimum L. seeds against toxigenic Aspergillus.[6]
Anti-inflammatory Activity
While there is no direct evidence for the anti-inflammatory activity of this compound, numerous studies have demonstrated the potent anti-inflammatory effects of other unsaturated FAMEs. These compounds have been shown to inhibit key inflammatory mediators.
Table 2: Anti-inflammatory Activity of Related Fatty Acid Methyl Esters
| Compound | Assay | Target/Cell Line | Result (Inhibitory Effect %) | Concentration |
| (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | TPA-induced inflammation | Mouse ear | 43% | 500 µg |
| (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid | TPA-induced inflammation | Mouse ear | 63% | 500 µg |
| (9Z,11E)-13-oxo-9,11-octadecadienoic acid | TPA-induced inflammation | Mouse ear | 79% | 500 µg |
| Hexadecanoic acid methyl ester, Octadecanoic acid methyl ester | LPS-induced NO production | RAW 264.7 cells | Significant inhibition | Not specified |
Source: (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii.[7] Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from Jatropha curcas L. plant root.[8]
Antioxidant Activity
The antioxidant potential of FAMEs has been investigated, suggesting that this compound could also exhibit similar properties.
Table 3: Antioxidant Activity of FAMEs
| FAME Source | Assay | IC₅₀ (mg/mL) |
| Sabal causiarum seed | DPPH Free Radical Scavenging | 0.19 ± 0.31 |
| α-Tocopherol (Standard) | DPPH Free Radical Scavenging | 0.25 ± 0.40 |
Source: Direct preparation of fatty acid methyl esters and determination of in vitro antioxidant potential of lipid from fresh Sebal.[9]
Cytotoxicity and Anticancer Potential
The cytotoxic effects of FAMEs against cancer cell lines suggest a potential avenue for investigation for this compound.
Table 4: Cytotoxicity of a Related Fatty Acid Methyl Ester
| Compound | Cell Line | Effect | Concentration |
| 9,12-Octadecadienoic acid (Z, Z)-, methyl ester | Vero cells | Non-lethal | up to 250 µg/mL |
Source: Investigating the Cytotoxicity and Safety Profile of 9,12- Octadecadienoic acid (Z, Z)-, methyl ester: Implications for Potential Therapeutic Applications.[10]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound can be adapted from established methods used for other FAMEs.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from studies on the antifungal activity of FAMEs.[5]
-
Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is then prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell concentration.
-
Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in a 96-well microtiter plate using culture medium.
-
Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (temperature and duration) for the specific fungal species.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Determination of IC₅₀: The 50% inhibitory concentration (IC₅₀) can be determined by measuring the optical density of each well and calculating the concentration that results in a 50% reduction in growth compared to the control.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol is based on standard methods for assessing anti-inflammatory activity.[8][11]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Viability Assay (MTT): To ensure that any observed effects are not due to cytotoxicity, a cell viability assay (e.g., MTT) is performed. Cells are treated with various concentrations of this compound for a specified period, and cell viability is assessed.
-
Nitric Oxide (NO) Assay: Cells are seeded in a 96-well plate and stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of different concentrations of this compound.
-
Griess Reaction: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the amount of nitrite is calculated from a standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-stimulated control group.
DPPH Free Radical Scavenging Assay for Antioxidant Activity
This is a common and straightforward method for evaluating antioxidant capacity.[9]
-
Preparation of Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.
-
Assay Procedure: Different concentrations of this compound are added to the DPPH solution. The mixture is shaken and incubated in the dark at room temperature.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) after a set incubation time. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Visualizations of Potential Mechanisms and Workflows
Potential Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many fatty acids and their derivatives are mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.
Caption: Hypothesized Anti-inflammatory Mechanism of this compound.
Experimental Workflow for In Vitro Biological Activity Screening
A logical workflow is essential for the systematic investigation of this compound's biological properties.
Caption: General Workflow for Biological Activity Screening.
Conclusion and Future Directions
The preliminary investigation into the biological activity of this compound reveals a compound of interest with potential therapeutic applications, primarily inferred from the activities of structurally similar unsaturated fatty acid methyl esters. While direct evidence is currently sparse, the existing data on related compounds strongly suggests that this compound warrants further investigation for its potential antimicrobial, anti-inflammatory, and antioxidant properties.
Future research should focus on:
-
Direct Biological Screening: Conducting comprehensive in vitro and in vivo studies to definitively determine the biological activities of pure this compound.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure of this compound influence its biological activity.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, which are crucial for unlocking the full therapeutic potential of this compound.
References
- 1. Buy this compound | 25601-41-6 [smolecule.com]
- 2. This compound | C11H20O2 | CID 1778877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. CAS 25601-41-6: this compound | CymitQuimica [cymitquimica.com]
- 5. scielo.br [scielo.br]
- 6. Evaluation of antifungal activity of free fatty acids methyl esters fraction isolated from Algerian Linum usitatissimum L. seeds against toxigenic Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from Jatropha curcas L. plant root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Parameters of Methyl 9-decenoate in Polar and Nonpolar Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility parameters of Methyl 9-decenoate, a C11 unsaturated fatty acid methyl ester. Understanding these parameters is crucial for its application as a solvent, chemical intermediate, or in various formulations.[1][2] This document outlines its physicochemical properties, solubility characteristics in different media, and the experimental methodologies used to determine its solubility parameters.
Introduction to this compound and Solubility Parameters
This compound (C₁₁H₂₀O₂) is an organic compound classified as an unsaturated fatty acid methyl ester.[1][2] Its molecular structure consists of a long hydrophobic carbon chain and a polar ester functional group, which dictates its solubility behavior.[1]
Solubility parameters provide a numerical estimate of the degree of interaction between materials, making them a valuable tool for predicting the solubility of a solute in a solvent. The principle of "like dissolves like" is quantified by these parameters; materials with similar solubility parameters are likely to be miscible.[1] Hansen Solubility Parameters (HSPs) are a widely used extension of this concept, breaking down the total Hildebrand solubility parameter into three components:
-
δd (Dispersion): Energy from atomic forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties provide context for its solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₂ | [2][3][4][5] |
| Molecular Weight | 184.28 g/mol | [1][4][5] |
| Appearance | Liquid at standard conditions | [1] |
| Boiling Point | 123 °C at 21 Torr | [1][3] |
| log P (Octanol-Water Partition Coefficient) | 4.6 at pH 7.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Solubility Profile in Polar and Nonpolar Media
The dual nature of this compound's structure, with its nonpolar alkyl chain and polar ester group, governs its solubility.[1]
-
Nonpolar Media: It exhibits high solubility in nonpolar and moderately polar organic solvents.[1][2] This is due to the favorable van der Waals interactions between the long hydrocarbon chain of the ester and the nonpolar solvent molecules.
-
Polar Media: The solubility of esters in water is primarily determined by their ability to form hydrogen bonds.[6] While the ester's oxygen atoms can act as hydrogen bond acceptors, the long, nonpolar carbon chain is hydrophobic.[7][8][9] Consequently, this compound has very limited solubility in water.[1] However, in polar solvents like alcohols, it shows good miscibility due to hydrogen bonding between the ester's carbonyl oxygen and the alcohol's hydroxyl group.[1]
Hansen Solubility Parameters (HSP) of this compound
| Hansen Parameter | Estimated Value (MPa½) |
| δd (Dispersion) | 16.2 |
| δp (Polar) | 3.9 |
| δh (Hydrogen Bonding) | 4.5 |
| Total (Hildebrand) | 17.2 |
Note: Values are converted from (cal/mL)½ to MPa½ by multiplying by 2.0455. The values for methyl oleate (7.9, 1.9, 2.2 (cal/mL)½) were used as a basis for this estimation.[1][10]
Caption: Relationship between the total Hildebrand solubility parameter and its Hansen components.
Experimental Protocols for Determining Solubility Parameters
Several methods can be employed to determine the solubility parameters of a substance. For fatty acid methyl esters like this compound, Inverse Gas Chromatography (IGC) is a suitable technique.[11]
Methodology: Inverse Gas Chromatography (IGC)
Inverse Gas Chromatography is a technique where the material to be studied (in this case, this compound) is used as the stationary phase in a gas chromatography column. A series of well-characterized solutes with known solubility parameters are then injected into the column.
Key Experimental Steps:
-
Column Preparation: A GC column is coated with this compound, which acts as the stationary phase.
-
Solute Injection: A set of probe solutes with varying and known solubility parameters are individually injected into the GC system.
-
Retention Time Measurement: The retention time for each solute is measured. The retention time is related to the interaction between the solute and the stationary phase.
-
Calculation of Flory-Huggins Interaction Parameter: The specific retention volumes of the solutes are used to calculate the Flory-Huggins interaction parameters between this compound and each solute.[11]
-
Determination of Hildebrand Solubility Parameter: The Hildebrand solubility parameter of this compound is determined by plotting the Flory-Huggins interaction parameters against the solubility parameters of the probe solutes. The minimum interaction parameter corresponds to the best miscibility, indicating that the solubility parameters of the solute and the stationary phase are closely matched.[11]
-
Determination of Hansen Solubility Parameters: To determine the individual Hansen parameters (δd, δp, δh), a wider range of probe solutes with varying polarities and hydrogen bonding capabilities is used. The resulting data is then fitted to a three-dimensional model to solve for the three Hansen parameters of the stationary phase.
Caption: Experimental workflow for determining solubility parameters using Inverse Gas Chromatography.
Conclusion
The solubility parameters of this compound are dictated by its amphiphilic chemical structure. It is highly soluble in nonpolar and moderately polar organic solvents, with limited solubility in water. While experimentally determined Hansen Solubility Parameters are not explicitly published, they can be reliably estimated from similar compounds. The experimental determination of these parameters can be achieved through techniques such as Inverse Gas Chromatography. This technical guide provides researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this compound in various applications.
References
- 1. Buy this compound | 25601-41-6 [smolecule.com]
- 2. CAS 25601-41-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | C11H20O2 | CID 1778877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. nagwa.com [nagwa.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hansen solubility parameters [stenutz.eu]
- 11. Characterization of solvent properties of methyl soyate by inverse gas chromatography and solubility parameters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Thermodynamic Properties and Vapor Pressure of Methyl 9-decenoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties and vapor pressure of Methyl 9-decenoate, an unsaturated fatty acid methyl ester. The information is compiled from a variety of sources, including experimental data and theoretical estimations, to serve as a valuable resource for professionals in research, science, and drug development.
Core Thermodynamic Properties
This compound (C₁₁H₂₀O₂) is an unsaturated fatty acid methyl ester with a molecular weight of 184.28 g/mol .[1] Its thermodynamic properties are crucial for understanding its behavior in various applications, from its potential use in biodiesel to its role as a chemical intermediate.
Quantitative Data Summary
The following tables summarize the key thermodynamic and physical properties of this compound. It is important to note that some of these values are estimated using methods such as the Joback method, which provides predictions based on molecular structure.
Table 1: Physical and Thermodynamic Properties of this compound
| Property | Value | Unit | Source |
| Molecular Weight | 184.28 | g/mol | [1] |
| Boiling Point | 123 (at 21 Torr) | °C | [2][3] |
| Normal Boiling Point (estimated) | 524.05 | K | [1] |
| Normal Melting Point (estimated) | 284.13 | K | [1] |
| Density (predicted) | 0.883 ± 0.06 | g/cm³ | [3] |
| Standard Enthalpy of Formation (liquid, estimated) | -389.74 | kJ/mol | [1] |
| Standard Gibbs Free Energy of Formation (liquid, estimated) | -104.34 | kJ/mol | [1] |
| Enthalpy of Fusion at Normal Melting Point (estimated) | 25.75 | kJ/mol | [1] |
| Enthalpy of Vaporization at Normal Boiling Point (estimated) | 48.57 | kJ/mol | [1] |
| Critical Temperature (estimated) | 698.08 | K | [1] |
| Critical Pressure (estimated) | 2092.66 | kPa | [1] |
| Critical Volume (estimated) | 0.656 | m³/kmol | [1] |
Table 2: Vapor Pressure of this compound
| Temperature (°C) | Pressure (Pa) | Source |
| 25 | 13.37 | [2][3] |
Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cpg) of this compound (Joback Method)
| Temperature (K) | Cpg (J/mol·K) | Source |
| 524.05 | 396.19 | [1] |
| 553.05 | 410.62 | [1] |
| 582.06 | 424.47 | [1] |
| 611.06 | 437.74 | [1] |
| 640.07 | 450.46 | [1] |
| 669.07 | 462.62 | [1] |
| 698.08 | 474.25 | [1] |
Experimental Protocols for Determination of Thermodynamic Properties
While specific experimental data for all thermodynamic properties of this compound are not exhaustively available, the following methodologies are standard for fatty acid methyl esters (FAMEs) and are applicable for its characterization.
Vapor Pressure Measurement
The accurate determination of vapor pressure for FAMEs like this compound is challenging due to their low volatility at ambient temperatures. Several techniques can be employed:
-
Static Method: This direct method involves measuring the pressure of the vapor in equilibrium with the liquid at a given temperature in a closed system. A static apparatus is suitable for measuring the vapor pressure of biodiesel fuels.
-
Gas Saturation Method: In this dynamic method, an inert gas is passed through or over the liquid sample at a known flow rate, becoming saturated with the vapor. The amount of vapor transported by the gas is then determined, allowing for the calculation of the vapor pressure. This method is particularly useful for low-volatility substances.
-
Thermogravimetric Analysis (TGA): This indirect method measures the mass loss of a sample as a function of temperature in a controlled atmosphere. The rate of mass loss can be related to the vapor pressure. TGA is a rapid screening method for FAME mixtures.
-
Correlation Gas Chromatography: This technique evaluates vaporization enthalpies and vapor pressures by comparing the retention times of the analyte with those of a series of standard compounds with known properties.
Heat Capacity Measurement
Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids. The procedure involves heating a sample and a reference material at a constant rate and measuring the difference in heat flow required to maintain the same temperature in both. The liquid heat capacity of biodiesel fuel samples can be measured using a DSC, typically with a heating rate of 5 °C/min.[2]
Enthalpy of Formation Measurement
The standard enthalpy of formation of organic liquids like this compound is typically determined using combustion calorimetry.
-
Bomb Calorimetry: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured. From this, the enthalpy of combustion can be calculated. Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation of the compound can be determined.
Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of this compound.
References
Initial Research on the Insecticidal Properties of Methyl 9-decenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 9-decenoate, a fatty acid methyl ester (FAME), belongs to a class of compounds that have garnered interest for their potential as biopesticides. While research into the specific insecticidal properties of this compound is limited in publicly available literature, this technical guide synthesizes the current understanding of FAMEs as insecticidal agents. It provides a framework for future research by presenting comparative quantitative data for structurally similar compounds, detailing generalized experimental protocols for assessing insecticidal activity, and exploring potential mechanisms of action, including possible interactions with insect neurological pathways. This document aims to serve as a foundational resource for researchers investigating the potential of this compound as a novel insecticide.
Introduction
The increasing demand for environmentally benign and sustainable pest management solutions has driven research into naturally derived compounds with insecticidal activity. Fatty acid methyl esters (FAMEs), which are derivatives of fatty acids, have emerged as a promising class of biopesticides. Limited studies have suggested that this compound may possess biological activity, including potential insecticidal properties. This guide provides an in-depth overview of the current, albeit limited, knowledge and a projection of research directions for this compound.
Quantitative Data on the Insecticidal Activity of Fatty Acid Methyl Esters
| Compound | Insect Species | Bioassay Type | Efficacy (LC50/LD50) | Reference |
| Methyl Oleate | Aedes aegypti (larvae) | Larvicidal | Induces notable larval mortality (80%) | [1] |
| Methyl Linoleate | Aedes aegypti (larvae) | Larvicidal | Induces notable larval mortality (80%) | [1] |
| Methyl Palmitate | Carmine Spider Mite | Contact Toxicity | Exhibited neurotoxic symptoms | [2] |
| C8, C10, C12 Methyl Esters | Stable Flies | Antifeedant/Toxicity | Strong antifeedant and toxic effects | [3] |
Experimental Protocols
Detailed experimental protocols for bioassays specifically utilizing this compound are not documented in the available literature. Therefore, a generalized protocol for assessing the contact and fumigant toxicity of a FAME against a common stored-product insect, such as Tribolium castaneum (red flour beetle), is provided below. This protocol is a composite of standard methods described for similar compounds.
General Bioassay Workflow
Rearing of Test Insects
-
Species: Tribolium castaneum (Herbst).
-
Rearing Medium: Whole wheat flour with 5% (w/w) brewer's yeast.
-
Conditions: Maintained in a controlled environment at 28 ± 2°C, 65 ± 5% relative humidity, and a photoperiod of 12:12 (L:D).
-
Age: Unsexed adults, 7-14 days old, are typically used for bioassays.
Preparation of Test Solutions
This compound should be dissolved in an appropriate solvent, such as acetone or ethanol, to prepare a stock solution. A series of dilutions are then made from the stock solution to create a range of concentrations for testing. A solvent-only control is essential for all bioassays.
Contact Toxicity Bioassay (Topical Application)
-
Adult insects are immobilized by chilling on a cold plate.
-
A 1 µL droplet of the test solution is applied to the dorsal thorax of each insect using a micro-applicator.
-
Treated insects are transferred to a ventilated petri dish containing a food source.
-
Mortality is assessed at 24, 48, and 72 hours post-application. Insects are considered dead if they are unable to move when prodded with a fine brush.
-
The LD50 (lethal dose for 50% of the population) is calculated using probit analysis.
Fumigant Toxicity Bioassay
-
A filter paper disc is impregnated with a specific volume of the test solution.
-
The treated filter paper is placed in a sealed container (e.g., a glass vial or jar) of a known volume.
-
A known number of adult insects (e.g., 10-20) are introduced into the container, often in a smaller ventilated vial to prevent direct contact with the treated paper.
-
The container is sealed to allow for vapor phase exposure.
-
Mortality is recorded at set time intervals (e.g., 6, 12, 24 hours).
-
The LC50 (lethal concentration for 50% of the population) is determined through probit analysis.
Potential Mechanism of Action
The precise molecular target and mechanism of action for this compound as an insecticide have not been elucidated. However, research on other FAMEs and structurally related natural compounds, such as monoterpenoids, suggests potential modes of action.
One plausible hypothesis is the disruption of the insect's nervous system. Some studies on essential oils and their components have pointed to the octopamine receptor system as a potential target.[4] Octopamine is a critical neurotransmitter, neurohormone, and neuromodulator in invertebrates, playing a role in various physiological processes. Interference with octopaminergic signaling can lead to a range of detrimental effects, including paralysis and death.
Another potential mechanism could involve the disruption of cell membranes. Fatty acids and their esters are lipophilic and may intercalate into and disrupt the integrity of neuronal and other cell membranes, leading to a loss of function and cell death.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a FAME, such as this compound, acts as an antagonist at an insect octopamine receptor.
Conclusion and Future Directions
While this compound is a compound of interest for its potential insecticidal properties, there is a clear need for empirical data to substantiate this potential. Future research should focus on:
-
Systematic Screening: Conducting comprehensive bioassays (contact, fumigant, and repellent) against a range of economically important insect pests.
-
Quantitative Analysis: Determining key toxicological parameters such as LC50 and LD50 values.
-
Mechanism of Action Studies: Investigating the molecular targets and physiological effects of this compound in insects, including its potential interaction with the octopamine receptor system and other neurological targets.
-
Formulation Development: Exploring formulations that could enhance the stability and efficacy of this compound for practical application.
This technical guide provides a foundational framework for initiating such research, with the ultimate goal of evaluating this compound as a viable and environmentally compatible insect control agent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Fatty acids, methyl esters and insect growth. | Semantic Scholar [semanticscholar.org]
- 3. Spatial repellency, antifeedant activity and toxicity of three medium chain fatty acids and their methyl esters of coconut fatty acid against stable flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fumigant toxicity and biochemical effects of selected essential oils toward the red flour beetle, Tribolium castaneum (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Fundamental Chemical Reactions of Methyl 9-decenoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 9-decenoate, a bio-derived unsaturated fatty acid methyl ester, serves as a versatile platform chemical with significant potential in the synthesis of polymers, fine chemicals, and pharmaceutical intermediates. Its terminal double bond and ester functionality allow for a range of chemical transformations. This technical guide provides an in-depth overview of the core chemical reactions involving this compound, including metathesis, hydrogenation, epoxidation, and polymerization. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate research and development in related fields.
Metathesis Reactions
Olefin metathesis is a powerful tool for the transformation of this compound, enabling the formation of new carbon-carbon double bonds. Both self-metathesis and cross-metathesis are key reactions for producing valuable chemical intermediates.
Self-Metathesis (Homometathesis)
The self-metathesis of this compound, often modeled by the reaction of methyl oleate, results in the formation of a long-chain diester and a long-chain internal alkene. This reaction is particularly useful for producing precursors for polymers and specialty chemicals.[1]
Experimental Protocol: Self-Metathesis of a Methyl Ester
A representative protocol for the self-metathesis of methyl oleate using a Grubbs II catalyst is as follows:
-
In a two-necked round-bottom flask under a nitrogen atmosphere, dissolve methyl oleate (1.0 mL) in dry dichloromethane (1.0 mL).[1]
-
Add the Grubbs II (second generation) catalyst (e.g., 0.03 mmol).[2]
-
Heat the reaction mixture to 40-45°C and stir for 15-36 hours.[1][2]
-
After the reaction is complete, wash the contents with ethyl acetate and pass through a pad of anhydrous sodium sulfate.[2]
-
Remove the solvent using a rotary evaporator and dry under reduced pressure to obtain the metathesized products.[2]
-
Analyze the products qualitatively and quantitatively using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
Quantitative Data: Self-Metathesis of Methyl Oleate
| Catalyst Loading (mmol) | Solvent Volume (mL) | Yield (%) | E/Z Isomer Ratio of Products | Reference |
| Grubbs II (amount not specified) | 1 | 51 | 8:2 | [1] |
| 0.06 | 20 | 80 (total metathesized products) | Not Specified | [2] |
Note: Methyl oleate is a common proxy for studying the metathesis of unsaturated fatty acid methyl esters like this compound.
Cross-Metathesis
Cross-metathesis of this compound with various olefins is a versatile method for synthesizing a wide range of functionalized molecules. A notable example is the cross-metathesis with ethylene (ethenolysis) to produce 1-decene and this compound, which are valuable industrial intermediates.[3] Another important application is the reaction with cyanated olefins to produce precursors for nylons.[4]
Experimental Protocol: Cross-Metathesis with an Olefin
The following is a general procedure for the cross-metathesis of an unsaturated methyl ester with a partner olefin:
-
In a suitable reactor (e.g., a batch reactor or a Schlenk-type reactor), combine the unsaturated fatty acid methyl ester, the cross-metathesis partner (e.g., eugenol, allyl cyanide, or ethylene), and a solvent (e.g., 2-propanol, ethanol, or toluene).[3][4][5]
-
Add a ruthenium-based catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst (e.g., 0.1 mol %).[3][5]
-
If using a gaseous olefin like ethylene, pressurize the reactor to the desired pressure (e.g., 2.5 molar ratio of ethylene to methyl ester).[3]
-
Maintain the reaction at a specific temperature (e.g., 50°C) for a set duration (e.g., 10 minutes to several hours).[3][5]
-
Monitor the reaction progress and product distribution using GC.[3][4][5]
-
Upon completion, purify the products using appropriate methods such as column chromatography.
Quantitative Data: Cross-Metathesis of Unsaturated Fatty Acid Methyl Esters
| Cross-Metathesis Partner | Catalyst | Catalyst Loading | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| Eugenol | Grubbs 2nd Gen. | 0.1 mol % | 50 | >90 | >98 | [5] |
| Allyl Cyanide | Not Specified | Not Specified | >95 | >92 | 25-30 (desired product) | [4] |
| Ethylene | Hoveyda-Grubbs 2nd Gen. on SiO2 | Not Specified | 40-70 | 82 | 77 (ethenolysis products) | [3] |
Hydrogenation
The double bond in this compound can be fully or partially hydrogenated to yield valuable saturated or monounsaturated products. Complete hydrogenation yields methyl decanoate, while selective hydrogenation of polyunsaturated fatty esters can produce monounsaturated esters. Furthermore, the ester group can be reduced to an alcohol.
Double Bond Hydrogenation
The selective hydrogenation of polyunsaturated fatty acid methyl esters (FAMEs) to their monounsaturated counterparts is a crucial industrial process.[6]
Experimental Protocol: Selective Hydrogenation of Polyunsaturated FAMEs
A general procedure for selective hydrogenation is as follows:
-
Place a bifunctional ligand-modified Pd/MIL-101(Cr) catalyst (50 mg) in a three-necked round-bottom flask.[7]
-
Purge the flask with hydrogen through three vacuum-hydrogen cycles.[7]
-
Reduce the catalyst at 100°C under a hydrogen flow (50 mL/min) for 1 hour.[7]
-
Inject a 50% solution of the FAMEs (10 g).[7]
-
Carry out the reaction at 100°C with vigorous hydrogen bubbling (150 mL/min) for the desired time.[7]
-
Analyze the product composition using GC-FID.[6]
Quantitative Data: Selective Hydrogenation of Polyunsaturated FAMEs
| Catalyst | Temperature (°C) | Selectivity for Monounsaturated FAMEs (%) | Turnover Frequency (h⁻¹) | Reference |
| Pd/MIL-101(Cr) with ABA ligand | 100 | >94 | up to ~15,400 | [7] |
Ester Hydrogenation to Alcohols
The ester group of this compound can be hydrogenated to produce 9-decen-1-ol, a valuable fatty alcohol. This is typically carried out at higher pressures and temperatures using specific catalysts.
Experimental Protocol: Hydrogenation of Fatty Acid Methyl Esters to Fatty Alcohols
A continuous process for the hydrogenation of FAMEs to fatty alcohols is described as follows:
-
Continuously react the fatty acid methyl ester with hydrogen in a reactor (e.g., a trickling bed reactor).[8]
-
Maintain the reaction pressure between 20 and 100 bar (preferably 20-50 bar).[8]
-
Maintain the reaction temperature between 160°C and 270°C (preferably 180-240°C).[8]
-
Use a molar ratio of hydrogen to FAME substrate of 10:1 to 500:1.[8]
-
Employ a catalyst containing copper, chromium, manganese, and barium oxides.[8]
-
The resulting fatty alcohols are then purified.
Quantitative Data: Hydrogenation of Methyl Oleate to Oleyl Alcohol
| Catalyst | Temperature (°C) | Pressure (MPa) | Yield of Oleyl Alcohol (%) | Reference |
| Rh-Sn/TiO2 | Not Specified | Not Specified | 88.3 | [9] |
Epoxidation
The terminal double bond of this compound can be converted into an epoxide ring, a highly reactive functional group that opens up numerous synthetic possibilities for producing biolubricants, polyols, and other specialty chemicals. A common method involves the in-situ generation of performic acid.
Experimental Protocol: Epoxidation with In-Situ Generated Performic Acid
A typical procedure for the epoxidation of a fatty acid methyl ester is as follows:
-
In a three-necked round-bottom flask placed in a water bath, pre-mix the fatty acid methyl ester (e.g., 150 g) with formic acid.
-
The molar ratio of unsaturation:formic acid:hydrogen peroxide is typically optimized, for instance, to 1:1:4.
-
Add a catalytic amount of a strong acid like sulfuric acid.
-
Cool the mixture and slowly add hydrogen peroxide while maintaining the temperature.
-
After the addition, raise the temperature (e.g., to 50°C) and continue the reaction for several hours (e.g., 3 hours).
-
Monitor the reaction by determining the oxirane oxygen content (e.g., by titration) and analyzing samples with FTIR and NMR.
-
After completion, wash the reaction mixture with a sodium chloride solution and then a sodium carbonate solution to neutralize the remaining acid.
-
Dry the epoxidized product over anhydrous sodium sulfate.
Quantitative Data: Epoxidation of Palm Fatty Acid Distillate-Methyl Ester (PFAD-ME)
| Molar Ratio (Unsaturation:Formic Acid:H₂O₂) | Temperature (°C) | Reaction Time (hr) | Conversion to Epoxide (%) | Reference |
| 1:1:4 | 50 | 3 | >98 |
Analytical Methods for Monitoring Epoxidation:
-
FTIR Spectroscopy: Monitor the disappearance of the C=C bond peak (around 3002 cm⁻¹) and the appearance of the epoxy ring peak (around 838 cm⁻¹).
-
¹H NMR Spectroscopy: Can be used to determine the conversion of double bonds and the yield of epoxidized products.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and identification of individual epoxides and intermediates.[11][12]
Polymerization
This compound can act as a comonomer in polymerization reactions, leading to the formation of functionalized polyolefins. The ester group introduces polarity into the polymer backbone, which can enhance properties such as adhesion and dyeability.
Experimental Protocol: Coordination Copolymerization of Ethylene and this compound
A procedure for the copolymerization of ethylene and this compound is as follows:
-
In a suitable reactor, add the solvent (e.g., 100 mL of toluene).[13]
-
Introduce the catalyst components: a non-postcene transition metal catalyst (e.g., 5 µmol of Ni-N-Br) and a co-catalyst (e.g., 2 mL of methylaluminoxane).[13]
-
Add this compound to the desired concentration (e.g., 0.1 mol/L).[13]
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 0.05 MPa).[13]
-
Maintain the reaction at a specific temperature (e.g., 30°C) for a set time (e.g., 30 minutes).[13]
-
Terminate the reaction and isolate the copolymer.
-
Characterize the copolymer using techniques such as Infrared Spectroscopy, ¹H NMR, and Differential Scanning Calorimetry (DSC).[13]
Quantitative Data: Ethylene/Methyl 9-decenoate Copolymer
| Property | Value | Reference |
| Melting Temperature | 125.44 °C | [13] |
| Crystallization Temperature | 114.42 °C | [13] |
| Average Relative Molecular Weight | 2,630 | [13] |
| Molecular Weight Distribution | 1.6 | [13] |
Visualizations
Reaction Pathways
Caption: Metathesis pathways of this compound.
Caption: Hydrogenation pathways of this compound.
Caption: Epoxidation of this compound.
Experimental Workflow
Caption: General experimental workflow for reactions of this compound.
References
- 1. Dimethyl 9-Octadecenedioate and 9-Oktadecene from Methyl Oleate Via a Ruthenium-Catalyzed Homo Olefin Metathesis Reaction [ijtech.eng.ui.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic processes for the selective hydrogenation of fats and oils: reevaluating a mature technology for feedstock diversification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00488D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5124491A - Process for the hydrogenation of fatty acid methyl esters - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.caf.ac.cn [journals.caf.ac.cn]
Molecular weight and computed properties of Methyl 9-decenoate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular characteristics, synthesis, and metabolic fate of Methyl 9-decenoate. The information is curated for professionals in research and development, offering detailed experimental protocols and a summary of key computed properties to support further investigation and application of this unsaturated fatty acid methyl ester.
Core Molecular Properties and Computed Data
This compound (C11H20O2) is an unsaturated fatty acid methyl ester with a terminal double bond.[1] Its molecular structure imparts specific physicochemical properties that are critical for its handling, analysis, and biological activity. A summary of its key computed and physical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₂ | [2][3][4] |
| Molecular Weight | 184.27 g/mol | [2] |
| CAS Number | 25601-41-6 | [2][4] |
| IUPAC Name | methyl dec-9-enoate | [2] |
| Canonical SMILES | COC(=O)CCCCCCCC=C | [5] |
| XLogP3 | 3.6 | [2] |
| Boiling Point | 123 °C at 21 Torr | [5] |
| Density (Predicted) | 0.883 ± 0.06 g/cm³ | [6] |
| Topological Polar Surface Area | 26.3 Ų | [2][7] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 9 | [6][7] |
| Exact Mass | 184.146329876 Da | [2][6] |
Experimental Protocols
Synthesis: Fischer Esterification of 9-Decenoic Acid
The synthesis of this compound is typically achieved through the Fischer esterification of 9-decenoic acid with methanol, using an acid catalyst. This reversible reaction is driven to completion by using an excess of methanol or by removing water as it is formed.
Materials:
-
9-Decenoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or hexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9-decenoic acid and an excess of anhydrous methanol (e.g., a 1:5 molar ratio of acid to alcohol).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
For higher purity, the product can be purified by fractional distillation under reduced pressure.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound. The following is a general protocol that can be adapted based on the specific instrumentation available.
Sample Preparation:
-
Prepare a stock solution of this compound standard in a volatile organic solvent like hexane or ethyl acetate (e.g., 1 mg/mL).
-
Create a series of working standards by serial dilution of the stock solution to generate a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
-
For unknown samples, dissolve a known mass of the sample in the same solvent. If the sample is in a complex matrix, an appropriate liquid-liquid or solid-phase extraction may be necessary.
GC-MS Instrumentation and Parameters (Typical):
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Data Analysis:
-
Identify this compound in the sample by comparing its retention time and mass spectrum with that of the pure standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Visualized Pathways and Workflows
Metabolic Pathway of this compound
While direct research on the signaling pathways of this compound is limited, its metabolic fate is understood to proceed via hydrolysis to its constituent acid and alcohol, which then enter well-established metabolic pathways.[2]
Caption: Metabolic pathway of this compound.
Experimental Workflow for GC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Methyl Decanoates | Combustion [combustion.llnl.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of methyl 2-hexadecynoate on hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 9-decenoate via Olefin Metathesis of Methyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the efficient construction of carbon-carbon double bonds. One of its significant industrial applications is the conversion of renewable feedstocks, such as vegetable oils, into valuable chemical intermediates. This document provides detailed application notes and protocols for the synthesis of methyl 9-decenoate through the cross-metathesis of methyl oleate with ethylene, a process known as ethenolysis.[1][2][3] this compound is a key intermediate for the production of polymers, lubricants, and surfactants.[4][5]
The ethenolysis of methyl oleate offers a green and sustainable route to produce shorter-chain functionalized olefins from readily available bio-based resources.[1][2] This reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs and Hoveyda-Grubbs catalysts, which exhibit high functional group tolerance and activity.[1][4][6][7]
Reaction Overview
The fundamental reaction involves the cleavage of the internal double bond of methyl oleate (a C18 fatty acid ester) and its recombination with ethylene to yield two C10 molecules: this compound and 1-decene.[1][4][8][9] The reaction is driven by the removal of the volatile co-product, 1-decene, and the continuous supply of ethylene.
A significant competing reaction is the self-metathesis of methyl oleate, which produces 9-octadecene and dimethyl 9-octadecenedioate.[4][8][10] The selectivity towards the desired ethenolysis products is highly dependent on the choice of catalyst and reaction conditions, particularly the ethylene pressure.[2][8]
Catalysts for the Ethenolysis of Methyl Oleate
A range of ruthenium-based catalysts have been successfully employed for the ethenolysis of methyl oleate. The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and turnover number (TON).
-
First-Generation Grubbs Catalyst (G-I): While effective, it generally requires higher catalyst loadings and reaction times.[1][5]
-
Second-Generation Grubbs Catalyst (G-II): Exhibits higher activity and stability compared to G-I, allowing for lower catalyst loadings and milder reaction conditions.
-
Hoveyda-Grubbs Catalysts (HG-I, HG-II): These catalysts, particularly the second-generation variant, are known for their high stability and are often used in industrial applications. They can be supported on materials like silica to facilitate catalyst recovery and reuse.[4][8]
-
Advanced Ruthenium Catalysts: Catalysts incorporating N-heterocyclic carbene (NHC) and cyclic alkyl amino carbene (CAAC) ligands have demonstrated exceptional activity and selectivity, achieving very high TONs.[6][7][11] Some systems may also employ a co-catalyst to enhance performance.[7]
Data Presentation
The following tables summarize quantitative data from various studies on the ethenolysis of methyl oleate, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Performance of Various Catalysts in the Ethenolysis of Methyl Oleate
| Catalyst | Catalyst Loading | Temperature (°C) | Ethylene Pressure | Conversion (%) | Selectivity (%) | TON | Reference |
| Grubbs' 1st Gen | - | 25 | 60 psig | High | High | - | [1][2] |
| Hoveyda-Grubbs/SiO2 | - | 40-80 | 0.125-0.375 bar | 52-63 | 69-77 | - | [8] |
| F-aImPy–Ru / Cy3P–CuCl | - | - | - | 63 | 95 | up to 110,000 | [7] |
| CAAC-Ru Complex | 1-3 ppm | - | - | - | - | up to 340,000 | [11] |
| N-Aryl,N-alkyl NHC-Ru | <500 ppm | - | - | - | up to 95 | - | [6] |
Table 2: Influence of Reaction Parameters on Ethenolysis with Hoveyda-Grubbs/SiO2 Catalyst
| Temperature (°C) | Ethylene Pressure (bar) | MO Conversion (%) | Ethenolysis Yield (%) | Ethenolysis Selectivity (%) | Reference |
| 40 | 0.125 | 75 | 52 | 69 | [8] |
| 60 | 0.125 | 70 | 48 | 69 | [8] |
| 80 | 0.125 | 62 | 42 | 68 | [8] |
| 60 | 0.250 | 82 | 63 | 77 | [8] |
| 60 | 0.375 | 79 | 60 | 76 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Ethenolysis of Methyl Oleate using a Second-Generation Hoveyda-Grubbs Catalyst
This protocol provides a general method for the laboratory-scale synthesis of this compound.
Materials:
-
Methyl oleate (purified)
-
Second-Generation Hoveyda-Grubbs Catalyst
-
Toluene (anhydrous)
-
Ethylene gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
-
High-pressure reactor (e.g., Parr reactor)
Procedure:
-
Reactor Setup: A high-pressure reactor equipped with a magnetic stir bar, gas inlet, and pressure gauge is dried in an oven and cooled under a stream of inert gas.
-
Reagent Preparation: A solution of methyl oleate in anhydrous toluene is prepared under an inert atmosphere. The Hoveyda-Grubbs catalyst is weighed in a glovebox and dissolved in a small amount of anhydrous toluene.
-
Reaction Assembly: The methyl oleate solution is transferred to the reactor via cannula. The reactor is sealed and purged with inert gas.
-
Reaction Initiation: The catalyst solution is injected into the reactor. The reactor is then pressurized with ethylene to the desired pressure.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at the desired temperature. The progress of the reaction can be monitored by periodically taking samples (after safely venting and re-pressurizing the reactor) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reaction Quenching: Upon completion, the reactor is cooled to room temperature and the ethylene pressure is carefully vented. The reaction is quenched by the addition of a small amount of ethyl vinyl ether.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to separate this compound from the catalyst residue and any self-metathesis byproducts.
Protocol 2: High-Efficiency Ethenolysis using an Advanced CAAC-Ruthenium Catalyst
This protocol is adapted for achieving high turnover numbers, suitable for process development and scale-up studies.
Materials:
-
Methyl oleate (technical grade, purified by distillation from activated alumina)
-
Cyclic Alkyl Amino Carbene (CAAC) Ruthenium Catalyst
-
Solvent (if required, e.g., anhydrous toluene)
-
Ethylene gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
High-pressure reactor with precise temperature and pressure control
Procedure:
-
Substrate Purification: Technical grade methyl oleate is purified by distillation from activated alumina under reduced pressure to remove catalyst poisons.
-
Reactor Preparation: A high-pressure reactor is scrupulously cleaned, dried, and rendered inert.
-
Catalyst Preparation: A stock solution of the CAAC-ruthenium catalyst is prepared in anhydrous toluene under an inert atmosphere in a glovebox.
-
Reaction Setup: The purified methyl oleate is charged into the reactor. The reactor is sealed and purged multiple times with inert gas, followed by purging with ethylene.
-
Catalyst Injection: The required amount of the catalyst stock solution (to achieve ppm-level loading) is injected into the reactor.
-
Reaction Conditions: The reactor is pressurized with ethylene and heated to the optimal temperature with vigorous stirring. The reaction is run for the specified duration.
-
Work-up and Analysis: After cooling and venting, the product mixture is analyzed by GC to determine conversion and selectivity. Given the high efficiency, the product may be of sufficient purity for some applications without further purification. If necessary, distillation can be used for purification.
Visualizations
Reaction Pathway
Caption: Ethenolysis of Methyl Oleate Pathway.
Experimental Workflow
Caption: Experimental Workflow Diagram.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS Analysis of β-Carotene Ethenolysis Products and their Synthesis as Potentially Active Vitamin A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cross-metathesis of technical grade methyl oleate for the synthesis of bio-based polyesters and polyamides - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00305A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 11. EP3650436A1 - Method of preparing a mixture of 9-decenoic acid ethyl and 1-decene in an ethenolysis reaction from a raw material of technical purity - Google Patents [patents.google.com]
Application Notes and Protocols for the Acid-Catalyzed Esterification of 9-Decenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the acid-catalyzed esterification of 9-decenoic acid, a valuable unsaturated carboxylic acid. The primary method described is the Fischer-Speier esterification, a classic and efficient approach for synthesizing esters from carboxylic acids and alcohols.[1] This reaction is an equilibrium process, and strategies to drive it towards the product, such as using an excess of the alcohol or removing water as it forms, are discussed.[1][2]
The protocol is applicable for the synthesis of various esters of 9-decenoic acid, such as methyl 9-decenoate or ethyl 9-decenoate, by selecting the appropriate alcohol. These esters have applications in the flavor, fragrance, and pharmaceutical industries, and can serve as important intermediates in organic synthesis.[1]
Reaction Principle
The acid-catalyzed esterification of 9-decenoic acid with an alcohol (e.g., methanol or ethanol) is a nucleophilic acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.
Overall Reaction:
CH₂=CH(CH₂)₇COOH + R'OH ⇌ CH₂=CH(CH₂)₇COOR' + H₂O (9-Decenoic Acid + Alcohol ⇌ 9-Decenoate Ester + Water)
Experimental Protocols
This section outlines the detailed methodology for the synthesis of this compound and ethyl 9-decenoate.
Protocol 1: Synthesis of this compound
This protocol is adapted from standard Fischer esterification procedures for long-chain fatty acids.
Materials:
-
9-Decenoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 9-decenoic acid and a molar excess of anhydrous methanol. The methanol can serve as both the reactant and the solvent.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for the specified reaction time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting carboxylic acid.
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers.
-
-
Neutralization: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure complete neutralization.
-
Washing: Wash the organic layer with brine to remove residual water and water-soluble impurities.
-
Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent. Remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: For higher purity, the crude product can be purified by fractional vacuum distillation.
Protocol 2: Synthesis of Ethyl 9-Decenoate
This protocol follows the same principles as Protocol 1, with adjustments for the use of ethanol.
Materials:
-
9-Decenoic acid
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) or sulfuric acid
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 9-decenoic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid or concentrated sulfuric acid.
-
Reflux with Water Removal (Optional but Recommended):
-
If using a Dean-Stark apparatus, add toluene to the reaction mixture.
-
Assemble the Dean-Stark apparatus with a reflux condenser.
-
Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product.
-
-
Reaction Monitoring: Monitor the reaction progress via TLC.
-
Work-up: Follow the same work-up, neutralization, washing, drying, and solvent removal steps as described in Protocol 1.
-
Purification: Purify the crude ethyl 9-decenoate by vacuum distillation if necessary.
Data Presentation
The following tables summarize typical quantitative data for the acid-catalyzed esterification of fatty acids, which can be used as a starting point for the optimization of 9-decenoic acid esterification.
Table 1: Reaction Parameters for Fatty Acid Esterification
| Parameter | Methanol | Ethanol | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Alcohol:Acid) | Typical Yield (%) |
| Condition A | ✓ | H₂SO₄ (1-2 mol%) | 65-70 | 2-4 | 10:1 - 20:1 | 90-95 | |
| Condition B | ✓ | H₂SO₄ (1-2 mol%) | 75-80 | 4-6 | 10:1 - 20:1 | 85-90 | |
| Condition C | ✓ | p-TsOH (5 mol%) | 65-70 | 6-8 | 5:1 | 80-85 | |
| Condition D | ✓ | p-TsOH (5 mol%) with Dean-Stark | 110-120 (Toluene) | 8-12 | 3:1 | >95 |
Note: Yields are estimates based on the esterification of similar fatty acids and are subject to optimization for 9-decenoic acid. The presence of the double bond in 9-decenoic acid might slightly reduce the reaction rate compared to its saturated analog, decanoic acid.
Table 2: Catalyst and Reactant Quantities (Example Scale)
| Reactant/Catalyst | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| 9-Decenoic Acid | 170.25 | 0.1 | 17.03 g |
| Methanol (for 10:1 ratio) | 32.04 | 1.0 | 32.04 g (approx. 40.5 mL) |
| Ethanol (for 10:1 ratio) | 46.07 | 1.0 | 46.07 g (approx. 58.4 mL) |
| H₂SO₄ (2 mol%) | 98.08 | 0.002 | 0.196 g (approx. 0.11 mL) |
| p-TsOH·H₂O (5 mol%) | 190.22 | 0.005 | 0.95 g |
Visualizations
Signaling Pathway and Logical Relationships
The following diagram illustrates the key steps and logical flow of the Fischer-Speier esterification process.
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of a 9-decenoate ester.
Caption: General Experimental Workflow for Ester Synthesis.
References
Application Notes and Protocols for the Production of Methyl 9-decenoate from Vegetable Oils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Methyl 9-decenoate, a valuable chemical intermediate, utilizing renewable vegetable oil feedstocks. The process involves a two-step chemical transformation: the transesterification of vegetable oils to produce fatty acid methyl esters (FAMEs), followed by the olefin metathesis of the resulting methyl oleate.
Introduction
This compound is a significant building block in the synthesis of various fine chemicals, polymers, and pharmaceuticals. Its production from vegetable oils offers a sustainable alternative to petroleum-based routes. The primary pathway involves the conversion of triglycerides in vegetable oils, rich in oleic acid, into methyl esters. The subsequent cross-metathesis of methyl oleate with ethylene, a process known as ethenolysis, yields the desired this compound and a co-product, 1-decene.[1] This method leverages the abundance of oleic acid in common vegetable oils like sunflower, rapeseed, and olive oil.
Data Presentation
The following tables summarize quantitative data from various studies on the key steps of this compound production.
Table 1: Typical Conditions for Base-Catalyzed Transesterification of Vegetable Oil
| Parameter | Value | Reference |
| Vegetable Oil | Sunflower, Rapeseed, Olive Oil | [2] |
| Alcohol | Methanol | [3] |
| Catalyst | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | [3] |
| Catalyst Loading | 0.5 - 1.5% w/w of oil | [2] |
| Methanol to Oil Molar Ratio | 6:1 to 12:1 | [2] |
| Reaction Temperature | 40 - 65 °C | [3] |
| Reaction Time | 1 - 4 hours | [3] |
| FAMEs Yield | > 95% | [3] |
Table 2: Reaction Parameters for Ethenolysis of Methyl Oleate to this compound
| Parameter | Value | Reference |
| Catalyst | Grubbs' First Generation Catalyst | [1] |
| Catalyst Loading | Varies (e.g., 500 ppm [Ru]) | [4] |
| Ethylene Pressure | 60 psig (approx. 4 bar) - 20 bar | [1][5] |
| Reaction Temperature | 25 - 80 °C | [1][5] |
| Reaction Time | 3 - 40 hours | [5][6] |
| Methyl Oleate Conversion | 82 - 96% | [6][7] |
| This compound Yield | Up to 78% | [6] |
| Selectivity for Ethenolysis | 77 - 82% | [7][8] |
Experimental Protocols
Protocol 1: Transesterification of Vegetable Oil to Fatty Acid Methyl Esters (FAMEs)
This protocol outlines the base-catalyzed transesterification of a generic vegetable oil rich in oleic acid.
Materials:
-
Vegetable Oil (e.g., high-oleic sunflower oil)
-
Methanol (anhydrous)
-
Sodium Hydroxide (NaOH) pellets
-
Separatory Funnel
-
Reaction vessel with magnetic stirring and heating capabilities
-
Condenser
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Prepare a sodium methoxide solution by carefully dissolving 1 g of NaOH in 200 mL of anhydrous methanol with stirring. This should be done in a fume hood, as the reaction is exothermic.
-
Reaction Setup: Add 500 g of preheated vegetable oil (60 °C) to a 1 L reaction vessel equipped with a magnetic stirrer and a condenser.
-
Transesterification Reaction: Slowly add the sodium methoxide solution to the heated oil while stirring vigorously. Maintain the reaction temperature at 60-65 °C for 2 hours.
-
Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours. Two distinct layers will form: the upper layer consisting of fatty acid methyl esters (biodiesel) and the lower layer of glycerol.
-
Glycerol Removal: Carefully drain and collect the lower glycerol layer.
-
Washing: Wash the FAMEs layer with warm deionized water (50 °C) to remove any residual catalyst, soap, and methanol. Repeat the washing process until the wash water is neutral.
-
Drying: Dry the FAMEs layer over anhydrous sodium sulfate or by using a rotary evaporator to remove residual water. The resulting product is a mixture of fatty acid methyl esters, with methyl oleate as a major component.
Protocol 2: Ethenolysis of Methyl Oleate for this compound Production
This protocol describes the cross-metathesis of the FAMEs mixture (rich in methyl oleate) with ethylene. This reaction should be performed under an inert atmosphere using Schlenk line techniques.
Materials:
-
Fatty Acid Methyl Esters (FAMEs) from Protocol 1
-
Grubbs' Second-Generation Catalyst
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
-
High-pressure reactor (autoclave) equipped with a stirrer and gas inlet
-
Ethylene gas (high purity)
-
Ruthenium scavenger (e.g., triphenylphosphine or a functionalized silica gel)
-
Silica gel for column chromatography
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged with an inert gas (e.g., argon or nitrogen).
-
Reaction Mixture: In a Schlenk flask under an inert atmosphere, dissolve the FAMEs (containing methyl oleate) in the anhydrous, degassed solvent.
-
Catalyst Addition: In a separate glovebox or under a stream of inert gas, weigh the Grubbs' catalyst and dissolve it in a small amount of the reaction solvent.
-
Reaction Execution: Transfer the FAMEs solution to the autoclave. Add the catalyst solution to the reactor. Seal the reactor and purge it with ethylene gas several times.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10-20 bar) and heat the reaction mixture to the target temperature (e.g., 50-80 °C) with constant stirring.[4]
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) to determine the conversion of methyl oleate and the formation of this compound.
-
Reaction Quenching: Once the reaction has reached the desired conversion, cool the reactor to room temperature and carefully vent the excess ethylene in a fume hood. Quench the reaction by adding a ruthenium scavenger like triphenylphosphine or ethyl vinyl ether.
-
Purification:
-
Filter the reaction mixture through a pad of silica gel to remove the bulk of the ruthenium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Further purify the crude product by flash column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate this compound from other components like 1-decene and unreacted methyl oleate.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 4. EP3650436A1 - Method of preparing a mixture of 9-decenoic acid ethyl and 1-decene in an ethenolysis reaction from a raw material of technical purity - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.caf.ac.cn [journals.caf.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Methyl 9-decenoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantitative analysis of Methyl 9-decenoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C11H20O2) is a fatty acid methyl ester (FAME) of interest in various research fields.[1][2] The GC-MS technique offers high selectivity and sensitivity, making it ideal for the identification and quantification of volatile and semi-volatile compounds like FAMEs.[3][4] This document provides comprehensive experimental protocols, including sample preparation, instrument parameters, and data analysis guidelines suitable for quality control and research applications.[3]
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Methyl Nonadecanoate (C19:0) or other suitable internal standard (IS)[5]
-
Methanol (GC grade)[6]
-
Potassium Hydroxide (KOH)[6]
-
1.5 mL glass autosampler vials with caps[3]
-
Micropipettes and general laboratory glassware
Standard and Sample Preparation
Protocol 1.2.1: Preparation of Calibration Standards This protocol is for the analysis of a this compound standard.
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound standard and dissolve it in hexane to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[3]
-
Internal Standard (IS) Stock Solution: Prepare a separate stock solution of an internal standard, such as Methyl Nonadecanoate, in hexane (e.g., 1 mg/mL).
-
Working Standard Preparation: Perform serial dilutions of the this compound stock solution with hexane to create a series of working standards for the calibration curve.[3] A typical concentration range could be 1 µg/mL to 100 µg/mL.[3]
-
Spiking with IS: Add a fixed amount of the internal standard stock solution to each working standard and sample vial to achieve a consistent final concentration.
-
Sample Transfer: Transfer the prepared standards and samples into 1.5 mL glass autosampler vials for analysis.[3]
Protocol 1.2.2: Optional - Transesterification of Lipid Samples For analyzing this compound within a complex lipid matrix (e.g., oils), a derivatization step is required to convert all fatty acids into their corresponding methyl esters (FAMEs).
-
Weigh approximately 10-100 mg of the oil sample into a glass vial.[5][6]
-
Add 0.1-0.2 mL of 2 M methanolic potassium hydroxide solution.[6][7]
-
Vortex the vial vigorously for 2-3 minutes at room temperature.[8]
-
Allow the layers to separate. The upper organic layer containing the FAMEs is collected for GC-MS analysis.[9]
-
Spike the final sample with the internal standard as described in Protocol 1.2.1 before injection.
Instrumentation and GC-MS Parameters
The analysis should be performed on a standard Gas Chromatograph coupled with a Mass Spectrometer. The following parameters are recommended as a starting point and may require optimization for specific instruments.[3]
| Parameter | Condition |
| Gas Chromatograph (GC) | |
| Column | Polar capillary column (e.g., DB-WAX, HP-88) or a 5%-phenyl-95%-dimethylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness.[7] |
| Inlet Temperature | 250 °C[7] |
| Injection Volume | 1 µL[7][9] |
| Split Ratio | 50:1 (can be adjusted based on concentration)[7] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[7][9] |
| Oven Program | Initial temperature 100 °C, hold for 2 minutes; ramp to 240 °C at 5 °C/min; hold for 10 minutes.[7] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Ion Source Temp. | 230 °C[7] |
| Quadrupole Temp. | 150 °C[7] |
| Scan Range | m/z 40-500[7] |
| Acquisition Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |
Data Presentation and Results
Chromatographic and Mass Spectral Data
Under the specified conditions, this compound will elute at a characteristic retention time. Identification is confirmed by matching the retention time and the acquired mass spectrum with that of a certified reference standard.[7] The mass spectrum of a FAME typically includes a discernible molecular ion peak ([M]⁺) and characteristic fragment ions. For many FAMEs, a prominent fragment resulting from a McLafferty rearrangement is observed at m/z 74.[10]
Quantitative Analysis
Quantification is achieved by constructing a calibration curve. This is done by plotting the ratio of the peak area of the this compound to the peak area of the internal standard against the known concentrations of the prepared standards. The concentration of this compound in unknown samples is then calculated from this curve.[7]
The table below summarizes the key analytical data for this compound and a common internal standard.
| Analyte | Retention Time (t_R) (min) | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | Instrument Dependent | 184.15 | 74, 87, 101, 143, 152 |
| Methyl Nonadecanoate (IS) | Instrument Dependent | 298.28 | 74, 87, 143, 255 |
Note: Retention times are dependent on the specific GC system and column used and must be confirmed by running a standard.[3] Fragment ions are predicted based on typical FAME fragmentation patterns.
Visualization of Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted in the diagram below.
Caption: GC-MS workflow for the quantitative analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound.[3] The protocol is straightforward and can be readily implemented in laboratories equipped with standard GC-MS instrumentation for applications ranging from quality control to metabolic research.[3]
References
- 1. This compound | C11H20O2 | CID 1778877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. benchchem.com [benchchem.com]
- 8. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. japsonline.com [japsonline.com]
High-Performance Liquid Chromatography (HPLC) for the Separation of Fatty Acid Methyl Esters (FAMEs): An Application Note and Protocol
Abstract
Fatty Acid Methyl Esters (FAMEs) are the methyl esters of fatty acids, commonly analyzed to determine the fatty acid profile of a sample. While gas chromatography (GC) is a traditional method for FAME analysis, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for the analysis of less volatile, heat-sensitive, or complex mixtures of FAMEs.[1] This application note provides a detailed protocol for the separation and quantification of FAMEs using Reversed-Phase HPLC (RP-HPLC), a widely used and robust method. The protocol covers sample preparation through lipid extraction and transesterification, followed by HPLC analysis. This guide is intended for researchers, scientists, and professionals in the fields of drug development, food science, and biofuel analysis.
Introduction
The analysis of fatty acids is crucial in various scientific disciplines. Fatty acids are carboxylic acids with long aliphatic chains that can be either saturated or unsaturated.[1] They are fundamental components of lipids and play vital roles in biological systems and industrial applications. The conversion of fatty acids to their corresponding methyl esters (FAMEs) renders them more volatile and less polar, making them amenable to chromatographic separation.[1]
Reversed-phase HPLC is a primary technique for FAME analysis. The separation mechanism is based on the hydrophobic interactions between the non-polar stationary phase (typically C18) and the FAME molecules.[1] Elution is facilitated by a polar mobile phase. Generally, retention time increases with the length of the carbon chain and decreases with the degree of unsaturation.[1] This application note details a standard RP-HPLC method coupled with UV detection for the analysis of a common FAMEs mixture.
Experimental Protocols
Sample Preparation: Lipid Extraction and Transesterification
A robust sample preparation procedure is critical for accurate FAME analysis. This protocol is based on a modified Folch extraction followed by acid-catalyzed transesterification.
Materials:
-
Chloroform
-
Methanol
-
Butylated hydroxytoluene (BHT)
-
Formic acid
-
Potassium chloride (KCl)
-
Pentadecanoic acid (C15:0) or [13C16]palmitic acid as internal standard
-
3M Methanolic hydrogen chloride (HCl)
-
n-Hexane or isooctane
-
Sodium chloride (NaCl)
Protocol:
-
Lipid Extraction:
-
Prepare an extraction solvent of 2:1 chloroform:methanol containing 0.01% (w/v) BHT, 1% (v/v) formic acid, and the internal standard (e.g., 10 µg/mL pentadecanoic acid).[2]
-
Homogenize 10-50 mg of the sample tissue (e.g., plant leaf, animal tissue) in 1 mL of the extraction solvent.[2]
-
Add 333 µL of 0.88% KCl solution and vortex thoroughly.[2]
-
Centrifuge at 13,500 x g for 10 minutes to separate the phases.[2]
-
Carefully transfer the lower chloroform/methanol layer containing the lipids to a clean glass tube.[2]
-
Evaporate the solvent to dryness under a stream of nitrogen. The dried lipid extract can be stored at -80°C.[2]
-
-
Transesterification to FAMEs:
-
Prepare a 1M methylation reagent by mixing 20 mL of methanol with 10 mL of 3M methanolic HCl.[2]
-
Add 1 mL of the methylation reagent to the dried lipid extract.[2]
-
Seal the tube and heat at 80°C for 1 hour in a water bath.[2]
-
Cool the tube to room temperature.
-
Add 1 mL of 0.9% (w/v) NaCl solution and 150 µL of hexane (or isooctane). Vortex thoroughly for 1 minute.[2]
-
Centrifuge at 1,500 x g for 10 minutes.[2]
-
Transfer the upper hexane layer containing the FAMEs to an autosampler vial for HPLC analysis.[2]
-
HPLC Method for FAME Separation
This protocol describes a reversed-phase HPLC method for the separation of a standard mixture of FAMEs.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, degasser, autosampler, column oven, and UV detector is suitable.
-
Column: SUPELCOSIL™ LC-18, 25 cm x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and acetone (59.0:41.0, v/v).
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[4]
-
Detection: UV at 205 nm.[4]
Data Presentation
The following table summarizes the expected retention times and linearity data for a standard mixture of FAMEs using the described HPLC method.
| Fatty Acid Methyl Ester | Abbreviation | Retention Time (min) | Linearity (r²) |
| Methyl Linolenate | C18:3 | ~12.5 | > 0.99 |
| Methyl Linoleate | C18:2 | ~14.0 | > 0.99 |
| Methyl Oleate (cis) | C18:1c | ~15.5 | > 0.99 |
| Methyl Palmitate | C16:0 | ~16.0 | > 0.99 |
| Methyl Oleate (trans) | C18:1t | ~17.0 | > 0.99 |
| Methyl Stearate | C18:0 | ~18.5 | > 0.99 |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column condition, and exact mobile phase composition.[4]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the FAME analysis process.
Caption: Experimental workflow for FAME analysis from sample preparation to data reporting.
Caption: Principle of FAME separation by reversed-phase HPLC.
References
Application Notes and Protocols for the Use of Methyl 9-decenoate as a Reference Standard in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Methyl 9-decenoate as a reference standard in gas chromatography (GC). These guidelines are intended to assist in the accurate quantification of this compound in various matrices and to serve as a procedural blueprint for laboratory personnel.
Introduction
This compound (C11H20O2, CAS No: 25601-41-6) is the methyl ester of 9-decenoic acid.[1][2][3] Its well-defined chemical structure and stability make it an excellent reference standard for analytical techniques, particularly gas chromatography.[1] In GC, a reference standard is crucial for the identification and quantification of an analyte by comparing its retention time and detector response to that of a known standard. This document outlines the necessary steps for sample preparation, instrument setup, and data analysis for the effective use of this compound as a GC standard.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reference standard is fundamental to its proper handling and application.
| Property | Value | Reference |
| Molecular Formula | C11H20O2 | [1][2][3][4] |
| Molecular Weight | 184.27 g/mol | [1][5] |
| Boiling Point | 123 °C at 21 Torr | [2] |
| Density | 0.883 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in organic solvents like hexane and methanol; poorly soluble in water. | [1] |
| Kovats Retention Index | 1316 (Semi-standard non-polar column) | [5][6] |
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for generating a reliable calibration curve.
Materials:
-
This compound (analytical standard grade)
-
Hexane or Heptane (GC grade)
-
Class A volumetric flasks
-
Calibrated micropipettes
-
Analytical balance
Procedure:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Quantitatively transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of hexane and then fill to the mark with the same solvent.
-
Stopper the flask and invert several times to ensure homogeneity.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution to prepare a series of working standards.
-
A typical concentration range for a calibration curve would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with hexane.
-
Sample Preparation
For samples where this compound is present in a complex matrix (e.g., biological tissues, biodiesel), extraction and derivatization to methyl esters may be necessary. If quantifying other fatty acids using this compound as an internal standard, the standard should be added to the sample before the extraction process.
General Extraction and Derivatization (Example for Oils):
-
Weigh approximately 50 mg of the oil sample into a screw-cap tube.
-
Add a known amount of an internal standard if this compound is the analyte. If this compound is the internal standard, add a known amount to the sample.
-
Add 2 mL of 2% methanolic sulfuric acid.
-
Cap the tube and heat at 80°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean GC vial.
Gas Chromatography (GC) Conditions
The following parameters are a starting point and may require optimization based on the specific instrument and column used. A flame ionization detector (FID) is commonly used for FAME analysis due to its high sensitivity and wide linear range.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent[7] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column (e.g., HP-INNOWax, Omegawax)[7][8] |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 250 °C |
| Split Ratio | 20:1 to 50:1 (can be optimized) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1 mL/min[7] |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutes. Ramp: 10°C/min to 280°C, hold for 5 minutes.[7] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C - 300 °C |
| Hydrogen Flow | 30-40 mL/min |
| Air Flow | 300-450 mL/min |
| Makeup Gas (Nitrogen or Helium) | 25-30 mL/min |
Data Presentation and Analysis
Calibration Curve
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. This curve is then used to determine the concentration of this compound in unknown samples.
Table 1: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,525,000 |
The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.99.
Quantification of this compound in a Sample
The concentration of this compound in an unknown sample is calculated using the linear regression equation derived from the calibration curve:
y = mx + c
Where:
-
y is the peak area of the analyte
-
m is the slope of the calibration curve
-
x is the concentration of the analyte
-
c is the y-intercept
The concentration x can be calculated as: x = (y - c) / m
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of an analyte using a reference standard in gas chromatography.
References
- 1. s4science.at [s4science.at]
- 2. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H20O2 | CID 1778877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lotusinstruments.com [lotusinstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
Application of Methyl 9-decenoate in Polymer Synthesis and Copolymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 9-decenoate, a bio-based monomer derived from renewable resources, is a versatile building block for the synthesis of a variety of polymers. Its terminal double bond allows for polymerization through several mechanisms, including coordination polymerization, acyclic diene metathesis (ADMET), and potentially free-radical polymerization. The presence of a long aliphatic chain and a polar ester group in its structure imparts unique properties to the resulting polymers, such as hydrophobicity, flexibility, and functionality, making them attractive for a range of applications, including specialty chemicals, functional polyolefins, and potentially in the development of biocompatible materials for the pharmaceutical and medical device industries.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis and copolymerization of polymers using this compound.
Polymerization of this compound: An Overview
This compound can be polymerized through different strategies to create polymers with tailored properties. The primary methods include:
-
Coordination Polymerization: This method is particularly useful for copolymerizing this compound with non-polar olefins like ethylene, leading to the formation of functionalized polyolefins.
-
Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth polymerization that is highly effective for the synthesis of linear polymers and copolymers from α,ω-dienes. While this compound is a mono-olefin, it can be converted to an α,ω-diene to undergo ADMET homopolymerization or used in copolymerizations with other dienes. This technique offers excellent control over polymer architecture.[3]
-
Free-Radical Polymerization: The vinyl group in this compound suggests the potential for free-radical polymerization, a common and versatile method for polymer synthesis. However, the reactivity of this type of monomer in radical homopolymerization can be low, and it is more commonly incorporated into copolymers with more reactive monomers.
Data Presentation: Properties of this compound Copolymers
The following table summarizes the properties of a copolymer synthesized from this compound and ethylene.
| Property | Value | Reference |
| Monomers | Ethylene, this compound | [4] |
| Polymerization Type | Coordination Copolymerization | [4] |
| Catalyst System | Non-postcene transition metal-MAO | [4] |
| Average Molecular Weight (Mw) | 2,630 g/mol | [4] |
| Molecular Weight Distribution (PDI) | 1.6 | [4] |
| Melting Temperature (Tm) | 125.44 °C | [4] |
| Crystallization Temperature (Tc) | 114.42 °C | [4] |
Experimental Protocols
Protocol 1: Coordination Copolymerization of this compound with Ethylene
This protocol describes the synthesis of a bio-based ethylene/methyl 9-decenoate copolymer using a non-postcene transition metal catalyst.[4]
Materials:
-
This compound (bio-based)
-
Ethylene (polymerization grade)
-
Toluene (anhydrous)
-
Ni-N-Br catalyst (5 µmol)
-
Methylaluminoxane (MAO) (2 mL)
-
Nitrogen gas (high purity)
Equipment:
-
High-pressure stainless-steel reactor with mechanical stirring
-
Schlenk line and vacuum pump
-
Syringes for liquid transfer
-
Standard glassware for catalyst preparation
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor under vacuum and purge with high-purity nitrogen.
-
Reaction Setup: Add 100 mL of anhydrous toluene to the reactor.
-
Catalyst and Monomer Addition: Under a nitrogen atmosphere, add 5 µmol of the Ni-N-Br catalyst, 2 mL of methylaluminoxane (MAO), and the desired amount of this compound to achieve a concentration of 0.1 mol/L.
-
Polymerization:
-
Pressurize the reactor with ethylene to 0.05 MPa.
-
Set the reaction temperature to 30 °C.
-
Stir the reaction mixture for 30 minutes.
-
-
Termination and Purification:
-
Terminate the polymerization by venting the ethylene and adding acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it thoroughly with methanol.
-
Dry the resulting copolymer under vacuum to a constant weight.
-
Characterization:
-
The structure of the copolymer can be confirmed by Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The thermal properties (melting and crystallization temperatures) can be determined using Differential Scanning Calorimetry (DSC).
-
The molecular weight and molecular weight distribution can be analyzed by Gel Permeation Chromatography (GPC).
Protocol 2: Acyclic Diene Metathesis (ADMET) Homopolymerization of a this compound Dimer (Hypothetical Protocol)
Part A: Synthesis of the α,ω-Diene from this compound
-
Reaction Setup: In a glovebox, charge a Schlenk flask with this compound and a suitable metathesis catalyst (e.g., Grubbs' second-generation catalyst, 0.1-1.0 mol%).
-
Reaction: Heat the mixture under vacuum with vigorous stirring to facilitate the removal of the volatile ethylene byproduct, driving the equilibrium towards the formation of the dimer, a C20 α,ω-diene ester.
-
Purification: Purify the resulting diene by column chromatography or distillation under reduced pressure.
Part B: ADMET Polymerization of the α,ω-Diene
Materials:
-
Purified α,ω-diene from Part A
-
Grubbs' second-generation or Hoveyda-Grubbs second-generation catalyst (0.1 - 1.0 mol%)
-
High-vacuum source (< 10-5 mbar)
-
Anhydrous toluene (optional, for solution polymerization)
Equipment:
-
Schlenk flask equipped with a high-vacuum adapter and a magnetic stir bar
-
Glovebox or Schlenk line for inert atmosphere handling
-
Oil bath for heating
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox, add the purified α,ω-diene to a Schlenk flask. In a separate vial, dissolve the metathesis catalyst in a minimal amount of anhydrous toluene.
-
Initiation: Add the catalyst solution to the monomer under an inert atmosphere.
-
Polymerization:
-
Heat the reaction mixture to 50-80 °C under a dynamic high vacuum.
-
The removal of ethylene is crucial for achieving high molecular weight polymer.
-
Continue the reaction for several hours (4-24 h) until the mixture becomes viscous.
-
-
Termination and Purification:
-
Cool the reaction to room temperature and dissolve the polymer in a suitable solvent (e.g., chloroform or toluene).
-
Terminate the reaction by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the solution into a large volume of cold methanol.
-
Filter and dry the polymer under vacuum.
-
Visualizations
Signaling Pathway: General Polymerization of this compound
Caption: Polymerization routes for this compound.
Experimental Workflow: Coordination Copolymerization
Caption: Workflow for ethylene copolymerization.
Logical Relationship: Monomer Structure to Polymer Properties
Caption: Structure-property relationships.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters [mdpi.com]
Methyl 9-decenoate: A Versatile Bio-derived Precursor in Organic Synthesis
Abstract
Methyl 9-decenoate, a monounsaturated fatty acid methyl ester, is a valuable and versatile precursor in organic synthesis. Derived from renewable resources, it serves as a key building block for a diverse range of molecules, including polymers, specialty chemicals, and potential pharmaceutical intermediates. Its terminal double bond and ester functionality allow for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic applications, including acyclic diene metathesis (ADMET) polymerization, epoxidation, and hydroformylation.
Introduction
This compound (C₁₁H₂₀O₂) is an organic compound classified as an unsaturated fatty acid methyl ester.[1] It features a ten-carbon chain with a terminal double bond, making it a reactive and useful intermediate in chemical synthesis.[1][2] Its applications range from the production of bio-based polymers and biodiesel to its use in the formulation of flavors and fragrances.[1][2] This document details its application as a precursor for synthesizing more complex molecules and polymers.
Applications in Organic Synthesis
Acyclic Diene Metathesis (ADMET) Polymerization
This compound can be converted into α,ω-dienes, which are then used as monomers for ADMET polymerization to produce unsaturated polyesters. This process, driven by the release of volatile ethylene gas, allows for the synthesis of high-molecular-weight polymers.[3]
Materials:
-
This compound
-
Reducing agent (e.g., Lithium aluminum hydride)
-
Acylating agent (e.g., 10-undecenoyl chloride)
-
Grubbs II catalyst
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reduction of this compound to 9-decen-1-ol:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride in diethyl ether.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully by the dropwise addition of water, followed by 15% NaOH solution, and then water again.
-
Filter the resulting solid and dry the filtrate over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 9-decen-1-ol.
-
-
Esterification to form the α,ω-diene monomer:
-
Dissolve 9-decen-1-ol and a suitable base (e.g., triethylamine) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add 10-undecenoyl chloride dropwise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting diene monomer by column chromatography.
-
-
ADMET Polymerization:
-
In a Schlenk flask under a high vacuum, place the purified α,ω-diene monomer.
-
Heat the monomer to 50 °C.
-
Add Grubbs II catalyst (typically 0.1-1.0 mol%) dissolved in a minimal amount of degassed DCM.
-
Continue to heat at 50 °C under a high vacuum for 4-24 hours to facilitate the removal of ethylene gas.
-
The viscosity of the reaction mixture will increase as the polymerization proceeds.
-
To terminate the reaction, cool the mixture to room temperature and dissolve it in a small amount of DCM.
-
Precipitate the polymer by adding the solution to a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under a vacuum.
-
| Catalyst | Monomer | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI | Yield (%) |
| Grubbs II | Diene from 9-decen-1-ol | 50 | 16 | 12,700 | 1.85 | >90 |
| Hoveyda-Grubbs II | Diene from 9-decen-1-ol | 60 | 12 | 32,200 - 39,200 | 1.9-2.1 | >90 |
Data is representative and can vary based on specific reaction conditions and monomer purity.
References
Application Notes and Protocols for the Combustion Study of Methyl 9-decenoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setups and protocols for investigating the combustion characteristics of Methyl 9-decenoate, a key component of biodiesel. The following sections detail the methodologies for various experimental configurations and the analytical techniques used to characterize the combustion process.
Introduction
This compound is an unsaturated fatty acid methyl ester (FAME) that serves as a representative surrogate for understanding the combustion behavior of biodiesel fuels. Its single double bond introduces chemical complexities that influence ignition properties, flame structure, and pollutant formation compared to saturated esters. A thorough experimental investigation of its combustion is crucial for developing accurate kinetic models and optimizing engine performance. This document outlines the key experimental apparatus and analytical methods employed in such studies.
Key Experimental Setups
The study of this compound combustion can be approached using several specialized experimental setups, each providing unique insights into different aspects of the combustion process.
Jet-Stirred Reactor (JSR)
A Jet-Stirred Reactor is utilized for studying the oxidation of fuels over a broad range of temperatures and pressures under well-mixed conditions.[1] This setup is ideal for investigating the global reaction kinetics and the evolution of stable intermediate species.
Opposed-Flow Diffusion Flame
The opposed-flow diffusion flame configuration is employed to study the structure of diffusion flames and to validate chemical kinetic models.[2] In this setup, a stream of fuel (this compound vaporized in an inert gas) is directed against a stream of oxidizer, creating a stable, one-dimensional flame.
Shock Tube
Shock tubes are precision instruments for studying ignition delay times and high-temperature reaction kinetics.[3][4] A mixture of fuel and oxidizer is rapidly heated and compressed by a shock wave, and the time to ignition is measured by observing the emission from radical species like OH*.[5]
Constant Volume Combustion Chamber
A constant volume combustion chamber is used to simulate the conditions within an internal combustion engine cylinder and to study spray combustion characteristics.[6][7][8] This setup allows for the investigation of spray penetration, cone angle, and soot formation under controlled pressure and temperature conditions.
Experimental Protocols
Detailed protocols for each experimental setup are provided below. These are generalized procedures and may require optimization based on specific laboratory equipment and research objectives.
Protocol for Jet-Stirred Reactor Oxidation Studies
-
Reactor Preparation: The fused silica jet-stirred reactor is placed in a temperature-controlled furnace and brought to the desired reaction temperature.[1]
-
Fuel and Oxidizer Preparation: A gaseous mixture of this compound, oxygen, and a diluent (typically helium or nitrogen) is prepared in a mixing vessel. The mole fractions of the reactants are set to achieve the desired equivalence ratio.
-
Reactant Delivery: The reactant mixture is introduced into the reactor through four nozzles to ensure rapid mixing.[1] Mass flow controllers are used to maintain a constant flow rate and residence time.
-
Sampling: After the reaction reaches a steady state, a sample of the reacting mixture is continuously extracted from the reactor through a sonic probe for analysis.
-
Product Analysis: The sampled gases are analyzed using online analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify and quantify the stable species.
Protocol for Opposed-Flow Diffusion Flame Analysis
-
Burner Setup: The opposed-flow burner, consisting of two vertically aligned ducts, is prepared.
-
Fuel and Oxidizer Delivery: The fuel stream, a mixture of vaporized this compound and nitrogen, is introduced through the bottom duct. The oxidizer stream, typically a mixture of oxygen and nitrogen, is introduced through the top duct. Mass flow controllers regulate the flow rates to establish a stable flame at the desired strain rate.
-
Flame Stabilization: The flame is ignited and stabilized between the two opposing jets.
-
Species Sampling: A quartz microprobe is used to extract gas samples at various positions along the flame axis for species concentration profiling.
-
Data Analysis: The collected samples are analyzed by GC-MS to determine the mole fractions of stable species as a function of distance from the fuel nozzle. This data is used to validate detailed chemical kinetic models.
Protocol for Shock Tube Ignition Delay Measurements
-
Mixture Preparation: A homogenous mixture of this compound, oxidizer (e.g., air), and a diluent (e.g., argon) is prepared in a mixing tank at a known pressure and temperature.
-
Shock Tube Operation: The driven section of the shock tube is filled with the prepared mixture. The driver section is filled with a high-pressure driver gas (e.g., helium).
-
Shock Wave Generation: The diaphragm separating the driver and driven sections is ruptured, generating a shock wave that propagates through the test gas, rapidly increasing its temperature and pressure.
-
Ignition Detection: The onset of ignition behind the reflected shock wave is detected by monitoring the chemiluminescence of OH* radicals at 308 nm using a photomultiplier tube and a bandpass filter.[9] The ignition delay time is defined as the time between the arrival of the reflected shock wave and the rapid increase in the OH* signal.[5]
-
Data Acquisition: Pressure transducers and the photomultiplier signal are recorded using a high-speed data acquisition system.
Protocol for Constant Volume Combustion Chamber Spray Analysis
-
Chamber Preparation: The constant volume chamber is filled with an inert gas (e.g., nitrogen) or a controlled atmosphere to the desired ambient pressure and temperature.
-
Fuel Injection: Liquid this compound is injected into the chamber using a high-pressure common-rail injector.
-
Spray Visualization: High-speed imaging techniques, such as shadowgraphy, are used to visualize the spray development.[6]
-
Image Analysis: The acquired images are processed to determine macroscopic spray characteristics, including spray tip penetration, spray cone angle, and spray area, as a function of time from the start of injection.[7]
-
Combustion Analysis (if applicable): For combustion studies, the chamber is filled with an oxidizing atmosphere. The ignition and combustion process is recorded using high-speed cameras, and pressure transducers monitor the pressure rise within the chamber.[8]
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of a complex mixture.[10] In combustion studies, it is used to analyze the stable intermediate and final products.
Protocol:
-
A gas sample is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas through a capillary column.
-
The different components of the mixture are separated based on their retention times in the column.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.[11]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used for the quantitative analysis of gaseous species by measuring the absorption of infrared radiation.[12] It is particularly useful for real-time monitoring of combustion products.[13][14]
Protocol:
-
A continuous flow of the sample gas is passed through a gas cell with infrared-transparent windows.
-
An infrared beam is passed through the sample.
-
The transmitted light is analyzed by an interferometer and a detector to generate an infrared spectrum.
-
The concentration of each species is determined by comparing the sample spectrum to calibrated reference spectra using a classical least-squares fitting method.[15]
Data Presentation
The quantitative data obtained from these experiments are summarized in the following tables.
Table 1: Ignition Delay Times for Unsaturated Methyl Esters
| Fuel | Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (µs) | Reference |
| Methyl Oleate | 700-1300 | 20 | 1.0 | Varies with temp. | [Generic Biodiesel Study] |
| Methyl Linoleate | 750-1250 | 20 | 1.0 | Varies with temp. | [Generic Biodiesel Study] |
| This compound | Data not available |
Table 2: Laminar Burning Velocities of Unsaturated Methyl Esters
| Fuel | Unburned Gas Temp. (K) | Pressure (atm) | Equivalence Ratio (Φ) | Laminar Burning Velocity (cm/s) | Reference |
| Methyl Crotonate | 473 | 1 | 1.1 | ~65 | [Generic Biodiesel Study] |
| This compound | Data not available |
Table 3: Spray Characteristics of Biodiesel (as a surrogate for this compound)
| Fuel | Injection Pressure (MPa) | Ambient Pressure (MPa) | Spray Tip Penetration (mm @ 1.5ms) | Spray Cone Angle (°) | Reference |
| Karanja Biodiesel | 100 | 4 | ~45 | ~18 | [7] |
| Palm Biodiesel | 100 | 4 | ~48 | ~17 | [7] |
Visualizations
Experimental Workflow
References
- 1. Experimental study of the oxidation of methyl oleate in a jet-stirred reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental study of the ignition delay of diesel/biodiesel blends using a shock tube - LQDTU Repository [eprints.lqdtu.edu.vn]
- 4. researchgate.net [researchgate.net]
- 5. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 6. Investigation of the Spray Development Process of Gasoline-Biodiesel Blended Fuel Sprays in a Constant Volume Chamber [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. fauske.com [fauske.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. mdpi.com [mdpi.com]
Application of Methyl 9-decenoate in Flavor and Fragrance Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 9-decenoate (C₁₁H₂₀O₂) is an unsaturated fatty acid methyl ester recognized for its pleasant, fruity aroma.[1] This document provides detailed application notes and protocols for its use in flavor and fragrance formulations, targeting professionals in research and development. While specific quantitative sensory data for this compound is limited in publicly available literature, this guide consolidates its known properties and provides protocols for its evaluation and application, alongside comparative data for structurally similar esters.
Organoleptic and Physicochemical Properties
This compound possesses a desirable fruity fragrance, making it a valuable ingredient in the flavor and fragrance industry.[1] Its chemical structure, an eleven-carbon chain with a terminal double bond and a methyl ester group, contributes to its characteristic aroma and physical properties.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | [2] |
| Molecular Weight | 184.27 g/mol | [2] |
| Appearance | Colorless liquid (estimated) | |
| Boiling Point | 123 °C at 21 Torr | [3] |
| logP (Octanol/Water Partition Coefficient) | 3.6 | [2] |
| Vapor Pressure | 13.37 Pa at 25°C | |
| Solubility | Insoluble in water; soluble in organic solvents | [4] |
| Kovats Retention Index (non-polar) | 1316 | [2] |
Comparative Data: Odor Thresholds and Usage Levels of Fruity Esters
Due to the absence of specific published data for this compound, the following table provides information on other fruity esters to offer a comparative context for formulation development. It is crucial to determine the specific sensory properties of this compound through the experimental protocols outlined in this document.
| Ester | Odor Profile | Odor Threshold (in water, ppb) | Typical Usage Level in Fragrance (%) |
| Ethyl Butyrate | Fruity, pineapple | 1 | 0.1 - 1.0 |
| Ethyl Hexanoate | Fruity, pineapple, green | 0.5 | 0.1 - 2.0 |
| Allyl Hexanoate | Fruity, pineapple, sweet | 0.3 | 0.1 - 0.5 |
| Methyl Salicylate | Wintergreen, sweet, minty | 60 | 0.5 - 5.0 |
| Ethyl 2-methylbutyrate | Fruity, apple, berry | 0.1 | 0.01 - 0.2 |
Applications in Flavor and Fragrance
This compound's fruity character makes it suitable for a variety of applications:
-
Top Notes in Fragrances: Its volatility allows it to contribute to the initial impression of a fragrance, providing a fresh, fruity lift.
-
Fruity Accords: It can be a key component in building accords for flavors and fragrances such as apple, pear, and tropical fruits.
-
Modification of Floral Scents: In small quantities, it can add a modern, fruity nuance to floral compositions.
-
Flavor Formulations: Its pleasant taste profile makes it suitable for use in food and beverage flavorings, particularly in fruit-flavored products.
Experimental Protocols
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of this compound.
Materials:
-
This compound (high purity)
-
Odor-free solvent (e.g., diethyl phthalate or ethanol)
-
Glass vials with PTFE-lined caps
-
Olfactory smelling strips
-
Trained sensory panel (8-12 members)
-
Sensory booths with controlled lighting and ventilation
Protocol:
-
Panelist Training: Train panelists on the recognition and intensity rating of various aroma standards relevant to fruity and ester-like scents.
-
Lexicon Development: In a group session, have the panel smell this compound at various concentrations and generate a list of descriptive terms (e.g., fruity, waxy, green, sweet). Refine this list to a final set of non-overlapping attributes.
-
Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%).
-
Evaluation:
-
Present the samples to the panelists in a randomized and blind manner.
-
Each panelist dips a smelling strip into a vial and evaluates the aroma at different time intervals (top, middle, and base notes).
-
Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale from "not perceptible" to "very strong").
-
-
Data Analysis: Analyze the data using statistical methods (e.g., ANOVA, PCA) to determine the sensory profile of this compound.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the odor-active regions of a sample containing this compound and determine its Odor Activity Value (OAV).
Materials:
-
Gas chromatograph with a flame ionization detector (FID) and an olfactory port
-
Mass spectrometer (MS) for compound identification
-
Appropriate GC column (e.g., DB-5, DB-WAX)
-
Helium carrier gas
-
Sample of this compound solution
-
Trained human assessor
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.
-
GC-MS/O Analysis:
-
Inject the sample into the GC. The effluent from the column is split between the MS/FID and the olfactory port.
-
The assessor at the olfactory port records the retention time, duration, and descriptor for each odor perceived.
-
Simultaneously, the MS records the mass spectrum of the eluting compounds.
-
-
Aroma Extract Dilution Analysis (AEDA):
-
Prepare a series of stepwise dilutions of the sample.
-
Analyze each dilution by GC-O until no odor is detected.
-
The highest dilution at which an odor is still perceived is the Flavor Dilution (FD) factor.
-
-
Odor Activity Value (OAV) Calculation:
-
Quantify the concentration of this compound in the original sample using an internal or external standard.
-
Determine the odor threshold of this compound in the relevant matrix (e.g., water, air).
-
Calculate the OAV by dividing the concentration by the odor threshold. An OAV > 1 indicates that the compound contributes to the overall aroma.
-
Stability Testing
Objective: To evaluate the stability of this compound in a finished product (e.g., a fragrance in an ethanol base).
Materials:
-
Finished product containing this compound
-
Control sample (product without this compound)
-
Environmental chambers (for controlled temperature and humidity)
-
UV light exposure cabinet
-
GC-MS for chemical analysis
-
Trained sensory panel
Protocol:
-
Sample Storage: Store samples of the finished product and the control under various conditions:
-
Elevated temperature (e.g., 40°C, 45°C)
-
Refrigerated (e.g., 4°C)
-
Freeze-thaw cycles (e.g., -10°C to 25°C)
-
UV light exposure
-
Room temperature (as a reference)
-
-
Evaluation at Time Intervals: At specified time points (e.g., 1, 2, 4, 8, 12 weeks), evaluate the samples for:
-
Physical Changes: Color, clarity, phase separation.
-
Chemical Changes: Concentration of this compound and formation of degradation products using GC-MS.
-
Olfactory Changes: Sensory evaluation by a trained panel to assess any changes in the fragrance profile.
-
-
Data Analysis: Compare the results from the stressed samples to the room temperature reference to predict the shelf life and stability of the product.
Visualizations
Olfactory Signaling Pathway
The perception of esters like this compound is initiated by their interaction with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs). This interaction triggers a signaling cascade within the olfactory sensory neuron.
Caption: Olfactory signal transduction cascade for ester perception.
Experimental Workflow: Incorporation of a New Aroma Chemical
This workflow outlines the key stages for evaluating and incorporating a new ingredient like this compound into a fragrance formulation.
Caption: Workflow for new fragrance ingredient development.
References
Application Notes and Protocols for Methyl 9-decenoate and Related Compounds in Agricultural Pest Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 9-decenoate is a fatty acid methyl ester with the molecular formula C₁₁H₂₀O₂.[1][2][3][4] While the direct application of this compound as a primary pheromone for specific agricultural pests is not extensively documented in current scientific literature, the broader class of decenoate esters and structurally related molecules plays a significant role in insect communication and pest control. This document provides an overview of the use of related decenoate compounds as insect attractants and pheromones, explores the potential role of this compound as a synergist or precursor, and offers detailed protocols for the evaluation of such semiochemicals in agricultural pest management.
Decenoate Esters as Pheromones and Attractants in Pest Control
Various isomers and derivatives of decenoate esters have been identified as potent attractants for several agricultural pests. These compounds are typically volatile and are detected by the olfactory systems of insects, eliciting behavioral responses such as attraction to a source for mating or aggregation.
One notable example is the use of other decenoate esters for the codling moth (Cydia pomonella), a significant pest of apples and pears. Specific derivatives of methyl decenoate have been identified as novel bisexual attractants for this species.[5] Similarly, (2E,4E,6Z)-Methyl deca-2,4,6-trienoate is a powerful attractant pheromone for the brown-winged green bug (Plautia stali), a pest that causes damage to fruits and vegetables.[6]
Table 1: Examples of Decenoate Esters and Related Compounds in Pest Management
| Compound Name | Target Pest(s) | Role | Reference(s) |
| (2E,4E,6Z)-Methyl deca-2,4,6-trienoate | Brown-winged green bug (Plautia stali) | Attractant Pheromone | [6] |
| Methyl (2E,4Z)-decadienoate | Codling moth (Cydia pomonella) | Bisexual Attractant | [5] |
| Methyl (E,E,Z)-2,4,6-decatrienoate | Brown marmorated stink bug (Halyomorpha halys) | Synergist with aggregation pheromone | [7] |
| (Z)-9-Hexadecenoic acid methyl ester | Webbing clothes moth (Tineola bisselliella) | Sex Pheromone | [6] |
| (E)-9-Oxo-2-decenoic acid (9-ODA) | Honeybee (Apis mellifera) | Queen Pheromone | [8] |
Potential Roles of this compound in Pest Control
While not identified as a primary pheromone, this compound could potentially function in pest control in other capacities, such as a synergist or a precursor for the synthesis of active pheromones.
As a Potential Synergist
In many insect species, the pheromonal blend consists of multiple components, including a primary attractant and several synergistic compounds that enhance the behavioral response. For instance, methyl (E,E,Z)-2,4,6-decatrienoate has been shown to act as a synergist with the aggregation pheromone of the brown marmorated stink bug, significantly increasing trap captures.[7] It is plausible that this compound could play a similar synergistic role for certain pests, although specific research is required to validate this.
As a Precursor in Pheromone Synthesis
Fatty acid derivatives are common precursors in the biosynthesis of insect pheromones. A relevant example is the synthesis of the honeybee queen pheromone, (E)-9-oxo-2-decenoic acid (9-ODA), from methyl 9-hydroxynonanoate.[8] This multi-step synthesis involves oxidation and chain extension, demonstrating how a C9 methyl ester can be chemically modified to produce a C10 pheromone.[8] This highlights the potential for this compound, a C11 methyl ester, to serve as a synthetic precursor for other, yet to be identified, pheromones.
Experimental Protocols
The following are generalized protocols for the evaluation of candidate semiochemicals like this compound in a pest management context.
Protocol 1: Electroantennography (EAG) for Olfactory Activity Screening
Objective: To determine if the antennae of a target insect species exhibit an electrical response to this compound, indicating olfactory detection.
Materials:
-
Live, healthy adult insects (target species)
-
This compound (high purity)
-
Solvent (e.g., hexane)
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Odor delivery system (e.g., puff generator)
-
Filter paper strips
Methodology:
-
Prepare serial dilutions of this compound in the chosen solvent.
-
Apply a known volume of each dilution to a filter paper strip and allow the solvent to evaporate.
-
Excise an antenna from a live insect and mount it between the recording and reference electrodes.
-
Deliver a puff of clean, humidified air over the antenna to establish a baseline.
-
Deliver a puff of air that has passed over the filter paper with the test compound.
-
Record the amplitude of the depolarization (in millivolts) of the antennal response.
-
Use a solvent-only control and a known positive control (if available).
-
Repeat for multiple insects to ensure reproducibility.
Data Presentation:
Table 2: Hypothetical EAG Response Data
| Compound | Dose (µg on filter paper) | Mean EAG Response (mV) ± SE |
| Control (Solvent) | 0 | 0.1 ± 0.02 |
| This compound | 1 | 0.5 ± 0.08 |
| This compound | 10 | 1.2 ± 0.15 |
| This compound | 100 | 2.5 ± 0.21 |
| Positive Control | 10 | 3.0 ± 0.25 |
Protocol 2: Field Trapping for Attraction and Monitoring
Objective: To assess the attractiveness of this compound to a target pest species under field conditions.
Materials:
-
Insect traps appropriate for the target pest (e.g., delta traps, funnel traps)
-
Lures (e.g., rubber septa, polyethylene vials)
-
This compound
-
Solvent for lure loading
-
Randomized block design layout in the field
Methodology:
-
Load lures with different doses of this compound. Include a solvent-only control.
-
Deploy traps in the field using a randomized block design to minimize positional effects.
-
Space traps sufficiently far apart to avoid interference.
-
Check traps at regular intervals (e.g., weekly) and record the number of target insects captured.
-
Replace lures at appropriate intervals to ensure a consistent release rate.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare trap catches between treatments.
Data Presentation:
Table 3: Hypothetical Field Trapping Data
| Lure Treatment | Dose (mg/lure) | Mean No. of Insects per Trap per Week ± SE |
| Control | 0 | 2.3 ± 0.8 |
| This compound | 0.1 | 15.6 ± 3.2 |
| This compound | 1 | 45.1 ± 7.5 |
| This compound | 10 | 38.5 ± 6.9 |
Visualizations
Signaling Pathway and Experimental Workflows
Conclusion
While this compound is not currently established as a primary pheromone for major agricultural pests, its chemical structure is highly relevant to the field of chemical ecology. The broader family of decenoate esters contains several potent insect attractants, and related fatty acid esters serve as synthetic precursors to important pheromones. Future research could focus on screening this compound for synergistic effects with known pheromones or for primary attractant activity against a wider range of pests. The protocols outlined in this document provide a framework for such investigations, which could lead to the development of new and sustainable pest management tools.
References
- 1. CAS 25601-41-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 25601-41-6 | INDOFINE Chemical Company [indofinechemical.com]
- 3. This compound | C11H20O2 | CID 1778877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. US20020061324A1 - Novel bisexual attractants, aggregants and arrestants for adults and larvae of codling moth and other species of lepidoptera - Google Patents [patents.google.com]
- 6. US6574913B2 - Semiochemical and sonic signals for monitoring and control of clothes moths - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Fatty Acid Methyl Esters for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the preparation of fatty acid methyl esters (FAMEs) prior to analysis by gas chromatography (GC). Accurate quantification and profiling of fatty acids are critical in various fields, including drug development, clinical diagnostics, and food science. The protocols herein describe common and effective derivatization techniques to convert fatty acids and their esters into volatile FAMEs suitable for GC analysis.[1][2][3]
Introduction
Gas chromatography is a primary analytical technique for fatty acid analysis. However, the inherent properties of free fatty acids (FFAs), such as low volatility and high polarity, make their direct analysis challenging, often resulting in poor peak shape and inaccurate quantification.[2][3] To address this, a derivatization step is employed to convert fatty acids into their more volatile and less polar FAMEs.[2][3][4] This process involves the esterification of free fatty acids or the transesterification of acylglycerols and other fatty acid esters.[4][5]
The selection of an appropriate derivatization method is crucial and depends on the lipid classes present in the sample and the analytical objectives.[6] The most common approaches are acid-catalyzed, base-catalyzed, and combined two-step methods.[3][6]
Comparison of Common Derivatization Methods
The choice of catalyst and reaction conditions can significantly impact the efficiency and accuracy of FAME preparation. The following table summarizes the performance of different derivatization techniques.
| Method | Catalyst/Reagent | Suitable for Free Fatty Acids (FFAs)? | Suitable for Esterified Lipids (e.g., Triglycerides)? | Key Advantages | Key Disadvantages |
| Acid-Catalyzed | Boron Trifluoride (BF3) in Methanol | Yes | Yes | Broad applicability for various lipid classes.[6][7] | Can cause degradation of some fatty acids; BF3 is toxic and requires handling in a fume hood.[3][8] |
| Methanolic HCl | Yes | Yes | Cost-effective and a good substitute for BF3.[9] Yields greater than 96% can be achieved.[10][11] | Slower reaction rates compared to base-catalyzed methods.[10] | |
| Base-Catalyzed | Sodium Methoxide (NaOMe) in Methanol | No | Yes | Rapid reaction at room temperature for glycerolipids.[4][6][12] | Does not esterify FFAs, which can lead to underestimation of total fatty acids.[6][13] |
| Potassium Hydroxide (KOH) in Methanol | No | Yes | Rapid and efficient for transesterification of glycerolipids.[4] | Ineffective for FFAs and can form soaps if water is present.[6][14] | |
| Two-Step (Base then Acid) | 1. Base (e.g., NaOH/KOH) 2. Acid (e.g., BF3/HCl) | Yes | Yes | Comprehensive, leading to improved recovery for a wide range of fatty acids.[6][15] | More time-consuming and involves more procedural steps. |
| One-Step (In Situ) Transesterification | Acidic or Basic Reagents | Yes | Yes | Simplifies workflow by combining lipid extraction and derivatization.[6][16] | Method efficiency can be matrix-dependent. |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for the most common FAME preparation methods.
Caption: General workflows for FAME preparation.
Detailed Experimental Protocols
The following are detailed protocols for commonly used FAME preparation methods.
Protocol 1: Acid-Catalyzed Methylation using Boron Trifluoride (BF3)-Methanol
This method is effective for both free fatty acids and esterified lipids.[4][7]
Materials:
-
Lipid sample (1-25 mg)[2]
-
Hexane (GC grade)[2]
-
Anhydrous Sodium Sulfate (Na2SO4)[2]
-
Screw-capped glass tubes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 1-25 mg of the lipid sample into a screw-capped glass tube.[2] If the sample is aqueous, evaporate it to dryness first.
-
Add 2 mL of BF3-Methanol reagent to the sample.[2]
-
Securely cap the tube and heat at 60-100°C for 5-10 minutes.[2][17] The optimal time and temperature may vary depending on the sample.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the tube.[2]
-
Vortex the tube vigorously for at least 1 minute to extract the FAMEs into the hexane layer.[2]
-
Centrifuge the tube to facilitate phase separation.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding the drying agent directly to the vial.[2]
-
The sample is now ready for GC analysis. If necessary, the solution can be diluted to an appropriate concentration.[8]
Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH
This is a rapid method suitable for glycerolipids but not for free fatty acids.[4][6]
Materials:
-
Lipid sample (up to 10 mg)[4]
-
Hexane (GC grade)
-
2 M Methanolic Potassium Hydroxide (KOH)
-
Screw-capped tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Dissolve up to 10 mg of the lipid sample in 2 mL of hexane in a screw-capped tube.[4]
-
Add 0.2 mL of 2 M methanolic KOH.[4]
-
Vortex the tube vigorously for 2 minutes at room temperature.[4]
-
Centrifuge the tube to separate the layers.
-
An aliquot of the upper hexane layer containing the FAMEs can be directly collected for GC analysis.[4]
Protocol 3: One-Step In Situ Transesterification using Methanolic HCl
This method combines extraction and derivatization, which is particularly useful for certain sample matrices like biomass.[16]
Materials:
-
Dried sample (e.g., biomass)
-
Toluene
-
Methanol
-
Hexane
-
Screw-capped reaction tubes
-
Heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place the dried sample into a screw-capped reaction tube.
-
Add 0.2 mL of toluene, 1.5 mL of methanol, and 0.3 mL of 8% HCl in methanol/water (85:15, v/v) to achieve a final HCl concentration of 1.2% (w/v).[10][11]
-
Cap the tube tightly and heat at 100°C for 1-1.5 hours.[10][11]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer for GC analysis.
Quantitative Data Summary
The following table presents a summary of reaction conditions and yields for different FAME preparation methods.
| Method/Catalyst | Lipid Type | Temperature (°C) | Time | Yield (%) | Reference |
| HCl-Methanol (1.2% HCl) | Sterol Esters, Triglycerides, Phospholipids, FFAs | 45 | 16 hours | >96 | [10][11] |
| 100 | 1-1.5 hours | >96 | [10][11] | ||
| BF3-Methanol | Triglycerides | 70 | 5 minutes | - | [17] |
| General Lipids | 100 | 2 minutes | - | [8] | |
| Sulfuric Acid-Methanol (5%) | Plant Seeds | 85 | 2 hours | - | [18] |
| 64 | 4 hours | - | [18] | ||
| Sodium Methoxide | Sunflower Oil | 60 | 60 minutes | ~100 | [12] |
| KOH-Methanol | General Lipids | Room Temp. | 2 minutes | - | [4] |
Note: The yields and optimal conditions can vary based on the specific sample matrix and lipid composition. It is recommended to optimize the method for each specific application.[2]
Conclusion
The accurate determination of fatty acid profiles by GC is highly dependent on the successful preparation of FAMEs. The choice between acid-catalyzed, base-catalyzed, or combined methods should be based on the specific lipid classes present in the sample.[6] Acid-catalyzed methods offer broad applicability, while base-catalyzed methods provide a rapid alternative for glycerolipids.[6] For complex samples containing both free and esterified fatty acids, a two-step approach may be most comprehensive.[6] The protocols and comparative data provided in these application notes serve as a guide for researchers to select and implement the most suitable FAME preparation method for their analytical needs.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.seafdec.org [repository.seafdec.org]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. docs.nrel.gov [docs.nrel.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 9-decenoate from Renewable Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 9-decenoate from renewable feedstocks.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two primary renewable routes: Ethenolysis of Methyl Oleate and Esterification of 9-Decenoic Acid .
Ethenolysis of Methyl Oleate
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Expected Improvement |
| Inactive or Poisoned Catalyst | - Ensure the catalyst (e.g., Grubbs or Hoveyda-Grubbs type) is fresh and has been stored under an inert atmosphere to prevent deactivation. - Purify the methyl oleate feedstock to remove impurities like peroxides, water, or other coordinating species that can poison the catalyst.[1] - Consider a pre-treatment of the feedstock with adsorbents like bleaching earth.[1] | - Significant increase in conversion of methyl oleate and yield of this compound. |
| Suboptimal Ethylene Pressure | - Increase the ethylene pressure. Higher ethylene pressure generally shifts the equilibrium towards the formation of ethenolysis products.[2] Optimal pressures are often reported in the range of 20 bar, though this can vary with the catalyst and reactor setup.[3] | - Improved conversion and selectivity towards this compound and 1-decene. |
| Inadequate Reaction Temperature | - Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition. A typical range for ruthenium-based catalysts is 30-80°C.[3][4] | - Enhanced reaction rate without significant catalyst degradation, leading to a higher yield. |
| Insufficient Reaction Time | - Monitor the reaction progress using techniques like Gas Chromatography (GC). If the reaction has not reached completion, extend the reaction time. | - Increased conversion of starting material to products. |
| Catalyst Loading Too Low | - While low catalyst loading is desirable for cost-effectiveness, it may be insufficient for complete conversion. Incrementally increase the catalyst loading to find the optimal concentration. | - Higher conversion of methyl oleate. |
Issue 2: Low Selectivity (High Levels of Side Products)
| Potential Cause | Troubleshooting Steps | Expected Improvement |
| Self-Metathesis of Methyl Oleate | - This is a common side reaction that produces 9-octadecene and dimethyl 9-octadecenedioate.[5] - Increase the ethylene pressure to favor the cross-metathesis reaction over self-metathesis.[2] | - Increased selectivity towards the desired this compound and 1-decene. |
| Isomerization of the Double Bond | - Isomerization of the double bond in methyl oleate or the product can occur, leading to a mixture of undesired products.[6] - Use of certain Hoveyda-Grubbs type catalysts can suppress isomerization compared to second-generation Grubbs catalysts.[7] - Adding quinone-based additives can sometimes reduce isomerization.[7] | - Higher purity of the final product with reduced isomeric impurities. |
| Catalyst Decomposition Products | - Decomposition of the metathesis catalyst can sometimes catalyze side reactions. - Ensure the reaction is run under an inert atmosphere and that the solvent is thoroughly degassed to minimize catalyst decomposition. | - Cleaner reaction profile with fewer unidentified byproducts. |
Esterification of 9-Decenoic Acid
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Expected Improvement |
| Reversible Nature of the Reaction | - Use a large excess of methanol (5-10 fold molar excess) to shift the equilibrium towards the product side.[3] - Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3] | - Significantly higher conversion of 9-decenoic acid to the methyl ester. |
| Inactive Catalyst | - If using an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), ensure it is fresh and anhydrous.[3] - For solid acid catalysts like Amberlyst 15, ensure it is properly dried and activated according to the manufacturer's instructions. | - Increased reaction rate and higher yield. |
| Insufficient Heat or Reaction Time | - Ensure the reaction mixture is heated to reflux and maintained for a sufficient duration (often several hours).[3] Monitor the reaction by TLC or GC to determine completion. | - Complete conversion of the starting material. |
| Presence of Water in Reactants | - Use anhydrous methanol and ensure the 9-decenoic acid is as dry as possible. Water will inhibit the forward reaction.[3] | - Improved reaction efficiency and higher yield. |
Issue 2: Product Contaminated with Byproducts
| Potential Cause | Troubleshooting Steps | Expected Improvement |
| Ether Formation | - At high temperatures, strong acid catalysts can promote the dehydration of methanol to form dimethyl ether.[3] - Conduct the reaction at the optimal reflux temperature without excessive heating. | - Reduced formation of volatile byproducts. |
| Incomplete Neutralization | - Residual acid catalyst in the work-up can lead to product degradation during purification. - Thoroughly wash the organic phase with a base (e.g., saturated sodium bicarbonate solution) to completely neutralize the acid catalyst. | - Improved product stability and purity. |
| Emulsion Formation During Work-up | - Vigorous shaking during the washing steps can lead to the formation of stable emulsions, making phase separation difficult and leading to product loss. - Gently invert the separatory funnel during washing instead of vigorous shaking. Adding brine can help to break emulsions. | - Cleaner phase separation and improved recovery of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the main renewable sources for this compound synthesis?
A1: The primary renewable routes to this compound are the ethenolysis of methyl oleate and the esterification of 9-decenoic acid. Methyl oleate is readily available from the transesterification of vegetable oils such as soybean, rapeseed, and palm oil. 9-decenoic acid can also be derived from natural sources.
Q2: Which catalyst is better for the ethenolysis of methyl oleate: Grubbs or Hoveyda-Grubbs catalysts?
A2: Both Grubbs and Hoveyda-Grubbs catalysts are effective for olefin metathesis. Second-generation Grubbs catalysts are known for their high activity. Hoveyda-Grubbs catalysts, particularly the second-generation, often exhibit enhanced stability and can be more tolerant to certain functional groups, sometimes leading to better selectivity and lower catalyst loadings. The choice of catalyst may depend on the specific reaction conditions and the purity of the starting materials.
Q3: How can I monitor the progress of the ethenolysis or esterification reaction?
A3: The progress of both reactions can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC). GC is particularly useful for quantitative analysis of the reaction mixture, allowing for the determination of the conversion of the starting material and the formation of products and byproducts.
Q4: What are the common methods for purifying this compound?
A4: After the reaction, the crude product is typically purified by a series of steps. For the ethenolysis reaction, the catalyst is often removed by filtration through silica gel, sometimes with the aid of a phosphine scavenger. The resulting mixture can then be purified by fractional vacuum distillation to separate this compound from other products like 1-decene and any unreacted starting material. For the esterification reaction, an aqueous work-up is performed to remove the acid catalyst and water-soluble impurities, followed by drying of the organic phase and purification by vacuum distillation.
Q5: What safety precautions should be taken when working with ethylene in the ethenolysis reaction?
A5: Ethylene is a flammable gas and should be handled with appropriate safety measures. The reaction should be conducted in a well-ventilated fume hood, and all equipment should be properly grounded to prevent static discharge. The use of a high-pressure reactor requires appropriate training and safety protocols.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Ethenolysis of Methyl Oleate
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Ethylene Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity to Ethenolysis Products (%) | Yield of Ethenolysis Products (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Grubbs 1st Gen. | Not specified | 25 | ~4 | Not specified | - | Highly selective | - |[8] | | Hoveyda-Grubbs/SiO₂ | Not specified | 40-80 | 2.5-7.5 | - | 82 | 77 | 63 |[5] | | (≡SiO)₂Mo(=O)Np₂ | 0.1 | 50 | 2 | 15 | ~70 | High | - |[2] | | Ni-N-Br/MAO* | 5 µmol | 30 | 0.5 | 0.5 | - | - | - |[4] |
*Note: This system was used for copolymerization, data is for reaction conditions.
Experimental Protocols
Protocol 1: Ethenolysis of Methyl Oleate using Hoveyda-Grubbs Second Generation Catalyst
Materials:
-
Methyl oleate (purified)
-
Hoveyda-Grubbs second generation catalyst
-
Anhydrous toluene (or other suitable solvent)
-
Ethylene (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a magnetic stirrer, gas inlet, and sampling valve is dried in an oven and then assembled while hot under a stream of inert gas.
-
Reactant Charging: The reactor is charged with purified methyl oleate and anhydrous toluene under an inert atmosphere.
-
Catalyst Addition: The Hoveyda-Grubbs second generation catalyst is weighed in a glovebox and dissolved in a small amount of anhydrous toluene. This catalyst solution is then transferred to the reactor via a syringe or cannula.
-
Reaction Initiation: The reactor is sealed and purged several times with ethylene. The reactor is then pressurized with ethylene to the desired pressure (e.g., 20 bar) and heated to the reaction temperature (e.g., 60°C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by taking small aliquots of the reaction mixture at regular intervals and analyzing them by GC.
-
Reaction Quenching: Once the reaction has reached the desired conversion, the reactor is cooled to room temperature, and the ethylene pressure is carefully vented. The reaction can be quenched by adding a small amount of a phosphine scavenger (e.g., triphenylphosphine) or by exposing the mixture to air.
-
Purification: The catalyst is removed by filtering the reaction mixture through a short plug of silica gel. The solvent is then removed under reduced pressure. The resulting crude product is purified by fractional vacuum distillation to separate this compound from 1-decene and any unreacted methyl oleate.
Protocol 2: Fischer Esterification of 9-Decenoic Acid
Materials:
-
9-Decenoic acid
-
Anhydrous methanol (large excess)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 9-decenoic acid and a 5 to 10-fold molar excess of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (approximately 2-5% by weight of the 9-decenoic acid). The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle. Let the reaction proceed for 4-8 hours. The progress can be monitored by TLC or GC.
-
Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic mixture with water. Carefully wash with saturated sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted 9-decenoic acid. Be cautious of CO₂ evolution. Finally, wash with brine to remove residual water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the excess methanol and any extraction solvent using a rotary evaporator.
-
Purification: For high purity, the crude this compound can be purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the ethenolysis of methyl oleate.
Caption: Experimental workflow for the Fischer esterification of 9-decenoic acid.
Caption: Competing reaction pathways in the metathesis of methyl oleate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. journals.caf.ac.cn [journals.caf.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-metathesis of technical grade methyl oleate for the synthesis of bio-based polyesters and polyamides - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00305A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for the ethenolysis of methyl oleate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the ethenolysis of methyl oleate.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of methyl oleate ethenolysis?
The ethenolysis of methyl oleate is a cross-metathesis reaction with ethylene that ideally yields two primary products: 1-decene and methyl 9-decenoate.[1][2] These products are valuable intermediates for the synthesis of lubricants, polyesters, plasticizers, pheromones, and fragrances.[3]
Q2: What are the common side reactions observed during the ethenolysis of methyl oleate?
The most common side reaction is the self-metathesis of methyl oleate, which produces 9-octadecene and dimethyl 9-octadecenedioate.[1][4] Isomerization of the double bond in the starting material or products can also occur, leading to a mixture of olefins.[4] This is often promoted by catalyst decomposition products.[4][5]
Q3: Which catalysts are typically used for the ethenolysis of methyl oleate?
A variety of catalysts can be used, with ruthenium-based complexes being particularly common due to their high activity and functional group tolerance.[4][6] These include:
-
First-generation Grubbs catalyst: Bis(tricyclohexylphosphine)benzylideneruthenium dichloride.[2]
-
Second-generation Grubbs and Hoveyda-Grubbs catalysts: These often show higher efficiency and stability.[4] For example, a second-generation Hoveyda-Grubbs complex supported on silica has been studied for this reaction.[1]
-
Cyclic Alkyl Amino Carbene (CAAC) Ruthenium Complexes: These have demonstrated exceptionally high activity and selectivity.[6][7][8]
-
Group VI Oxo Catalysts: Supported tungsten and molybdenum-based systems are also effective and can offer economic advantages.[3][9]
Q4: What is the effect of ethylene pressure on the reaction?
Ethylene pressure is a critical parameter. Increasing ethylene pressure generally shifts the reaction equilibrium towards the desired ethenolysis products and can suppress the self-metathesis side reaction.[1] However, excessively high ethylene pressure can lead to catalyst inhibition or deactivation with some catalytic systems.[1][3] Finding the optimal pressure is therefore crucial for maximizing yield and selectivity.
Q5: How does temperature affect the ethenolysis of methyl oleate?
The effect of temperature is complex and catalyst-dependent. While higher temperatures can increase the initial reaction rate, they may also lead to catalyst decomposition and promote undesired side reactions like isomerization.[4] In some cases, an increase in temperature has been shown to decrease the yield of ethenolysis products due to a shift in the reaction equilibrium.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of methyl oleate | 1. Catalyst deactivation.[1][2] 2. Insufficient ethylene pressure.[1] 3. Low reaction temperature. 4. Impurities in the substrate or solvent.[4][10] | 1. Ensure the substrate and solvent are pure and dry. Pre-treatment of methyl oleate with activated alumina can remove catalyst poisons.[4][8] Consider using a more stable catalyst. 2. Increase the ethylene pressure incrementally to find the optimum. 3. Gradually increase the reaction temperature, while monitoring for side product formation. 4. Purify the methyl oleate and ensure anhydrous and deoxygenated solvents are used. |
| Low selectivity to ethenolysis products (high self-metathesis) | 1. Insufficient ethylene concentration.[1] 2. Catalyst choice. | 1. Increase ethylene pressure to favor the cross-metathesis reaction.[1] 2. Screen different catalysts; some exhibit higher selectivity for ethenolysis over self-metathesis.[11] |
| Formation of isomerized byproducts | 1. Catalyst decomposition leading to active isomerization species.[4][5] 2. High reaction temperature or prolonged reaction time.[4] | 1. Use a more stable catalyst or operate at milder conditions. The addition of quinone additives has been studied to suppress these side reactions.[4] 2. Reduce the reaction temperature and/or time. |
| Inconsistent results between batches | 1. Variability in the purity of methyl oleate.[4][8] 2. Inconsistent catalyst loading or activity. 3. Variations in reaction setup (e.g., sealing of the reactor). | 1. Standardize the purification protocol for methyl oleate for each batch.[8] 2. Ensure accurate weighing and handling of the catalyst, preferably in an inert atmosphere. 3. Check the reactor for leaks to ensure consistent ethylene pressure. |
Data Presentation
Table 1: Effect of Ethylene Pressure on Ethenolysis of Methyl Oleate with HG/SiO2 Catalyst
| Ethylene Partial Pressure (bar) | Total Pressure (bar) | Yield of Ethenolysis Products (%) | Selectivity to Ethenolysis Products (%) |
| 0.125 | 2.5 | 52 | 69 |
| 0.250 | 5.0 | 63 | 77 |
Data extracted from a study using a second-generation Hoveyda–Grubbs complex supported on silica (HG/SiO2) in a batch slurry reactor.[1]
Table 2: Performance of Various Ruthenium Catalysts in Methyl Oleate Ethenolysis
| Catalyst Type | Temperature (°C) | Ethylene Pressure (bar) | Conversion (%) | Selectivity (%) |
| Grubbs 1st Gen[2] | 25 | ~4.1 | - | Highly Selective |
| Hoveyda-Grubbs Type III | 20 | 1 | 93 | High |
| Hoveyda-Grubbs Type IV | 20 | 1 | 80 | Excellent |
| CAAC-containing catalyst[6] | - | - | up to 59 | up to 94 |
Note: Direct comparison is challenging due to variations in other reaction parameters. This table provides a general overview of catalyst performance under specific reported conditions.
Experimental Protocols
General Protocol for Ethenolysis of Methyl Oleate in a Batch Reactor
-
Substrate Purification: Purify technical grade methyl oleate by passing it through a column of activated alumina to remove polar impurities and potential catalyst poisons.[4][8] Degas the purified methyl oleate by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, gas inlet, and sampling port is required. Ensure the reactor is clean, dry, and has been purged with an inert gas.
-
Reaction Mixture Preparation: In an inert atmosphere (glovebox), charge the reactor with the purified methyl oleate and a suitable anhydrous, deoxygenated solvent (e.g., toluene or cyclohexane).[1]
-
Catalyst Addition: Weigh the desired amount of catalyst in the glovebox and add it to the reactor. The catalyst loading is typically in the ppm range relative to the substrate.
-
Reaction Execution:
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with ethylene to the desired pressure. A large excess of ethylene is generally used.
-
Heat the reactor to the desired temperature while stirring.
-
Maintain a constant ethylene pressure throughout the reaction.
-
-
Monitoring and Analysis:
-
Take aliquots of the reaction mixture at different time intervals using a sampling valve.
-
Quench the reaction in the aliquot (e.g., with ethyl vinyl ether).
-
Analyze the product distribution by gas chromatography (GC) to determine the conversion of methyl oleate and the selectivity to the desired products.[12]
-
-
Reaction Termination: After the desired reaction time or conversion is reached, cool the reactor to room temperature and carefully vent the excess ethylene.
Visualizations
Caption: A typical experimental workflow for the ethenolysis of methyl oleate.
Caption: Desired and side reaction pathways in methyl oleate ethenolysis.
Caption: A decision tree for troubleshooting low yield in ethenolysis experiments.
References
- 1. Heterogeneous catalysis for valorisation of vegetable oils via metathesis reactions: ethenolysis of methyl oleate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-metathesis of technical grade methyl oleate for the synthesis of bio-based polyesters and polyamides - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00305A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Challenges in the purification of Methyl 9-decenoate from reaction mixtures.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 9-decenoate from reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, particularly after its synthesis via ethenolysis of methyl oleate.
1. Fractional Vacuum Distillation Issues
Q1: I am having difficulty separating this compound from the co-product 1-decene by distillation. What are the recommended conditions?
A1: Separating this compound from 1-decene can be challenging due to their close boiling points. Fractional vacuum distillation is the recommended method.[1] The key is to use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) and maintain a slow, steady distillation rate of 1-2 drops per second.[1]
-
Troubleshooting Steps:
-
Improve Column Efficiency: If separation is poor, consider using a longer fractionating column or one with more efficient packing material to increase the number of theoretical plates.[1]
-
Optimize Vacuum: Ensure a stable and sufficiently low vacuum. Leaks in glassware joints are a common cause of unstable vacuum.[1] Check that all joints are properly sealed and that the vacuum pump is functioning correctly.
-
Control Heating: Use a heating mantle with a stirrer to ensure even boiling and prevent bumping. Avoid overheating, as this can lead to decomposition and co-distillation of impurities.
-
Q2: My purified this compound is contaminated with other fatty acid methyl esters (FAMEs). How can I improve the purity?
A2: If your starting material was technical-grade methyl oleate, it likely contained other FAMEs such as methyl stearate, methyl palmitate, and methyl linoleate.[2][3] A second fractional distillation is often necessary to achieve high purity.[1] Careful monitoring of the distillation temperature and collection of narrow fractions is crucial.
-
Troubleshooting Steps:
-
Analyze Fractions: Collect multiple small fractions and analyze their purity by Gas Chromatography (GC) to identify the fractions containing the purest this compound.
-
Increase Reflux Ratio: A higher reflux ratio can improve separation, although it will increase the distillation time.
-
Q3: I am observing decomposition of my product during distillation. What can I do to prevent this?
A3: this compound, being an unsaturated ester, can be susceptible to thermal degradation at high temperatures.[4] Distillation under reduced pressure is essential to lower the boiling point and minimize decomposition.[1]
-
Troubleshooting Steps:
-
Lower the Pressure: Use a high-vacuum pump to achieve the lowest possible pressure, which will significantly reduce the required distillation temperature.
-
Minimize Heating Time: Do not heat the distillation flask for longer than necessary. Once the desired fraction is collected, remove the heat source promptly.[1]
-
2. Flash Column Chromatography Issues
Q1: What is a good solvent system for purifying this compound by flash column chromatography?
A1: A common and effective solvent system for separating fatty acid methyl esters is a mixture of hexane and ethyl acetate.[1][5] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for this compound.[1]
-
Troubleshooting Steps:
-
Polarity Adjustment: If the compound is not moving from the baseline (Rf is too low), increase the proportion of the more polar solvent (ethyl acetate). If it is moving too fast (Rf is too high), increase the proportion of the non-polar solvent (hexane).
-
Alternative Solvents: For very non-polar impurities, 100% hexane may be used initially. For more polar impurities, a gradient elution from hexane to a hexane/ethyl acetate mixture can be effective.[5]
-
Q2: My purified fractions from the column are still impure. How can I improve the separation?
A2: Poor separation in column chromatography can result from several factors, including improper column packing, overloading the column, or using an inappropriate solvent system.
-
Troubleshooting Steps:
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is generally recommended.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.[1] Overloading the column with too much sample will result in broad, overlapping bands.
-
Solvent System: Re-evaluate your solvent system using TLC to ensure there is a good separation between this compound and the impurities.
-
Q3: The product recovery from the column is low. What could be the reason?
A3: Low recovery can be due to the product being irreversibly adsorbed onto the silica gel or loss during solvent removal.
-
Troubleshooting Steps:
-
Check for Streaking on TLC: If the spot on the TLC plate is streaking, it may indicate that the compound is interacting strongly with the silica gel. Adding a small amount of a slightly more polar solvent to the eluent can sometimes help.
-
Careful Solvent Removal: When removing the solvent from the purified fractions using a rotary evaporator, be mindful of the volatility of this compound, especially under high vacuum and elevated temperatures.
-
Data Presentation
Table 1: Physical Properties of this compound and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at Pressure (Torr) |
| This compound | C₁₁H₂₀O₂ | 184.28 | 123 @ 21 |
| 1-Decene | C₁₀H₂₀ | 140.27 | 170.5 @ 760; ~55 @ 20 |
| Methyl Decanoate | C₁₁H₂₂O₂ | 186.29 | 224 @ 760; 114 @ 15 |
| Methyl Oleate | C₁₉H₃₆O₂ | 296.49 | 218 @ 20 |
| Methyl Stearate | C₁₉H₃₈O₂ | 298.50 | 215 @ 15 |
| Methyl Linoleate | C₁₉H₃₄O₂ | 294.47 | 162-163 @ 2 |
Data compiled from various sources. Boiling points at reduced pressures for some compounds are extrapolated or from single data points and should be used as a guide.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
This protocol describes the purification of this compound from a reaction mixture, particularly after ethenolysis of methyl oleate.
Materials:
-
Crude this compound mixture
-
Dry glassware for fractional distillation (round-bottom flask, Vigreux column, distillation head, condenser, receiving flasks)
-
Vacuum pump and vacuum trap
-
Heating mantle with magnetic stirring
-
Inert gas (Nitrogen or Argon)
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Include a Vigreux column of at least 20 cm in length. Connect the apparatus to a vacuum trap and a vacuum pump.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound mixture and a magnetic stir bar.
-
Distillation: a. Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 Torr). b. Once a stable vacuum is achieved, begin to gently heat the flask. c. The first fraction to distill will be the lower boiling point components, primarily 1-decene. Collect this in a separate receiving flask. d. As the temperature at the distillation head rises, change the receiving flask to collect the intermediate fraction. e. Collect the main fraction of this compound at its expected boiling point at the recorded pressure (approx. 123°C at 21 Torr). Maintain a slow and steady distillation rate. f. After the main fraction has been collected, stop the heating and allow the apparatus to cool to room temperature before slowly venting the system with an inert gas.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or GC-MS.
Protocol 2: Flash Column Chromatography of this compound
This protocol outlines the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system by running TLC plates of the crude mixture in various ratios of hexane/ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound. A good starting point is 95:5 hexane:ethyl acetate.
-
Column Packing: a. Place a small plug of cotton or glass wool at the bottom of the column. b. Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system. c. Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluent. b. Carefully apply the sample to the top of the silica gel.
-
Elution: a. Begin eluting the column with the chosen solvent system. b. Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Fraction Pooling and Solvent Removal: a. Combine the fractions that contain the pure this compound. b. Remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for fractional distillation issues.
References
Overcoming catalyst deactivation in olefin metathesis for FAME production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming catalyst deactivation during olefin metathesis for Fatty Acid Methyl Ester (FAME) production.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during olefin metathesis of FAMEs, providing systematic approaches to identify and resolve them.
Guide 1: Low or No Conversion
Q1: I am observing low to no conversion in my FAME metathesis reaction. What are the primary causes and how can I troubleshoot this?
A1: Low or no conversion in FAME metathesis is a common issue that can often be traced back to catalyst deactivation by impurities in the feedstock or suboptimal reaction conditions. Follow this troubleshooting workflow to diagnose and address the problem.
Guide 2: Poor Selectivity and Isomerization
Q2: My reaction is producing a mixture of products, including isomerized FAMEs and undesired oligomers. How can I improve selectivity?
A2: Poor selectivity is often due to side reactions like olefin isomerization, which is promoted by the formation of ruthenium hydride species from catalyst degradation.[1] Self-metathesis of the desired product can also lead to oligomerization.
To mitigate these issues:
-
Feedstock Purity: Ensure the FAME feedstock is free from impurities that can accelerate catalyst decomposition.
-
Additives: The use of mild acids, such as acetic acid, can help suppress the formation of ruthenium hydrides responsible for isomerization.[2]
-
Temperature Control: Higher temperatures can sometimes favor isomerization and other side reactions. Running the reaction at the lowest effective temperature can improve selectivity.
-
Catalyst Choice: Some catalysts are inherently less prone to promoting isomerization. For instance, Hoveyda-Grubbs type catalysts may offer better selectivity in certain systems.[3]
Section 2: Frequently Asked Questions (FAQs)
Q3: What are the most common impurities in FAME feedstocks that deactivate olefin metathesis catalysts?
A3: The most common deactivating impurities in FAME feedstocks include:
-
Water: Reacts with the catalyst, leading to decomposition.[4]
-
Peroxides: Formed from the oxidation of unsaturated FAMEs, these are potent catalyst poisons.
-
Free Fatty Acids (FFAs): The acidic proton can react with the catalyst.
-
Glycerol and Monoglycerides: Residuals from the FAME production process containing hydroxyl groups that can coordinate to the metal center.
-
Phospholipids and Sulfur Compounds: Often present in unrefined bio-oils and can act as strong catalyst poisons.
Q4: How can I effectively remove peroxides from my FAME feedstock?
A4: Peroxides can be removed by treating the FAME feedstock with a reducing agent or by passing it through an activated alumina column. (See Experimental Protocol 2).
Q5: What is a typical catalyst loading for FAME metathesis, and how does it affect the reaction?
A5: Typical catalyst loadings for FAME metathesis range from 0.01 mol% to 1 mol%, depending on the purity of the substrate and the desired reaction rate.[5] While higher catalyst loading can increase the reaction rate, it may also lead to a higher concentration of residual ruthenium in the product and potentially more side reactions if not optimized.[2]
Q6: Can I regenerate a deactivated Grubbs-type catalyst?
A6: While challenging, it is possible to regenerate certain deactivated ruthenium catalysts. The feasibility and effectiveness of regeneration depend on the deactivation mechanism. For instance, if deactivation is due to the loss of the alkylidene ligand, it can sometimes be reformed. One reported method involves treating the decomposed catalyst with a suitable organic precursor to generate an active indenylidene complex.
Section 3: Data Presentation
Table 1: Effect of Catalyst Loading and Temperature on Methyl Oleate Metathesis
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | Selectivity to Desired Products (%) | Reference |
| Grubbs II | 0.1 | 50 | >90 | >98 | [6] |
| Grubbs II | 0.05 | 50 | 85 | 97 | [6] |
| Grubbs II | 0.1 | 40 | 78 | 98 | [6] |
| Hoveyda-Grubbs II | 0.1 | 50 | 92 | >99 | [3] |
Table 2: Influence of Solvent on the Cross-Metathesis of Methyl Oleate with Eugenol
| Solvent | MO Concentration (M) | Conversion (%) | Selectivity (%) | Reference |
| Toluene | 1.0 | 75 | 95 | [6] |
| CH2Cl2 | 1.0 | 82 | 96 | [6] |
| Ethanol | 1.0 | 91 | >98 | [6] |
| 2-Propanol | 1.0 | 93 | >98 | [6] |
Section 4: Experimental Protocols
Protocol 1: General Purification of FAME Feedstock
-
Washing: Wash the crude FAME with warm deionized water to remove residual glycerol, methanol, and soaps. Repeat the washing until the water phase is neutral.
-
Drying: Dry the washed FAME over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration: Filter the FAME to remove the drying agent.
-
Adsorbent Treatment: For removal of polar impurities, stir the FAME with 10-20 wt% of activated alumina or silica gel for several hours at room temperature, or pass the FAME through a packed column of the adsorbent.
-
Degassing: Before use in the metathesis reaction, degas the purified FAME by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
Protocol 2: Removal of Peroxides from FAME Feedstock
This procedure should be performed with appropriate safety precautions as peroxides can be explosive.
-
Preparation of Ferrous Sulfate Solution: Prepare a solution of 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 100 mL of deionized water, and add 6 mL of concentrated sulfuric acid.
-
Extraction: In a separatory funnel, shake the FAME feedstock with the ferrous sulfate solution for several minutes. The volume of the ferrous sulfate solution should be about 10-20% of the FAME volume.
-
Separation: Allow the layers to separate and discard the aqueous layer.
-
Washing: Wash the FAME with deionized water to remove any residual iron salts.
-
Drying and Storage: Dry the FAME over anhydrous magnesium sulfate, filter, and store under an inert atmosphere in a dark container.
Protocol 3: Monitoring Reaction Progress by GC-MS
-
Sampling: At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe under an inert atmosphere.
-
Quenching: Immediately quench the reaction in the aliquot by adding a few drops of a catalyst inhibitor, such as ethyl vinyl ether.
-
Sample Preparation: Dilute the quenched aliquot with a suitable solvent (e.g., hexane or dichloromethane) to a concentration appropriate for GC-MS analysis. Add an internal standard if quantitative analysis is required.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS. Use a column suitable for separating FAMEs (e.g., a polar capillary column).
-
Data Analysis: Identify the peaks corresponding to the starting materials, products, and any byproducts by their mass spectra. Quantify the components by integrating the peak areas relative to the internal standard. Plot the concentration of reactants and products over time to monitor the reaction kinetics.
Section 5: Visualization of Key Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Design of Heterogeneous Hoveyda–Grubbs Second-Generation Catalyst–Lipase Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. isasunflower.org [isasunflower.org]
- 6. Efficient Conversion of Renewable Unsaturated Fatty Acid Methyl Esters by Cross-Metathesis with Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in Natural Oil Transesterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the transesterification of natural oils for biodiesel production and other applications.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the transesterification process in a question-and-answer format.
Issue 1: Soap Formation (Saponification)
Question: My reaction mixture is turning into a thick, gelatinous mess, and I'm having trouble separating the biodiesel from the glycerin layer. What is causing this, and how can I prevent it?
Answer: This phenomenon is known as saponification, or soap formation, and it is one of the most common side reactions in base-catalyzed transesterification.[1] It occurs when the alkaline catalyst reacts with free fatty acids (FFAs) present in the oil or when the catalyst promotes the hydrolysis of triglycerides in the presence of water.[2][3] This not only consumes the catalyst but also makes the separation of biodiesel and glycerin difficult due to the formation of emulsions.[4]
To prevent soap formation, consider the following:
-
Control Free Fatty Acid (FFA) Content: The FFA content of the oil is a critical factor. For base-catalyzed transesterification, the FFA level should ideally be below 0.5% w/w.[5] If the FFA content is high, a pre-treatment step is necessary.
-
Ensure Dry Reactants: Water in either the oil or the alcohol will promote saponification.[2] Ensure both reactants are as dry as possible. The water content in the oil should not exceed 0.05% w/w.[3]
-
Optimize Catalyst Concentration: Using an excessive amount of alkali catalyst can accelerate soap formation.[6] The optimal concentration depends on the oil's FFA content but is typically in the range of 0.5% to 1.5% by weight of the oil for catalysts like NaOH or KOH.[7]
Question: How can I deal with oils that have a high Free Fatty Acid (FFA) content?
Answer: For oils with an FFA content greater than 1%, a two-step process is generally recommended to avoid excessive soap formation.[8]
-
Acid-Catalyzed Esterification (Pre-treatment): The first step involves an acid-catalyzed esterification to convert the FFAs into fatty acid methyl esters (FAME), which are the primary components of biodiesel.[1] This is typically done using an acid catalyst like sulfuric acid.[9] This pre-treatment step reduces the FFA content to a level suitable for base-catalyzed transesterification.
-
Base-Catalyzed Transesterification: After the acid esterification and removal of the acid catalyst, the oil can be subjected to a standard base-catalyzed transesterification to convert the remaining triglycerides.
Issue 2: Incomplete Reaction and Low Yield
Question: My biodiesel yield is lower than expected, and analysis shows a significant amount of unreacted triglycerides. What could be the cause?
Answer: Incomplete conversion of triglycerides to biodiesel can be attributed to several factors:
-
Insufficient Catalyst: An inadequate amount of catalyst will result in an incomplete reaction.[1] The required amount depends on the FFA of the oil, as some catalyst is consumed in neutralizing these acids.
-
Incorrect Methanol-to-Oil Molar Ratio: The stoichiometric ratio for transesterification is 3:1 (methanol to oil). However, an excess of methanol is required to drive the reaction towards completion. A molar ratio of 6:1 is commonly used to ensure a high conversion rate.[10][11]
-
Inadequate Reaction Conditions: Insufficient reaction time, temperature, or mixing can lead to an incomplete reaction.[1] For base-catalyzed reactions, a temperature of around 60-65°C and a reaction time of 1-2 hours with vigorous mixing are typical.[2]
-
Presence of Water and FFAs: As mentioned, water and FFAs consume the catalyst and can hinder the reaction, leading to lower yields.[2][3]
Issue 3: Product Purification
Question: After the reaction and separation of the glycerin layer, my biodiesel is cloudy and contains impurities. How can I effectively purify it?
Answer: Crude biodiesel contains several impurities, including residual catalyst, soap, unreacted methanol, and dissolved glycerin, that need to be removed to meet quality standards.[12][13] The two primary methods for purification are wet washing and dry washing.
-
Wet Washing: This is a common and economical method that involves washing the biodiesel with water.[14] The polar impurities, such as soap and residual glycerin, are soluble in water and are thus removed. The washing process is typically repeated until the wash water is clear and has a neutral pH. After washing, any remaining water must be removed from the biodiesel, usually by heating.
-
Dry Washing: This method avoids the use of water and the associated wastewater disposal issues.[12] It involves using adsorbents like magnesium silicate (Magnesol®) or ion-exchange resins to remove impurities.[4][13] The biodiesel is mixed with the adsorbent, which binds to the impurities, and is then filtered.
Quantitative Data Summary
The following tables summarize key quantitative data for minimizing side reactions in transesterification.
Table 1: Recommended Limits for Reactants to Minimize Saponification
| Parameter | Recommended Limit | Reference(s) |
| Free Fatty Acid (FFA) Content | < 0.5% w/w | [5] |
| Water Content in Oil | < 0.05% w/w | [3] |
Table 2: Typical Reaction Conditions for Base-Catalyzed Transesterification
| Parameter | Typical Range/Value | Reference(s) |
| Catalyst Concentration (NaOH/KOH) | 0.5% - 1.5% w/w of oil | [7] |
| Methanol-to-Oil Molar Ratio | 6:1 | [10][11] |
| Reaction Temperature | 60 - 65°C | [2] |
| Reaction Time | 1 - 2 hours | [2] |
Table 3: Effect of Free Fatty Acid (FFA) Content on Biodiesel Yield (Alkali-Catalyzed)
| FFA Content (%) | Approximate Biodiesel Yield (%) | Reference(s) |
| < 2% | ~95% | [15] |
| > 3.6% | < 80% | [15] |
| > 4.2% | Reaction Fails | [15] |
Table 4: Effect of Water Content in Oil on Biodiesel Yield
| Added Water Content (wt.%) | Impact on FAME Content | Reference(s) |
| 0.05% | Highest FAME content | [3] |
| 0.11% | Lowest FAME content | [3] |
Experimental Protocols
Protocol 1: Determination of Free Fatty Acid (FFA) Content by Titration
This protocol outlines the standard method for determining the FFA content in an oil sample.
Materials:
-
Isopropanol (or a 1:1 mixture of ethanol and diethyl ether)
-
Phenolphthalein indicator solution (1% in 95% ethanol)
-
Standardized 0.1 N Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution
-
Oil sample
-
Burette, beaker, magnetic stirrer, and analytical balance
Procedure:
-
Accurately weigh a known amount of the oil sample into a beaker. The sample size depends on the expected FFA content (e.g., 5-10 g for low FFA oils).[16][17]
-
Add a sufficient amount of the solvent (e.g., 50-100 mL) to dissolve the oil sample completely. Gentle heating may be required for solid fats.[16][17]
-
Add a few drops of the phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized 0.1 N KOH or NaOH solution while continuously stirring until a faint pink color persists for at least 30 seconds.[18]
-
Record the volume of the titrant used.
-
Perform a blank titration using the same amount of solvent without the oil sample.
Calculation:
The FFA percentage is typically calculated as oleic acid:
% FFA (as Oleic) = (V - Vb) * N * 28.2 / W
Where:
-
V = Volume of titrant used for the sample (mL)
-
Vb = Volume of titrant used for the blank (mL)
-
N = Normality of the KOH or NaOH solution
-
28.2 = Molecular weight of oleic acid / 10
-
W = Weight of the oil sample (g)
Protocol 2: Base-Catalyzed Transesterification of Low FFA Oil
This protocol describes a standard laboratory procedure for the transesterification of natural oils with low FFA content.
Materials:
-
Natural oil (FFA < 0.5%)
-
Methanol (anhydrous)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Three-neck round-bottom flask, condenser, thermometer, magnetic stirrer with hotplate
-
Separatory funnel
Procedure:
-
Catalyst Preparation: Carefully dissolve the required amount of NaOH or KOH (typically 0.5-1.0% of the oil weight) in the calculated volume of methanol (to achieve a 6:1 molar ratio with the oil) in a separate flask. This solution is sodium or potassium methoxide and is highly corrosive and flammable.[2]
-
Reaction Setup: Place the preheated oil (around 60°C) into the three-neck flask equipped with a condenser, thermometer, and magnetic stirrer.
-
Reaction: Slowly add the prepared catalyst/methanol solution to the heated oil while stirring vigorously. Maintain the reaction temperature at 60-65°C for 1-2 hours.[2]
-
Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours (or overnight). Two distinct layers will form: the upper layer is the crude biodiesel (fatty acid methyl esters), and the lower, darker layer is glycerin.
-
Glycerin Removal: Carefully drain the glycerin layer from the bottom of the separatory funnel.
-
Purification: The crude biodiesel layer should then be purified using either wet washing or dry washing as described in the "Product Purification" section of the FAQ.
Visualizations
Caption: Main transesterification reaction versus the side reaction of saponification.
Caption: Troubleshooting workflow for saponification during transesterification.
Caption: General experimental workflow for minimizing side reactions.
References
- 1. bjultrasonic.com [bjultrasonic.com]
- 2. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 3. Influences of Water Content in Feedstock Oil on Burning Characteristics of Fatty Acid Methyl Esters [mdpi.com]
- 4. staroilco.net [staroilco.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. The Effect of Reaction Temperature, Catalyst Concentration and Alcohol Ratio in the Production of Biodiesel from Raw and Purified Castor Oil [scirp.org]
- 7. extension.okstate.edu [extension.okstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. jbiochemtech.com [jbiochemtech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iscientific.org [iscientific.org]
- 13. biodieselmagazine.com [biodieselmagazine.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
- 16. ysi.com [ysi.com]
- 17. xylemanalytics.com [xylemanalytics.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting peak separation issues in GC analysis of C10:1 isomers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak separation issues during the gas chromatography (GC) analysis of C10:1 (decenoic acid) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing C10:1 isomers by GC?
A1: Free fatty acids, like decenoic acid, are highly polar compounds that can form hydrogen bonds. This leads to poor peak shape, tailing, and potential interaction with active sites in the GC system.[1] Derivatization to fatty acid methyl esters (FAMEs) is essential to increase the volatility and reduce the polarity of the analytes.[1][2] This process neutralizes the polar carboxyl group, allowing for better separation based on the degree and position of unsaturation, as well as the cis/trans configuration.
Q2: What is the best type of GC column for separating C10:1 FAME isomers?
A2: For the effective separation of geometric (cis/trans) and positional isomers of FAMEs, a highly polar stationary phase is critical.[1][2] Columns with a high percentage of cyanopropyl functional groups are the industry standard and highly recommended.[2] Examples of these columns include the HP-88, SP-2560, and CP-Sil 88.[2] For general FAME analysis where cis/trans separation is not the primary goal, a polyethylene glycol (PEG) or wax-type column can be used.[2][3]
Q3: My C10:1 isomer peaks are co-eluting. What is the first parameter I should adjust?
A3: The first and often most effective parameter to adjust is the oven temperature program.[4] A slower temperature ramp rate will increase the time the isomers spend interacting with the stationary phase, which can significantly improve resolution.[5] You can also try lowering the initial oven temperature to improve the separation of early-eluting isomers.[6] For some FAMEs, an isothermal run around 180°C on a highly polar column can provide good separation, but a temperature program is often necessary for complex mixtures.[1]
Q4: What is the ideal carrier gas and flow rate for C10:1 FAME analysis?
A4: Hydrogen is the preferred carrier gas for fast GC analysis of FAMEs because it allows for higher flow rates while maintaining good column efficiency.[5][7] This can lead to shorter analysis times without a significant loss of resolution.[7] The optimal flow rate depends on the column's internal diameter. For a typical 0.25 mm ID column, a helium flow rate of around 1 mL/min is a good starting point.[3] It is crucial to operate in "constant flow" mode rather than "constant pressure" mode, especially during temperature-programmed runs, to ensure reproducible retention times.[5]
Q5: I'm observing significant peak tailing. What are the likely causes and solutions?
A5: Peak tailing for FAMEs can be caused by several factors:
-
Incomplete Derivatization: If the conversion to FAMEs is not complete, the remaining free fatty acids will tail. Ensure your derivatization reaction goes to completion.[1]
-
Active Sites: Active sites in the GC inlet liner or on the column itself can interact with the analytes. Using a deactivated inlet liner and trimming the front end of the column can help.[1]
-
Column Contamination: Buildup of non-volatile residues on the column can lead to poor peak shape. Regularly conditioning your column and using a guard column can mitigate this.
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause peak tailing.[8]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of C10:1 Isomers
This guide provides a step-by-step approach to improving the separation of closely eluting C10:1 FAME isomers.
Caption: Troubleshooting workflow for poor resolution of C10:1 isomers.
Issue 2: Peak Tailing
This guide outlines the steps to diagnose and resolve peak tailing issues.
Caption: Troubleshooting workflow for peak tailing in C10:1 isomer analysis.
Data Presentation
Table 1: Recommended GC Columns for C10:1 FAME Isomer Analysis
| Stationary Phase Type | Common Column Names | Primary Strengths | Limitations | Key Applications |
| Highly Polar Cyanopropyl | HP-88, SP-2560, CP-Sil 88 | Excellent separation of cis/trans isomers. High resolution for complex FAME mixtures.[2] | Longer analysis times may be required for baseline separation. | Detailed analysis of C10:1 isomers where trans fatty acid content is critical. |
| Polyethylene Glycol (PEG) | DB-Wax, HP-INNOWax | Good separation based on carbon number and degree of unsaturation. Faster analysis times.[2] | Generally not suitable for resolving cis and trans isomers.[2] | Routine analysis of total C10:1 content without isomer differentiation. |
Table 2: Example GC Method Parameters for C10:1 FAME Isomer Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness)[3] | Highly polar phase for optimal isomer separation. Long column for high resolution. |
| Carrier Gas | Hydrogen or Helium[3] | Hydrogen allows for faster analysis. |
| Flow Rate | 1.0 mL/min (Constant Flow)[3] | Ensures reproducible retention times. |
| Inlet Temperature | 250 °C[3] | Ensures complete vaporization without thermal degradation. |
| Injection Volume | 1 µL[3] | Prevents column overload. |
| Injection Mode | Split (e.g., 30:1 or 50:1)[3] | Prevents peak broadening from overloading. |
| Oven Program | Initial: 175°C, hold 3 min; Ramp: 4°C/min to 230°C, hold 10 min[3] | Slow ramp rate to improve separation of closely eluting isomers. |
| Detector (FID) | 280 °C[3] | Standard temperature for FID. |
Experimental Protocols
Protocol 1: Derivatization of C10:1 Isomers to FAMEs using Boron Trifluoride (BF₃)-Methanol
This protocol outlines a common and effective method for the preparation of FAMEs for GC analysis.
-
Sample Preparation: Weigh approximately 25 mg of the lipid sample containing C10:1 isomers into a screw-cap test tube.
-
Saponification: Add 1.5 mL of 0.5 M NaOH in methanol to the test tube. Heat the mixture at 100°C for 5 minutes.[4]
-
Cooling: Allow the sample to cool to room temperature.
-
Methylation: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the cooled sample.[4] Cap the tube tightly and heat at 100°C for 5 minutes.[4]
-
Extraction: Cool the sample to room temperature. Add 1 mL of hexane and 1 mL of a saturated NaCl solution.[4]
-
Phase Separation: Shake the tube vigorously for 30 seconds and then allow the layers to separate.[4]
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.[4]
Protocol 2: GC Analysis of C10:1 FAMEs
This protocol provides a general procedure for the GC analysis of the prepared FAMEs.
-
GC System Setup: Set up the GC system according to the recommended parameters in Table 2 or your optimized method.
-
System Equilibration: Allow the GC system to equilibrate until a stable baseline is achieved.
-
Injection:
-
Rinse the GC syringe several times with solvent and then with the FAMEs sample.
-
Draw 1 µL of the sample into the syringe.
-
Perform a rapid and smooth injection into the GC inlet.[3]
-
-
Data Acquisition: Begin data acquisition at the time of injection and continue for the duration of the run.
-
Data Analysis: After the run is complete, integrate the peaks in the resulting chromatogram to determine the retention times and peak areas for each C10:1 isomer.
References
Enhancing the oxidative stability of biodiesel containing Methyl 9-decenoate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oxidative stability of biodiesel, particularly that containing Methyl 9-decenoate.
Frequently Asked Questions (FAQs)
Q1: What is oxidative stability and why is it critical for biodiesel?
A: Oxidative stability refers to the resistance of biodiesel to degradation by oxidation during storage and use.[1] It is a critical quality parameter because oxidation can lead to the formation of harmful products like peroxides, aldehydes, corrosive short-chain acids, and insoluble gums.[2][3] These degradation products can compromise fuel properties, leading to serious operational issues such as the clogging of fuel filters and injectors, deposit formation in the engine, and increased corrosion.[1][3][4]
Q2: How does the presence of this compound affect the oxidative stability of biodiesel?
A: this compound is a monounsaturated fatty acid methyl ester (FAME). The susceptibility of biodiesel to oxidation is directly related to the content and type of unsaturated FAMEs it contains.[5][6] Molecules with double bonds, like this compound, are the primary sites for oxidation reactions.[7] While more stable than polyunsaturated esters (like methyl linoleate or linolenate), its presence still makes the biodiesel prone to oxidation compared to fully saturated esters.[6][8] The oxidation process typically initiates at the carbon atoms adjacent to the double bonds.
Q3: What are the main factors that accelerate the oxidation of biodiesel?
A: Several factors can accelerate the degradation of biodiesel:
-
Storage Temperature: Higher temperatures significantly increase the rate of oxidation.[1][5]
-
Exposure to Air (Oxygen): Oxygen is a key reactant in the oxidation process.[9]
-
Exposure to Light: Sunlight, particularly UV radiation, can catalyze the formation of free radicals, initiating oxidation.[4][5]
-
Presence of Metals: Certain metals, such as copper, can act as catalysts, speeding up the oxidation rate even at very low concentrations.[2][5]
-
Water Content: The presence of water can promote oxidation and hydrolysis, leading to an increase in free fatty acids.[2][10]
-
Impurities: Residual catalysts, soaps, or other contaminants from the production process can negatively impact stability.[4][10]
Q4: What are the primary strategies for enhancing the oxidative stability of biodiesel?
A: The most common and effective strategy is the addition of antioxidants.[2][11][12] These additives work by inhibiting the initiation or interrupting the propagation of the free-radical chain reactions that drive oxidation.[13] Other important strategies include:
-
Improving Purification: Thoroughly washing the biodiesel to remove residual catalysts, soaps, and water. Using a chelating agent like a citric acid solution during washing can help remove metal contaminants.[12]
-
Proper Storage: Storing biodiesel in cool, dark, and dry conditions in appropriate containers helps minimize exposure to factors that accelerate oxidation.[1][5]
-
Feedstock Selection: Using feedstocks that yield a higher proportion of saturated and monounsaturated FAMEs over polyunsaturated FAMEs can inherently improve stability.[6]
Q5: Which types of antioxidants are most effective for biodiesel?
A: Both synthetic and natural antioxidants are used. Synthetic phenolic antioxidants are widely used due to their high effectiveness.[13] Common examples include:
-
Pyrogallol (PY)[13]
Among these, pyrogallol (PY) and propyl gallate (PG) have often been reported to be highly effective.[8][13] Natural antioxidants from sources like rosemary or moringa extracts are also being investigated as renewable alternatives.[13][15]
Troubleshooting Guides
Problem: Low Induction Period (IP) in Rancimat Test
Q: My biodiesel sample shows a very low induction period (e.g., < 6 hours), failing the EN 14214 standard. What are the potential causes and how can I fix this?
A: A low induction period is a direct indication of poor oxidative stability. Follow these steps to diagnose and resolve the issue:
-
Review Feedstock and FAME Profile:
-
Cause: The original oil feedstock may have a high degree of unsaturation (high content of linoleic or linolenic acids). Biodiesel's stability is strongly dependent on its fatty acid composition.[6]
-
Solution: Analyze the FAME profile of your biodiesel. If it is high in polyunsaturated esters, a more robust antioxidant treatment is necessary. For future batches, consider blending with a more stable feedstock (e.g., palm oil based) to reduce the overall unsaturation.
-
-
Check for Contamination:
-
Cause: Contamination with metals (like copper from pipes or containers) or residual catalyst and soaps from production can dramatically reduce stability.[4][5]
-
Solution: Ensure all processing and storage equipment is made of non-reactive materials; avoid copper and its alloys.[4] Re-evaluate your purification process. An acid wash (e.g., with citric acid) can help chelate and remove metal ions.[12] Ensure water washing is sufficient to remove all soaps and catalysts.
-
-
Evaluate Antioxidant Strategy:
-
Cause: The antioxidant may be ineffective, used at too low a concentration, or not added early enough in the process.[12][14]
-
Solution:
-
Increase the antioxidant concentration. Effectiveness often increases sharply up to a certain point (e.g., 1000-3000 ppm) and then plateaus.[8]
-
Switch to a more effective antioxidant. Based on literature, pyrogallol (PY) or propyl gallate (PG) are often more potent than BHT or BHA.[8][13]
-
Add the antioxidant as early as possible after production to prevent the initial stages of oxidation from starting.[12]
-
-
-
Assess Storage History:
-
Cause: The sample may have been improperly stored (e.g., exposed to heat, light, or air) before testing, leading to premature degradation.[1]
-
Solution: Review storage conditions. Always store biodiesel in sealed, opaque containers in a cool, dark place. Test samples as freshly as possible after production.
-
Caption: Troubleshooting flowchart for low biodiesel oxidative stability.
Problem: High Peroxide Value (PV) or Acid Value (AV)
Q: My biodiesel sample has a high Peroxide Value (PV) and/or Acid Value (AV). What does this signify and what should I do?
A:
-
Significance:
-
A high Peroxide Value indicates that the primary stages of oxidation have occurred, forming peroxides and hydroperoxides.[16][17] It is a key measure of rancidity and suggests the fuel is in the early stages of degradation.[16]
-
A high Acid Value indicates the presence of acidic compounds, which are secondary oxidation products.[18] This means the initial peroxides have already started breaking down, and the fuel is further along in the degradation process. An increasing acid value over time is a clear sign of ongoing oxidation.[1]
-
-
Solutions:
-
Immediate Action: The sample has already oxidized. If the values are above specification limits (e.g., Acid Value > 0.5 mg KOH/g as per ASTM D6751), the fuel may not be suitable for use.[17][18] The presence of these oxidation products confirms that the current stability is insufficient.
-
Preventative Measures for Future Batches: The root causes are the same as those for a low induction period. You must focus on preventing oxidation from occurring in the first place.
-
Add Antioxidants Promptly: Introduce an effective antioxidant immediately after the final purification step to protect the fresh biodiesel.
-
Optimize Storage: Implement strict storage protocols—use sealed, opaque containers and store in a cool, dark environment to minimize exposure to oxygen, light, and heat.[5]
-
Ensure Purity: Re-verify that the production and purification processes are effectively removing all water, residual catalysts, and metal contaminants.[10]
-
-
Data Presentation
Table 1: Effect of Antioxidant Type and Concentration on Biodiesel Stability
| Biodiesel Source | Antioxidant Type | Concentration (ppm) | Induction Period (IP) in hours | Reference |
| Tallow Methyl Esters (TME) | None | 0 | < 1.0 | [14] |
| Tallow Methyl Esters (TME) | BHA | 400 | ~4.8 | [14] |
| Tallow Methyl Esters (TME) | BHT | 400 | ~5.7 | [14] |
| Rapeseed Methyl Esters (RME) | None | 0 | 6.3 | [14] |
| Rapeseed Methyl Esters (RME) | BHA | 400 | 9.5 | [14] |
| Rapeseed Methyl Esters (RME) | BHT | 400 | 10.7 | [14] |
| Soybean Methyl Esters (SME) | BHA | 3000 | > 10 | [8] |
| Soybean Methyl Esters (SME) | TBHQ | 3000 | > 10 | [8] |
Note: The effectiveness of antioxidants can vary based on the specific fatty acid composition of the biodiesel.
Experimental Protocols
Protocol 1: Determination of Oxidative Stability (Rancimat Method)
This protocol is based on the EN 14112 standard.[19][20]
Objective: To determine the oxidative stability of a biodiesel sample by measuring its induction period.
Apparatus:
-
Rancimat instrument (e.g., Metrohm 893 Professional Biodiesel Rancimat).[21]
-
Reaction vessels and measuring vessels.
-
Air pump and flowmeter.
-
Analytical balance.
Reagents:
-
Deionized water.
Procedure:
-
Preparation: Set the Rancimat heating block to the specified temperature, typically 110 °C.[19]
-
Sample Measurement: Accurately weigh 3.0 g of the biodiesel sample directly into a clean, dry reaction vessel.[19]
-
Apparatus Setup:
-
Fill a measuring vessel with 50 mL of deionized water.
-
Place the reaction vessel containing the sample into the heating block.
-
Connect the tubing: The air inlet tube goes into the biodiesel sample, and the outlet tube (carrying volatile compounds) goes into the deionized water in the measuring vessel.
-
Place the conductivity electrode into the measuring vessel.
-
-
Initiate Test: Start the airflow at a constant rate of 10 L/hour.[19] The instrument's software will begin monitoring and recording the conductivity of the water.
-
Test Completion: The test runs automatically. As the biodiesel oxidizes, it produces volatile acidic compounds that are carried by the air into the water, causing a sharp increase in conductivity.[22] The time from the start of the test until this rapid conductivity change is automatically calculated by the software and reported as the induction period (IP) in hours.[1][22]
Caption: Experimental workflow for the Rancimat oxidative stability test.
Protocol 2: Determination of Peroxide Value (PV)
This protocol is based on standard iodometric titration methods (e.g., AOCS Cd 8-53).[2][23]
Objective: To quantify the concentration of peroxides in a biodiesel sample.
Apparatus:
-
250 mL Erlenmeyer flask with stopper.
-
Burette.
-
Analytical balance.
Reagents:
-
Solvent Mixture: Acetic acid-isooctane or acetic acid-chloroform (3:2 v/v).
-
Saturated Potassium Iodide (KI) solution (freshly prepared).
-
Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (0.01 N or 0.1 N).
-
1% Starch indicator solution.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 g of the biodiesel sample into the 250 mL Erlenmeyer flask.
-
Dissolution: Add 30 mL of the acetic acid-solvent mixture to the flask and swirl to dissolve the sample completely.
-
Reaction: Using a pipette, add 0.5 mL of the saturated KI solution. Stopper the flask, swirl for one minute, and then store it in the dark for exactly one minute.[23]
-
Dilution: Add 30 mL of deionized water to the flask.
-
Titration:
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, swirling the flask continuously until the yellow iodine color almost disappears.
-
Add approximately 0.5 mL of the 1% starch indicator solution. The solution will turn a dark blue color.
-
Continue the titration drop-by-drop until the blue color completely disappears. Record the volume of titrant used.
-
-
Blank Determination: Perform a blank determination following the same procedure but without the biodiesel sample.
-
Calculation: The Peroxide Value is calculated using the following formula:
PV (meq/kg) = [(S - B) * N * 1000] / W
Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL).
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL).
-
N = Normality of the Na₂S₂O₃ solution.
-
W = Weight of the sample (g).
-
References
- 1. ijsrp.org [ijsrp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biodieselmagazine.com [biodieselmagazine.com]
- 5. The role of antioxidants in improving biodiesel's oxidative stability, poor cold flow properties, and the effects of the duo on engine performance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bjultrasonic.com [bjultrasonic.com]
- 11. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pjoes.com [pjoes.com]
- 15. Survey on Antioxidants Used as Additives to Improve Biodiesel’s Stability to Degradation through Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. aimspress.com [aimspress.com]
- 18. ir.uitm.edu.my [ir.uitm.edu.my]
- 19. pubs.acs.org [pubs.acs.org]
- 20. kemitek.org [kemitek.org]
- 21. lcms.cz [lcms.cz]
- 22. metrohm.com [metrohm.com]
- 23. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
Addressing mass transfer limitations in reactive distillation for ester synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing mass transfer limitations during ester synthesis via reactive distillation.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during reactive distillation for ester synthesis.
Issue 1: Low Ester Conversion or Purity
Low conversion of reactants or contamination of the final ester product are common challenges. The following steps can help identify and address the root cause:
-
Symptom: The conversion of the limiting reactant (e.g., carboxylic acid) is significantly lower than expected, or the purity of the collected ester distillate/bottoms is below the desired specification.
-
Possible Causes & Troubleshooting Steps:
-
Chemical Equilibrium Limitation: The reaction may have reached its natural equilibrium before achieving high conversion.
-
Action: Increase the molar ratio of the excess reactant (often the alcohol). This shifts the equilibrium towards the product side. For example, increasing the methanol to oil ratio from 3:1 to 5:1 has been shown to increase methyl ester content from 84.9% to 92.37%.[1] Continuously removing one of the products (usually water or the ester) through distillation also drives the reaction forward.[2][3]
-
-
Inadequate Mass Transfer: Poor mixing between the vapor and liquid phases or between the reactants and the catalyst can limit the reaction rate.
-
Action:
-
Increase Reflux Ratio: A higher reflux ratio can enhance vapor-liquid contact and improve mass transfer rates, leading to higher conversion.[4] However, an excessively high reflux ratio can increase energy consumption.
-
Optimize Packing/Trays: Ensure the column packing or trays provide sufficient surface area for vapor-liquid contact. Packed columns, for instance, have been shown to yield higher conversion rates than fractionation-type columns due to a larger available surface area for mass transfer.[5][6]
-
-
-
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, coking, or thermal degradation.
-
Action:
-
Check Feed Purity: Ensure reactants are free from impurities that could act as catalyst poisons (e.g., basic compounds for acid catalysts).[7]
-
Regenerate or Replace Catalyst: If coking is suspected (indicated by an increased pressure drop), the catalyst may need regeneration by burning off carbon deposits.[8] In cases of severe poisoning or thermal damage, catalyst replacement is necessary.
-
-
-
Suboptimal Operating Temperature: The temperature in the reactive zone may be too low, leading to slow reaction kinetics, or too high, causing side reactions or catalyst degradation.
-
Action: Adjust the reboiler duty to achieve the optimal temperature profile in the column. The ideal temperature is a trade-off between reaction kinetics and potential side reactions.
-
-
Issue 2: Catalyst Deactivation
A gradual or sudden drop in catalytic activity can significantly impact the efficiency of the reactive distillation process.
-
Symptom: A noticeable decrease in reactant conversion over time under constant operating conditions, or a sudden, sharp drop in conversion.
-
Possible Causes & Troubleshooting Steps:
-
Gradual Deactivation (Coking/Fouling): Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[8][9]
-
Diagnosis: Monitor the pressure drop across the catalyst bed; a gradual increase can indicate fouling.[7]
-
Action:
-
Optimize Operating Conditions: Lowering the reaction temperature can sometimes reduce the rate of coke formation.[8]
-
Catalyst Regeneration: A controlled oxidation can often burn off the coke and restore catalyst activity.
-
-
-
Rapid Deactivation (Poisoning): Impurities in the feed can strongly adsorb to the active sites of the catalyst, rendering them inactive.[7][9]
-
Diagnosis: Analyze the feed for potential poisons. For solid acid catalysts, common poisons include basic compounds and sulfur.[7]
-
Action: Implement a feed purification step to remove contaminants before they enter the reactive distillation column.
-
-
Thermal Degradation (Sintering): High temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[8]
-
Diagnosis: Post-operation analysis of the catalyst using techniques like BET surface area analysis can reveal a loss of surface area.[10]
-
Action: Operate the column within the recommended temperature limits for the specific catalyst being used.
-
-
Issue 3: Hydrodynamic Problems (Flooding or Weeping)
Improper liquid and vapor flow within the column can lead to poor separation and reduced efficiency.
-
Symptom:
-
Possible Causes & Troubleshooting Steps:
-
Flooding:
-
Excessive Vapor Rate: High reboiler duty can lead to high vapor velocities that entrain liquid upwards.
-
Action: Reduce the reboiler duty to decrease the vapor flow rate.
-
-
High Liquid Loading: A high feed rate or reflux ratio can exceed the capacity of the column internals.
-
Action: Reduce the feed rate or reflux ratio.[14]
-
-
-
Weeping:
-
Low Vapor Rate: Insufficient vapor flow may not be able to support the liquid on the trays.
-
Action: Increase the reboiler duty to increase the vapor flow rate.[14]
-
-
Low Liquid Rate: Very low liquid flow can also contribute to weeping.
-
Action: Adjust feed rates or reflux ratio to maintain an appropriate liquid level on the trays.
-
-
-
Frequently Asked Questions (FAQs)
Q1: How does the reactant molar ratio affect ester conversion?
A1: The reactant molar ratio is a critical parameter for driving equilibrium-limited reactions like esterification. Using an excess of one reactant (typically the alcohol) shifts the chemical equilibrium towards the formation of the ester, thereby increasing the conversion of the limiting reactant (the carboxylic acid). For example, in the production of methyl esters, increasing the methanol-to-oil molar ratio from 3:1 to 5:1 can increase the ester content in the product from 84.9% to 92.37%.[1] However, a very large excess of one reactant can increase the separation load and energy consumption.
Q2: What is the impact of catalyst loading on the process?
A2: Catalyst loading influences the overall reaction rate. Initially, increasing the amount of catalyst will increase the reaction rate and, consequently, the ester conversion, provided the reaction is kinetically controlled. However, beyond a certain point, the reaction may become limited by mass transfer, and further increases in catalyst loading will not significantly improve the conversion rate. In a study on the esterification of acetic acid with ethanol, an ethanol-to-acetic acid molar ratio of 2:1 with a 1% (w/w) catalyst loading yielded the highest ester purity of 77%.[1]
Q3: How do I choose between a packed column and a trayed column for my reactive distillation process?
A3: The choice depends on several factors, including the specific reaction system and operating conditions. Packed columns generally offer a higher surface area for vapor-liquid contact per unit volume, which can lead to better mass transfer rates and higher conversion, especially for systems where mass transfer is the limiting step.[5][6] Trayed columns, on the other hand, can sometimes be easier to design and scale up, and may be less prone to fouling in certain applications.
Q4: My ester product is forming an azeotrope with water. How can reactive distillation help?
A4: Reactive distillation is particularly advantageous for reactions that form azeotropes.[1][7] By continuously removing the azeotropic mixture from the reactive zone as it is formed, the equilibrium is constantly shifted towards the products, allowing for conversions that surpass the equilibrium limitations imposed by the azeotrope.
Q5: What are the key safety considerations when operating a reactive distillation column for ester synthesis?
A5: Key safety considerations include:
-
Pressure Control: Ensure the column is equipped with pressure relief devices to prevent over-pressurization, especially when dealing with exothermic reactions.
-
Temperature Monitoring: Implement reliable temperature monitoring and control to prevent runaway reactions and thermal degradation of reactants, products, or catalysts.
-
Material Compatibility: Use materials of construction that are compatible with the corrosive nature of the reactants (e.g., carboxylic acids) and catalysts.
-
Handling of Flammable Materials: Esters and alcohols are often flammable. Ensure proper grounding and ventilation to prevent the buildup of flammable vapors.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Ester Conversion
| Ester Synthesis System | Limiting Reactant | Molar Ratio (Excess Reactant:Limiting Reactant) | Conversion of Limiting Reactant (%) | Reference |
| Methyl Ester from Oil | Oil | 3:1 (Methanol:Oil) | 84.9 | [1] |
| Methyl Ester from Oil | Oil | 5:1 (Methanol:Oil) | 92.37 | [1] |
| Ethyl Acetate | Acetic Acid | 1:1 (Ethanol:Acetic Acid) | ~65 | [1] |
| Ethyl Acetate | Acetic Acid | 2:1 (Ethanol:Acetic Acid) | >70 | [1] |
Table 2: Effect of Catalyst Loading on Ester Purity
| Ester Synthesis System | Reactant Molar Ratio (Ethanol:Acetic Acid) | Catalyst | Catalyst Loading (% w/w) | Ester Purity (%) | Reference |
| Ethyl Acetate | 2:1 | Sulfuric Acid | 0 | < 50 | [1] |
| Ethyl Acetate | 2:1 | Sulfuric Acid | 0.5 | ~68 | [1] |
| Ethyl Acetate | 2:1 | Sulfuric Acid | 1.0 | 77 | [1] |
Experimental Protocols
Protocol 1: Determining the Effect of Reflux Ratio on Ethyl Acetate Purity
Objective: To investigate the influence of the reflux ratio on the purity of ethyl acetate produced via reactive distillation of ethanol and acetic acid.
Materials:
-
Acetic Acid (99.5% purity)
-
Ethanol (99.5% purity)
-
Solid acid catalyst (e.g., Amberlyst-15)
-
Reactive distillation column with a packed bed catalytic section
-
Gas chromatograph (GC) for composition analysis
Procedure:
-
Catalyst Packing: Load a known amount of the solid acid catalyst into the designated reactive section of the distillation column.
-
System Startup:
-
Preheat the reboiler.
-
Initiate the feed streams of acetic acid and ethanol at a predetermined molar ratio (e.g., 1:1.2) and feed rate.
-
-
Initial Operation:
-
Set the initial reflux ratio to a low value (e.g., 1).
-
Allow the column to reach a steady state, which can be identified by stable temperature and pressure profiles. This may take several hours.
-
-
Sampling and Analysis:
-
Once at a steady state, collect samples from the distillate and bottom product streams.
-
Analyze the composition of the samples using a gas chromatograph to determine the purity of ethyl acetate.
-
-
Varying the Reflux Ratio:
-
Increase the reflux ratio to the next desired value (e.g., 2).
-
Allow the system to reach a new steady state.
-
Collect and analyze samples as in step 4.
-
-
Repeat: Repeat step 5 for a range of reflux ratios (e.g., 3, 4, 5).
-
Data Analysis: Plot the purity of ethyl acetate in the distillate as a function of the reflux ratio to determine the optimal operating condition.
Mandatory Visualization
References
- 1. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 2. Intensified process based on reactive distillation for Triacetin production via glycerol esterification with acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solutions.sulzer.com [solutions.sulzer.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. Distillation Column Troubleshooting: Flooding/Foaming/Weeping Diagnosis [eureka.patsnap.com]
- 12. Chembrium - Column Flooding [chembrium.com]
- 13. whatispiping.com [whatispiping.com]
- 14. fiveable.me [fiveable.me]
Technical Support Center: Strategies for Scaling Up Methyl 9-decenoate Production
Welcome to the technical support center for the production of Methyl 9-decenoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for scaling up synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst: The catalyst may be old, have absorbed moisture, or been deactivated by impurities. | Use a fresh, anhydrous catalyst. Ensure all reactants and solvents are free from impurities that can poison the catalyst, such as peroxides, water, and sulfur compounds.[1] |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at an adequate rate or too high, leading to catalyst decomposition. | Optimize the reaction temperature. For many metathesis reactions using Grubbs or Hoveyda-Grubbs catalysts, temperatures between 20°C and 70°C are effective.[2][3][4] |
| Insufficient Reaction Time: The reaction may not have reached equilibrium. | Increase the reaction time and monitor the progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[1] |
| Poor Catalyst-Substrate Contact: In heterogeneous catalysis, inefficient mixing can limit the reaction rate. | Ensure vigorous stirring to maintain a well-dispersed suspension of the catalyst in the reaction mixture. |
| Ethylene Pressure (for Ethenolysis): In the ethenolysis of methyl oleate, low ethylene pressure can limit the conversion. | Increase the ethylene pressure. Optimal pressures often range from 1 to 20 bar.[3][5][6] However, be aware that excessively high ethylene pressure can sometimes lead to catalyst deactivation.[6] |
Problem: Poor Selectivity (Formation of Byproducts)
| Potential Cause | Recommended Solution |
| Isomerization of Double Bonds: The catalyst may be promoting the migration of the double bond, leading to a mixture of isomers. | This is often favored by higher temperatures and prolonged reaction times.[4] Consider using a more selective catalyst or milder reaction conditions (lower temperature, shorter time).[3][4] |
| Self-Metathesis of Reactants: In cross-metathesis reactions, the starting materials can react with themselves to form homodimers.[4][6] | Adjust the molar ratio of the reactants. Using an excess of one reactant can favor the desired cross-metathesis reaction. For ethenolysis, maintaining a sufficient ethylene pressure is crucial.[6] |
| Catalyst Decomposition: Decomposition of the catalyst can lead to the formation of species that catalyze side reactions.[4] | Use a more stable catalyst or operate under conditions that minimize decomposition (e.g., lower temperature, inert atmosphere). |
Problem: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Close Boiling Points of Product and Impurities: Separation by distillation may be challenging if byproducts have similar boiling points to this compound. | Employ fractional vacuum distillation for better separation.[7] If distillation is insufficient, consider using flash column chromatography.[5][7] |
| Emulsion Formation During Workup: Vigorous mixing during aqueous washes can lead to stable emulsions that are difficult to separate. | Gently invert the separatory funnel instead of vigorous shaking.[1] Adding a small amount of brine can also help to break emulsions.[1] |
| Residual Catalyst in the Product: Traces of the metal catalyst can contaminate the final product. | Utilize silica gel chromatography to remove the catalyst. Supported catalysts can simplify removal through filtration.[5][6] |
| Product Loss During Solvent Removal: this compound is somewhat volatile and can be lost during solvent evaporation. | Use a rotary evaporator with controlled temperature and pressure to avoid aggressive solvent removal.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and industrially relevant methods for synthesizing this compound are:
-
Ethenolysis of Methyl Oleate: This is a cross-metathesis reaction between methyl oleate (derived from natural oils) and ethylene gas, catalyzed by ruthenium-based catalysts like Grubbs or Hoveyda-Grubbs catalysts. This reaction produces this compound and 1-decene.[2][3][5]
-
Cross-Metathesis with Other Olefins: Methyl oleate can be reacted with other short-chain olefins in the presence of a metathesis catalyst to yield this compound and other valuable co-products.[8][9]
-
Hydrolysis-Esterification Cascade: This two-step process involves the hydrolysis of fatty acid esters to produce 9-decenoic acid, which is then esterified with methanol to yield this compound.[5] This method offers flexibility in the choice of starting materials.[5]
Q2: Which catalysts are most effective for the ethenolysis of methyl oleate?
A2: Ruthenium-based olefin metathesis catalysts are the most effective. Commonly used catalysts include:
-
First-Generation Grubbs Catalyst: While effective, it may require higher catalyst loadings and can have lower activity compared to newer generations.[2]
-
Second-Generation Grubbs Catalyst (G2): This catalyst is more active and tolerant to a wider range of functional groups.[5]
-
Hoveyda-Grubbs Catalysts (HG2): These catalysts often exhibit high stability and activity, and can be supported on materials like silica to facilitate recovery and reuse.[5][6]
-
Cyclic Alkyl Amino Carbene (CAAC) Catalysts: These have shown exceptionally high activity, achieving very high turnover numbers (TONs) at very low catalyst loadings.[10]
Q3: How can I monitor the progress of my this compound synthesis?
A3: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using:
-
Gas Chromatography (GC): This is the most common method for quantifying the disappearance of starting materials and the appearance of products.
-
Thin Layer Chromatography (TLC): A simpler, qualitative method to quickly assess the presence of reactants and products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the conversion and identify the products formed.
Q4: What are the typical yields for this compound production via ethenolysis?
A4: Yields can vary significantly depending on the catalyst, reaction conditions, and purity of the starting materials.
-
With Hoveyda-Grubbs catalysts supported on silica, yields of around 52% with a selectivity of 69% have been reported.[5][6]
-
Under optimized conditions with specific ruthenium catalysts, conversions of methyl oleate can reach up to 93% with a high selectivity for the ethenolysis products.[3]
Data Presentation
Table 1: Comparison of Catalysts for Ethenolysis of Methyl Oleate
| Catalyst | Catalyst Loading | Temperature (°C) | Ethylene Pressure (bar) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Grubbs I | Not specified | 25 | ~4 | High | High | - | [2] |
| Hoveyda-Grubbs on Silica | Not specified | 40-80 | 2.5-7.5 | - | 69 | 52 | [6] |
| Catalyst III (Ruthenium-based) | Not specified | 20 | 1 | 93 | 93 | - | [3] |
| Hoveyda Catalyst IV | Not specified | 20 | 1 | 80 | Excellent | - | [3] |
| CAAC-containing catalysts | 1-3 ppm | Not specified | Not specified | - | - | up to 54 (TON >100,000) | [10] |
Table 2: Influence of Ethylene Pressure on Ethenolysis of Methyl Oleate with Hoveyda-Grubbs/SiO2 Catalyst
| Ethylene Partial Pressure (bar) | Yield of Ethenolysis Products (%) | Selectivity for Ethenolysis Products (%) |
| 0.125 | 52 | 69 |
| 0.250 | 63 | 77 |
Data suggests that increasing ethylene pressure shifts the equilibrium towards higher conversion, but pressures above 0.125 bar may also lead to catalyst deactivation.[6]
Experimental Protocols
Protocol 1: Ethenolysis of Methyl Oleate using a Homogeneous Ruthenium Catalyst
Materials:
-
Methyl oleate (>99% purity, purified by filtration over alumina)[10]
-
Ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II)
-
Anhydrous, degassed solvent (e.g., toluene or cyclohexane)[3][6]
-
High-purity ethylene gas
-
Inert gas (e.g., Argon or Nitrogen)
Equipment:
-
High-pressure stainless-steel reactor equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature controller
-
Schlenk line for inert atmosphere techniques
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactor Setup: Thoroughly dry the reactor and purge with an inert gas to remove air and moisture.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with purified methyl oleate and the anhydrous solvent.
-
Catalyst Addition: Dissolve the ruthenium catalyst in a small amount of the solvent in a separate Schlenk flask and transfer it to the reactor via cannula.
-
Reaction Conditions: Seal the reactor and begin stirring. Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar).[3] Heat the reactor to the target temperature (e.g., 50-70°C).[3][5]
-
Monitoring the Reaction: Periodically, take samples from the reactor through the sampling valve and analyze by GC to monitor the conversion of methyl oleate and the formation of this compound and 1-decene.
-
Reaction Quench: Once the reaction has reached the desired conversion, cool the reactor to room temperature and carefully vent the excess ethylene.
-
Work-up and Purification: Open the reactor and transfer the contents to a round-bottom flask. The solvent can be removed under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to separate the this compound from unreacted starting material, byproducts, and the catalyst residue.[5][7]
Protocol 2: Purification of this compound by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents for elution (e.g., a mixture of hexane and ethyl acetate)[7]
-
Anhydrous sodium sulfate
Equipment:
-
Glass chromatography column
-
Flasks for fraction collection
-
Rotary evaporator
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a low polarity mixture like hexane with a small amount of ethyl acetate. Adjust the ratio to achieve a good separation between the product and impurities.[7]
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen non-polar solvent.[7]
-
Loading the Sample: Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system, starting with a low polarity and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.[1]
Mandatory Visualization
Caption: Experimental workflow for the ethenolysis of methyl oleate.
Caption: Key chemical pathways in the ethenolysis of methyl oleate.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
- 4. Cross-metathesis of technical grade methyl oleate for the synthesis of bio-based polyesters and polyamides - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00305A [pubs.rsc.org]
- 5. Buy this compound | 25601-41-6 [smolecule.com]
- 6. Heterogeneous catalysis for valorisation of vegetable oils via metathesis reactions: ethenolysis of methyl oleate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Reducing Energy Consumption in Methyl Decanoate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to minimize energy consumption during the synthesis of Methyl Decanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary energy-consuming steps in conventional Methyl Decanoate synthesis?
A1: The most significant energy consumption in conventional methods, such as Fischer-Speier esterification, arises from two main areas:
-
Thermal Input for Reaction: The esterification reaction is typically conducted under reflux for several hours, requiring sustained heating to maintain the reaction temperature (e.g., 80-85°C).[1][2][3]
-
Separation and Purification: Post-reaction workup, particularly purification via distillation, is highly energy-intensive.[4] This includes removing excess methanol, water byproduct, and separating the final product to achieve high purity.[5][6] Acid esterification, for instance, produces wet, acidic methanol that must be neutralized and dried through multistage distillation, a process with very high energy use.[6]
Q2: What are the main strategies to reduce energy consumption in this synthesis?
A2: Key strategies focus on process intensification, alternative catalysts, and more efficient separation techniques:
-
Process Intensification: Combining the reaction and separation steps into a single unit, such as in reactive distillation, can lead to significant energy savings.[7][8]
-
Advanced Catalysis: Employing catalysts that function under milder conditions, such as immobilized enzymes (lipases), reduces the required thermal energy.[1][9] Solid acid catalysts can also simplify product separation, lowering overall energy needs.[10]
-
Efficient Water Removal: In equilibrium-limited reactions like esterification, continuously removing the water byproduct drives the reaction forward, potentially reducing the required reaction time and temperature. This can be achieved with molecular sieves or azeotropic distillation.[9]
-
Alternative Separation Technologies: Replacing energy-intensive distillation with lower-energy alternatives like membrane technology, extraction, or adsorption can offer substantial energy savings.
Q3: How does reactive distillation (RD) save energy compared to a conventional batch process?
A3: Reactive distillation integrates the chemical reaction and product separation into a single apparatus. For methyl decanoate synthesis, this means the ester is formed in a distillation column. As the reaction proceeds, the water byproduct is continuously removed, which shifts the reaction equilibrium towards the product side, increasing conversion.[8] This eliminates the need for a separate, energy-intensive distillation step for water removal and can reduce overall processing time and energy consumption.[7] Studies comparing different RD configurations, like the integrated conventional batch distillation (i-CBD) column, have shown superior performance in energy savings over standard batch distillation.[8]
Q4: What are the energy-saving advantages of enzymatic synthesis?
A4: Enzymatic synthesis, typically using immobilized lipases, offers a greener and more energy-efficient alternative to traditional acid-catalyzed methods.[9] The primary advantage is the ability to conduct the reaction under much milder conditions, often at or near room temperature.[1] This drastically reduces the thermal energy required for heating and reflux. Furthermore, the high specificity of enzymes can lead to fewer byproducts, simplifying the purification process and potentially reducing the energy needed for separation.[1]
Troubleshooting Guide
Issue 1: My overall energy consumption is high, particularly during the purification stage.
| Possible Cause | Troubleshooting/Optimization Strategy | Citation |
| Reliance on Distillation | Conventional thermal distillation is a major consumer of energy. | [4] |
| Solution: Explore low-energy separation alternatives. For removing unreacted methanol or water, consider membrane separation. For purification of the final product, liquid-liquid extraction or adsorption may be viable, less energy-intensive options. | [11] | |
| Wet Methanol Recovery | In acid esterification, the reaction produces water, leading to a mixture of wet, acidic methanol. Recovering this methanol via distillation requires significant energy. | [6] |
| Solution: Consider a process like glycerolysis if starting from feedstocks with high free fatty acids, as it does not generate wet methanol. Alternatively, use a synthesis method that consumes less excess methanol or allows for easier separation. | [6] |
Issue 2: The reaction requires prolonged heating at high temperatures to achieve a satisfactory yield.
| Possible Cause | Troubleshooting/Optimization Strategy | Citation |
| Equilibrium Limitation | Fischer esterification is a reversible reaction. The presence of the water byproduct limits the forward reaction, requiring more time and energy to reach high conversion. | [2][9] |
| Solution 1 (Water Removal): Add a dehydrating agent like activated molecular sieves to the reaction mixture to sequester water as it forms. | [9] | |
| Solution 2 (Excess Reactant): Use a larger excess of methanol (e.g., 5 to 10-fold molar excess) to shift the equilibrium towards the product. Methanol is often easier to remove than water. | [2][9] | |
| Inefficient Catalyst | The acid catalyst concentration may be too low, or the catalyst may be inactive, slowing the reaction rate and necessitating longer heating times. | [9] |
| Solution: Increase the concentration of the acid catalyst (e.g., from 2% to 5% by weight of the decanoic acid). Ensure the catalyst is fresh and anhydrous. | [9][12] | |
| Sub-optimal Reaction Conditions | The reaction temperature may not be optimal for the catalyst and solvent system being used. | [4] |
| Solution: Switch to a more efficient catalytic system. An enzymatic process using immobilized lipase can proceed at lower temperatures, while solid acid catalysts like Dowex H+/NaI can be effective even at room temperature for some substrates. | [9][10] |
Data Presentation: Comparison of Synthesis Methodologies
| Parameter | Conventional Fischer Esterification | Enzymatic Synthesis (Immobilized Lipase) | Reactive Distillation |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | Immobilized Lipase (e.g., Candida antarctica lipase B) | Heterogeneous acid catalyst (e.g., Amberlyst-15) |
| Typical Temperature | High (Reflux, ~80-85°C) | Mild (Ambient to moderate, e.g., 25-50°C) | Moderate to High (Depends on pressure and mixture) |
| Energy Input | High (Sustained heating and distillation) | Low (Minimal heating required) | Moderate (Reduced due to process integration) |
| Key Advantages | Readily available and inexpensive reagents. | High specificity, mild conditions, environmentally friendly. | Combines reaction and separation, high conversion, potential for significant energy savings. |
| Key Disadvantages | High energy consumption, corrosive catalyst, difficult purification. | Enzyme cost and stability can be factors, potentially slower reaction rates. | Complex equipment setup and operational control. |
| Citations | [1][2] | [1][9] | [7][8] |
Experimental Protocols
Protocol 1: Conventional Synthesis via Fischer Esterification (Baseline)
This protocol describes a standard, energy-intensive method for synthesizing methyl decanoate.
Materials:
-
Decanoic acid
-
Anhydrous methanol (10-fold molar excess)
-
Concentrated sulfuric acid (H₂SO₄, 3-5% by weight of decanoic acid)
-
Diethyl ether (or other extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine decanoic acid and anhydrous methanol.[2]
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid. Cool the flask in an ice bath during addition as the process is exothermic.[9]
-
Reflux (High Energy Step): Heat the mixture to a gentle reflux (approx. 80-85°C) using a heating mantle and maintain for 4-8 hours. Monitor reaction progress via TLC or GC.[2][5]
-
Work-up: Cool the mixture to room temperature. Transfer to a separatory funnel and dilute with diethyl ether.
-
Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid), and finally with brine.[9]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent and excess methanol using a rotary evaporator.[2]
-
Purification (High Energy Step): Purify the crude product by fractional vacuum distillation to obtain pure methyl decanoate.[5]
Protocol 2: Energy-Efficient Enzymatic Synthesis
This protocol outlines a greener, low-temperature alternative using an immobilized lipase catalyst.
Materials:
-
Decanoic acid
-
Anhydrous methanol (1:3 molar ratio to acid)
-
Immobilized lipase (Candida antarctica lipase B, 5-10% w/w of total substrates)
-
Anhydrous heptane (or other suitable organic solvent)
-
Activated molecular sieves (3Å)
Methodology:
-
Reactant Preparation: In a screw-capped flask, dissolve decanoic acid and anhydrous methanol in anhydrous heptane.[9]
-
Enzyme and Water Removal: Add the immobilized lipase and activated molecular sieves to the reaction mixture. The sieves will remove the water byproduct, driving the reaction.[9]
-
Reaction (Low Energy Step): Seal the flask and place it in an orbital shaker at a controlled, mild temperature (e.g., 30-50°C) for 24-48 hours. Monitor the reaction progress by GC.
-
Catalyst Recovery: After the reaction, recover the immobilized enzyme and molecular sieves by simple filtration. The enzyme can often be washed and reused.
-
Solvent Removal: Remove the heptane solvent from the filtrate under reduced pressure using a rotary evaporator.[9]
-
Purification: The resulting product is often of high purity. If necessary, it can be further purified by vacuum distillation, though the energy required will be less than the conventional method due to fewer impurities.[9]
Visualizations
Workflow and Pathway Diagrams
Caption: Comparison of high-energy conventional vs. low-energy enzymatic workflows.
Caption: Key causes of high energy use and their corresponding mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. biodieselmagazine.com [biodieselmagazine.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Methyl decanoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Process Intensification for Fatty Acid Esterification using High-Shear Mixing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the process intensification of fatty acid esterification using high-shear mixing (HSM).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments, presented in a question-and-answer format.
Issue 1: Low Fatty Acid Conversion Rate
Question: My esterification reaction is showing a low conversion rate despite using a high-shear mixer. What are the potential causes and how can I troubleshoot this?
Answer: A low conversion rate can be attributed to several factors, even with process intensification from high-shear mixing. The benefits of HSM are primarily in enhancing the dispersion of reactants and catalysts to overcome mass transfer limitations.[1][2] However, chemical kinetics and thermodynamic equilibrium still govern the reaction. Follow this troubleshooting workflow to identify and resolve the issue.
Key Troubleshooting Steps:
-
Verify Reaction Parameters: Studies show that catalyst mass, alcohol-to-fatty-acid molar ratio, and temperature are the most influential factors on conversion.[3]
-
Temperature: Increasing the reaction temperature generally enhances the reaction rate.[4] For many fatty acid esterifications, temperatures around 60°C are effective.[1][3]
-
Molar Ratio: An excess of alcohol is typically required to drive the reversible esterification reaction forward.[4][5] Molar ratios of 9:1 to 13:1 (alcohol to fatty acid) have been shown to be effective.[3][4]
-
Catalyst Concentration: The amount of acid catalyst (e.g., sulfuric acid) has a significant effect on the conversion rate.[3][6] Concentrations can range from 0.75% to 4.0% by weight.[3][7]
-
-
Address Water Content: Water is a byproduct of the esterification reaction and its presence can dilute the catalyst and promote the reverse hydrolysis reaction, thereby decreasing the yield.[1][5] While HSM can help compensate for the negative dilution effect, minimizing initial water content in reactants is crucial.[1][2]
-
Evaluate Mixing Parameters: Although HSM-assisted esterification can be less sensitive to mixing speed compared to other factors, ensuring adequate mixing time is still important for the reaction to reach completion.[3] HSM has been shown to reduce required reaction times significantly, often to under 15 minutes.[1][8]
Issue 2: Formation of a Stable Emulsion
Question: My reaction mixture has formed a very stable emulsion that is difficult to break for product separation. Why does this happen and what can I do?
Answer: High-shear mixers are designed to create fine dispersions and emulsions by subjecting liquids to intense energy, which reduces droplet size.[9] While this is beneficial for increasing the interfacial area between immiscible reactants (like fatty acids and alcohol), it can sometimes lead to the formation of an overly stable emulsion, complicating downstream separation.
Causes:
-
High Shear Energy: The primary function of the mixer is to create small droplets, which is the basis of an emulsion.[9]
-
Amphiphilic Nature of Reactants/Products: Fatty acids and the resulting esters can have surfactant-like properties, stabilizing the emulsion.
-
Presence of Impurities: Feedstocks like waste cooking oil may contain mono- and diglycerides or other compounds that act as emulsifiers.[10]
Troubleshooting Steps:
-
Optimize Shear Input:
-
Reduce Mixing Speed: While counterintuitive, a lower tip speed might provide enough mass transfer enhancement without creating an unbreakable emulsion. The process is often not highly sensitive to very high speeds.[3]
-
Reduce Mixing Time: Mix vigorously at the start of the reaction to create the initial dispersion, then reduce the shear rate for the remainder of the reaction time.
-
-
Modify Reaction Conditions:
-
Increase Temperature: This can decrease the viscosity of the continuous phase and may help destabilize the emulsion.
-
-
Post-Reaction Separation Techniques:
-
Centrifugation: Applying a strong gravitational force is a common and effective method to break emulsions.
-
Addition of a Demulsifier: A substance that will migrate to the oil-water interface and disrupt the stabilizing film.
-
Salting Out: Adding an electrolyte (like sodium chloride) can increase the polarity of the aqueous phase, reducing the solubility of the dispersed phase and promoting coalescence.
-
Issue 3: Challenges with Process Scale-Up
Question: My process works perfectly at the lab scale (1-liter beaker), but I'm having trouble achieving the same results in a 100-gallon production vessel. Why is scale-up so challenging?
Answer: Scaling up high-shear mixing processes is a known challenge because many variables do not apply in the same way they do for low-speed agitators.[11] A leap of faith from a small beaker to a large tank often fails because the mixing dynamics change dramatically.[11]
Key Scale-Up Parameters & Solutions:
-
Intensity: This parameter, related to the bulk fluid velocity, is critical. It considers fluid velocity, pumping rate, vessel volume, and particle travel distance. Scaling the Intensity value from the lab to the production vessel provides a very high chance of success.[11]
-
Tip Speed: This is the peripheral velocity of the mixer head. While it's a useful tool, it is not sufficient on its own as it ignores the impact of viscosity, volume, and specific gravity.[11] Most applications can be completed with a tip speed of 35 to 60 fps.[11]
-
Tank Turnovers: The number of times the entire batch volume passes through the high-shear head per minute will be much greater in a small lab mixer than in a large production mixer. The goal is not to match the lab turnover rate but to ensure a minimum sufficient turnover value in the large tank.[11]
-
Low-Flow Issues: High-shear mixers that work in small vessels may lack the pumping capacity to circulate the fluid in a large tank, especially with high-viscosity or non-Newtonian materials, leading to "dead zones" and incomplete mixing.[11]
-
Solution: Select a high-shear mixer for the large vessel that incorporates a high-flow impeller to drive the process fluid through the mixing head, ensuring quicker homogeneity and more predictable scale-up.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using high-shear mixing for fatty acid esterification? High-shear mixing intensifies the process by enhancing the dispersion of reactants and catalysts, which favors their intimate contact.[1][2] This overcomes mass transfer limitations, leading to a significant decrease in reaction time, increased energy efficiency, and improved atom economy.[1][2] For example, reaction times can be reduced by a factor of 7.5 to 120 compared to non-intensified processes.[1]
Q2: How does high-shear mixing affect the catalyst's performance? By creating a fine dispersion, HSM ensures efficient contact between the reactants and the catalyst.[1] It also helps mitigate the negative dilution effect that the produced water has on homogeneous acid catalysts (like H₂SO₄), making the reaction more efficient overall.[1][2]
Q3: Is the process sensitive to the type of alcohol used? Yes, the structure of the alcohol plays a key role. Esterification is generally more efficient with short-chain, linear alcohols (like methanol and ethanol) compared to branched alcohols (like isopropanol and tert-butanol), which can be limited by steric hindrance.[1][2] However, HSM helps improve conversion rates for both types of alcohols compared to conventional mixing.[1]
Q4: Can high-shear mixers handle high-viscosity fluids? This can be a challenge, particularly during scale-up. With process viscosities greater than 5000 cP, the flow rate through an in-line mixer can be drastically reduced, affecting the mixing outcome.[11] For batch mixers in large tanks, high-viscosity materials can "freeze up" if the mixer lacks sufficient pumping capacity to circulate the entire batch.[11] Selecting the appropriate mixer design is critical.
Q5: What is a typical experimental workflow for this process? A general workflow involves preparing the reactants, heating the fatty acid, adding the alcohol and catalyst, applying high-shear mixing for a specified time, monitoring the reaction progress, and finally, separating and purifying the product.
Data Presentation: Reaction Parameters
The following tables summarize quantitative data from studies on the esterification of lauric acid, demonstrating the effect of various parameters on conversion rates.
Table 1: Effect of Alcohol Structure on Lauric Acid (LA) Conversion Conditions: 60 °C, Alcohol:LA Molar Ratio 13:1, 4.0 wt% H₂SO₄ catalyst, 500 rpm, 12 min reaction time.[1]
| Alcohol | Type | LA Conversion (%) |
| Methanol | Linear | 93.6 |
| Ethanol | Linear | 92.1 |
| n-Propanol | Linear | 88.2 |
| Isopropanol | Branched | 90.7 |
| tert-Butanol | Branched | 16.3 |
Table 2: Optimization of Lauric Acid Esterification with Methanol A study identified the following conditions to achieve maximum conversion.[3]
| Parameter | Optimal Value |
| Temperature | 60 °C |
| Methanol:LA Molar Ratio | 13 |
| Catalyst Mass (H₂SO₄) | 4.0 g |
| Mixing Speed | 2000 rpm |
| Reaction Time | 12 min |
| Resulting LA Conversion | 92% |
Experimental Protocols
Protocol: High-Shear Mixing-Assisted Esterification of Lauric Acid
This protocol is based on methodologies reported for the efficient esterification of lauric acid with various alcohols using a batch high-shear mixer.[1][3]
Materials & Equipment:
-
Lauric Acid (LA)
-
Alcohol (e.g., Methanol, Ethanol)
-
Sulfuric Acid (H₂SO₄, 98%)
-
High-Shear Laboratory Mixer (e.g., ROSS HSM-100 LCI or similar) with a rotor-stator head
-
Jacketed reaction vessel with temperature control
-
Magnetic stirrer (optional, for pre-mixing)
-
Titration setup or Gas Chromatograph (GC) for analysis
Procedure:
-
Preparation: Accurately weigh the desired amount of Lauric Acid and place it into the jacketed reaction vessel.
-
Heating: Heat the lauric acid to 45 °C to ensure it is fully molten.[1]
-
Addition of Alcohol: Add the specified amount of alcohol to the molten lauric acid to achieve the desired molar ratio (e.g., 13:1 alcohol-to-LA).[1]
-
Heating Mixture: Heat the lauric acid-alcohol mixture to the target reaction temperature (e.g., 60 °C) while stirring gently.[1]
-
Catalyst Addition: Once the temperature is stable, carefully add the required quantity of sulfuric acid catalyst (e.g., 4.0 wt% relative to the total reactant mass).[1]
-
High-Shear Mixing: Immediately immerse the high-shear mixer's rotor-stator head into the reaction mixture and begin stirring at the desired speed (e.g., 500 rpm).[1] Start the timer for the reaction.
-
Reaction: Continue the high-shear mixing for the specified reaction time (e.g., 12 minutes).[1] Maintain the reaction temperature throughout this period.
-
Reaction Quenching & Sampling: After the designated time, stop the mixer and take a sample for analysis to determine the fatty acid conversion. This can be done by titration to find the remaining acid value or by GC analysis to quantify the ester product.[7]
-
Product Workup: Proceed with standard separation and purification steps, which may include washing with a basic solution to neutralize the catalyst, followed by water washes and drying. Note that phase separation may require centrifugation if an emulsion has formed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. How high shear mixing can help improve emulsions [manufacturingchemist.com]
- 10. Effect of Different Polymerization Degrees and Fatty Acids of Polyglycerol Esters on the Physical Properties and Whippability of Recombined Dairy Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.admix.com [media.admix.com]
Validation & Comparative
A Comparative Analysis of Methyl 9-decenoate and Methyl Decanoate in Biodiesel
A Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for renewable and sustainable energy sources, biodiesel has emerged as a promising alternative to conventional petroleum-based diesel. The performance of biodiesel is intrinsically linked to its chemical composition, primarily the profile of fatty acid methyl esters (FAMEs). This guide provides a detailed comparative analysis of two specific FAMEs: Methyl 9-decenoate, an unsaturated ester, and methyl decanoate, its saturated counterpart. Understanding the distinct properties of these molecules is crucial for optimizing biodiesel formulations for enhanced engine performance and stability.
Executive Summary
This comparison guide delves into the key performance characteristics of this compound and methyl decanoate as biodiesel components. While both are C10 methyl esters, the presence of a double bond in this compound significantly influences its properties. Methyl decanoate, being saturated, generally exhibits a higher cetane number, indicating better ignition quality. Conversely, the unsaturation in this compound leads to superior cold flow properties, a critical factor for biodiesel use in colder climates. However, this unsaturation also renders it more susceptible to oxidation, potentially impacting its long-term storage stability.
Quantitative Data Presentation
The following tables summarize the key physicochemical and fuel properties of this compound and methyl decanoate, compiled from experimental data and predictive models.
Table 1: General Physicochemical Properties
| Property | This compound | methyl decanoate |
| Molecular Formula | C₁₁H₂₀O₂ | C₁₁H₂₂O₂ |
| Molecular Weight ( g/mol ) | 184.28 | 186.29 |
| Density (g/cm³ at 20°C) | ~0.883 (Predicted) | 0.871 - 0.873[1] |
| Boiling Point (°C) | 123 (at 21 Torr)[2] | 224[3] |
| Melting Point (°C) | - | -18 to -11[4] |
Table 2: Comparative Biodiesel Fuel Properties
| Property | This compound | methyl decanoate | Standard Test Method |
| Cetane Number | 38.3 - 40.0[5] | 47.2 - 52.5[5][6] | ASTM D613 |
| Kinematic Viscosity at 40°C (mm²/s) | ~2.2 (Estimated) | 2.4[1] | ASTM D445 |
| Oxidative Stability (Induction Period, hours) | < 3.0 (Estimated) | > 8.0 (Estimated) | EN 14112 |
| Cloud Point (°C) | < -10 (Estimated) | ~ -14 to -11 | ASTM D2500 |
| Pour Point (°C) | < -15 (Estimated) | ~ -19 to -17 | ASTM D97 |
Note on Estimated Values: Direct experimental data for some properties of this compound are limited. The provided values for kinematic viscosity, oxidative stability, cloud point, and pour point are estimations based on the known properties of similar unsaturated fatty acid methyl esters and the general effects of unsaturation on biodiesel properties.[7] Saturated esters like methyl decanoate generally have higher cetane numbers and oxidative stability, while unsaturated esters like this compound exhibit better cold flow properties.[7][8]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of these methyl esters are crucial for reproducible research.
Synthesis of Methyl Decanoate and this compound
Both esters can be synthesized via acid-catalyzed esterification of their corresponding fatty acids (decanoic acid and 9-decenoic acid) with methanol.
1. Acid-Catalyzed Esterification:
-
Reactants: Decanoic acid or 9-decenoic acid (1 equivalent), Methanol (10-20 equivalents), Sulfuric acid (catalyst, ~1-2% of fatty acid weight).
-
Procedure:
-
The fatty acid and methanol are charged into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Concentrated sulfuric acid is carefully added to the mixture.
-
The mixture is heated to reflux (approximately 65-70°C) and maintained for 2-4 hours with continuous stirring.
-
After cooling, the excess methanol is removed using a rotary evaporator.
-
The remaining mixture is transferred to a separatory funnel and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with distilled water until the washings are neutral.
-
The organic layer (methyl ester) is dried over anhydrous sodium sulfate and then purified by vacuum distillation to obtain the final product.
-
Analysis of Fuel Properties
Standardized test methods are employed to determine the key biodiesel properties.
-
Cetane Number (ASTM D613): This test evaluates the ignition quality of the fuel in a standard single-cylinder diesel engine by comparing its ignition delay with that of reference fuels. A higher cetane number indicates a shorter ignition delay.
-
Kinematic Viscosity (ASTM D445): This method measures the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a constant temperature (40°C for biodiesel).[9][10][11][12][13]
-
Oxidative Stability (EN 14112 - Rancimat method): An accelerated oxidation test where a stream of air is passed through the heated sample (typically 110°C).[14] The time until the formation of volatile oxidation products is detected (the induction period) is a measure of the fuel's stability.[14][15]
-
Cloud Point (ASTM D2500): The sample is cooled at a specified rate, and the temperature at which a haze or cloud of wax crystals first appears is recorded as the cloud point.
-
Pour Point (ASTM D97): After initial heating, the sample is cooled at a specified rate and tested for flow characteristics at intervals of 3°C. The lowest temperature at which the sample still flows is recorded as the pour point.[1][5][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis: GC-MS is used to determine the purity of the synthesized methyl esters and to identify any byproducts. The sample is injected into a gas chromatograph, where it is vaporized and separated based on its components' boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum for identification.
Mandatory Visualization
Experimental Workflow for Biodiesel Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of methyl esters.
Logical Relationship of Molecular Structure to Biodiesel Properties
Caption: Impact of saturation on key biodiesel properties.
References
- 1. scispace.com [scispace.com]
- 2. Effect of Fatty Acid Profiles and Molecular Structures of Nine New Source of Biodiesel on Combustion and Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metrohm.com [metrohm.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Fatty Acid Structure on Biodiesel [springboardbiodiesel.com]
- 6. agqm-biodiesel.de [agqm-biodiesel.de]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. EP3650436A1 - Method of preparing a mixture of 9-decenoic acid ethyl and 1-decene in an ethenolysis reaction from a raw material of technical purity - Google Patents [patents.google.com]
- 12. Decanoic acid, methyl ester [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Decenoic acid, methyl ester, (E)- (CAS 7367-85-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative NMR and Gas Chromatography for Purity Validation of Methyl 9-decenoate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a compound like Methyl 9-decenoate, an unsaturated fatty acid methyl ester, ensuring high purity is essential for its application in research, development, and production. This guide provides a comprehensive comparison of two powerful analytical techniques for purity assessment: quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID).
This comparison is supported by detailed experimental protocols and performance data to assist researchers in selecting the most suitable method for their specific needs. While qNMR offers a primary analytical method for determining absolute purity, GC-FID is a widely established and robust technique for separating and quantifying volatile compounds.
Performance Comparison of qNMR and GC-FID
The choice between qNMR and GC-FID for the purity analysis of this compound will depend on several factors, including the required accuracy, the nature of potential impurities, and available instrumentation. The following table summarizes the key performance characteristics of each technique.
Table 1: Comparison of qNMR and GC-FID for this compound Purity Analysis
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-FID (GC-FID) |
| Principle | Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by flame ionization. |
| Purity (%) * | 99.1 ± 0.2 | 99.3 ± 0.4 |
| Limit of Detection (LOD) | ~0.1% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.05% |
| Analysis Time per Sample | ~15 minutes | ~20 minutes |
| Sample Consumption | Low (5-20 mg) | Very Low (<1 mg/mL) |
| Specificity | High (structure-specific) | High (separation-based) |
| Precision (RSD) | < 1% | < 2% |
| Accuracy | High | High |
| Primary Method | Yes | No (requires a reference standard) |
Note: The purity data presented is hypothetical and representative of typical performance for these methods. Actual results may vary based on instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible purity assessments.
Quantitative NMR (qNMR) Spectroscopy Protocol
Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.[1]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-resolution NMR tubes (5 mm)
-
Analytical balance (readability to 0.01 mg)
Reagents:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, Dimethyl sulfone) of certified high purity (≥99.5%)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the signals of interest (typically > 30 seconds for quantitative accuracy).
-
Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[2]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, characteristic signals of both this compound (e.g., the methoxy protons at ~3.67 ppm or the vinyl protons at ~5.8 ppm and ~4.9 ppm) and the internal standard.
-
Calculate the purity of this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
Principle: GC-FID separates volatile compounds in a sample based on their boiling points and interactions with the stationary phase of a capillary column. The separated compounds are then detected and quantified by a flame ionization detector.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC column suitable for FAME analysis (e.g., a polar column like a DB-23 or equivalent)
-
Autosampler
-
Analytical balance
Reagents:
-
This compound sample
-
High-purity solvent (e.g., hexane or heptane)
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the solvent and dilute to the mark.
-
If necessary, perform further serial dilutions to achieve a final concentration suitable for GC analysis (e.g., 100 µg/mL).
-
Transfer an aliquot of the final solution to a GC vial.
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min)
-
Detector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Data Processing and Purity Calculation:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
Where:
-
Area_analyte = Peak area of this compound
-
Total_Area = Sum of the areas of all peaks in the chromatogram
-
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for qNMR and GC-FID analysis.
Caption: Workflow for this compound purity determination by qNMR.
References
A Comparative Guide: GC-FID vs. HPLC-UV for the Quantification of Fatty Acid Methyl Esters
For researchers, scientists, and drug development professionals engaged in the analysis of fatty acids, the choice between Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for the quantification of Fatty Acid Methyl Esters (FAMEs) is a critical decision. This guide provides an objective comparison of the two techniques, supported by experimental data, to facilitate an informed selection based on analytical requirements.
The quantification of fatty acids is fundamental in various fields, from metabolic research and biomarker discovery to food science and biofuel quality control. Both GC-FID and HPLC-UV are powerful chromatographic techniques capable of separating and quantifying FAMEs, but they operate on different principles and offer distinct advantages and limitations.
GC-FID has long been the gold standard for FAME analysis due to its high resolution, sensitivity, and robustness. It excels in separating volatile and thermally stable compounds like FAMEs. In contrast, HPLC-UV provides a versatile alternative, particularly for analytes that are not amenable to gas chromatography or when a less destructive technique is preferred.
Performance Comparison: GC-FID vs. HPLC-UV
The selection of an analytical technique often hinges on its performance characteristics. The following table summarizes the key quantitative parameters for GC-FID and HPLC-UV in the context of FAME analysis, compiled from various validation studies.
| Performance Parameter | GC-FID | HPLC-UV |
| Linearity (r²) | > 0.99[1] | > 0.99[2] |
| Limit of Detection (LOD) | 0.21–0.54 µg/mL[1] | 0.0001% - 0.0018% (mass)[3][4] |
| Limit of Quantification (LOQ) | 0.63–1.63 µg/mL[1] | 0.0004% - 0.0054% (mass)[3][4] |
| Precision (Repeatability, RSD) | < 1.5% (peak areas)[1] | < 3%[2] |
| Accuracy (Recovery) | 96.4% - 103.6% | 81.7% - 110.9%[3][4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the quantification of FAMEs using both GC-FID and HPLC-UV.
GC-FID Experimental Protocol
1. Sample Preparation (Transesterification): Fatty acids in lipids are typically converted to their corresponding FAMEs prior to GC analysis to increase their volatility. A common method involves acid-catalyzed transesterification:
-
Weigh approximately 20 mg of the lipid sample into a screw-capped glass tube.
-
Add 2 mL of a 5% solution of sulfuric acid in methanol.
-
Seal the tube and heat at 80°C for 1 hour.
-
After cooling, add 1 mL of hexane and 1 mL of water, and vortex thoroughly.
-
Centrifuge to separate the layers and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-FID analysis.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: SP™-2380 (30 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent polar capillary column.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 100:1.
-
Oven Temperature Program: Initial temperature of 140°C, ramped to 240°C at a rate of 5°C/min.
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Injection Volume: 1 µL.
HPLC-UV Experimental Protocol
1. Sample Preparation: For HPLC-UV analysis, FAMEs are typically prepared in a similar manner to GC-FID. The final FAME extract is then dissolved in a suitable solvent for HPLC injection.
-
Prepare FAMEs as described in the GC-FID protocol.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of acetonitrile or the mobile phase.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Shimadzu LC-20A or equivalent, equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detector set at 205 nm.
-
Injection Volume: 20 µL.
Workflow Diagrams
To visually represent the analytical processes, the following diagrams illustrate the experimental workflows for FAME quantification by GC-FID and HPLC-UV.
Conclusion
Both GC-FID and HPLC-UV are viable and reliable techniques for the quantification of fatty acid methyl esters. The choice between them should be guided by the specific requirements of the analysis.
-
GC-FID remains the preferred method for routine, high-throughput analysis of a wide range of FAMEs, offering excellent resolution, sensitivity, and reproducibility. It is particularly well-suited for complex fatty acid profiles.
-
HPLC-UV presents a valuable alternative, especially when dealing with thermally labile or non-volatile compounds that may be present in the sample matrix alongside FAMEs. While its resolution for certain FAME isomers may not match that of high-resolution capillary GC, its performance in terms of linearity, precision, and sensitivity is comparable for many applications.[2] One study found that their HPLC-UV method gave similar results to the standard GC method for the determination of methyl esters in biodiesel samples.[2]
Ultimately, the optimal choice will depend on factors such as the complexity of the sample matrix, the specific FAMEs of interest, the required level of sensitivity, and the available instrumentation. For laboratories requiring comprehensive fatty acid analysis, having access to both techniques provides the greatest flexibility and analytical power.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Methyl 9-decenoate Detection
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is fundamental to ensuring data integrity and reproducibility. This guide presents a comparative analysis of the primary analytical methodologies for the detection and quantification of Methyl 9-decenoate, a fatty acid methyl ester (FAME). A central focus is placed on the principles of cross-validation to ensure consistency and reliability of data across different analytical platforms.
While specific cross-validation studies for this compound are not extensively documented in publicly available literature, the analytical approaches for FAMEs are well-established.[1][2] The two most prominent techniques for the analysis of FAMEs are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][3] This guide draws upon established methodologies for structurally similar compounds to provide a robust framework for comparing these methods.
Method Performance Comparison
The choice of an analytical method is dependent on several factors, including the sample matrix, required sensitivity and selectivity, and the availability of instrumentation.[3][4] Below is a summary of typical performance characteristics for the analysis of FAMEs, which can be considered representative for this compound analysis.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Linearity (R²) | > 0.995[4] | > 0.99[3] |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL[4] | 1 - 30 µg/L[3] |
| Limit of Quantitation (LOQ) | 0.05 - 2 µg/mL[4] | 0.003 - 0.72 µg/L[3] |
| Precision (RSD%) | < 5%[4] | < 3%[3] |
| Accuracy (Recovery %) | 95 - 105%[4] | Typically within 80-120%[3] |
| Selectivity | Very High (with Mass Spectrometry)[4] | High (with Mass Spectrometry) |
| Typical Run Time | 15 - 30 minutes[4] | 10 - 20 minutes[4] |
| Derivatization Required | Yes (to increase volatility)[2] | No[2] |
Experimental Workflows
The analytical workflows for both GC-MS and HPLC-MS encompass several key stages, from sample preparation to data analysis. The primary distinction in these workflows is the necessity of a derivatization step for GC-MS to ensure the analyte is sufficiently volatile.[2]
References
A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
The esterification reaction, a cornerstone of organic synthesis, is pivotal in the production of a vast array of compounds, from pharmaceuticals to polymers. The choice of catalyst—either homogeneous or heterogeneous—profoundly influences the reaction's efficiency, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of these two catalytic systems, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms to aid in informed catalyst selection.
At a Glance: Homogeneous vs. Heterogeneous Catalysts for Esterification
| Feature | Homogeneous Catalysts (e.g., Sulfuric Acid) | Heterogeneous Catalysts (e.g., Amberlyst-15) |
| Phase | Same phase as reactants (liquid) | Different phase from reactants (solid catalyst, liquid reactants) |
| Activity | Generally high, with rapid reaction rates under mild conditions.[1] | Can be high, but may require more forcing conditions (higher temperatures). |
| Selectivity | Can be lower, with potential for side reactions. | Often exhibit higher selectivity due to defined active sites. |
| Catalyst Separation | Difficult; requires neutralization and extraction steps, which can generate significant aqueous waste.[2][3][4] | Simple; catalyst is easily removed by filtration.[5][6] |
| Catalyst Reusability | Not reusable. | Readily reusable for multiple reaction cycles, though activity may decrease over time.[7][8] |
| Corrosion | Highly corrosive, necessitating specialized and costly equipment.[9] | Non-corrosive, allowing for the use of standard reactors.[9] |
| Product Purity | Product requires extensive purification to remove the catalyst and byproducts of neutralization.[3][4] | Product is generally cleaner, simplifying purification.[6] |
| Cost | Low initial catalyst cost, but higher costs associated with work-up and waste disposal.[1] | Higher initial catalyst cost, but lower overall process cost due to reusability and simplified purification. |
Performance Data: A Quantitative Comparison
The following table summarizes experimental data from studies comparing the performance of homogeneous and heterogeneous catalysts in the esterification of fatty acids.
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Lauric Acid | 2-Ethylhexanol | H₂SO₄ | 1 wt% | 130 | 2 | 97% | [10] |
| Lauric Acid | 2-Ethylhexanol | Sulfated Zirconia | 2 wt% | 130 | 2 | 97% | [10] |
| Oleic Acid | Ethanol | H₂SO₄ | 0.5% w/w | - | 12 | 92-95% reduction in acid value | [11] |
| Oleic Acid | Ethanol | Amberlyst-15 | - | - | 24 | 61-72% reduction in acid value | [11] |
| Acetic Acid | Ethanol | Amberlyst-15 | 3 g | 75 | - | 95.2% | [12] |
| Oleic Acid | Ethanol | Amberlyst-15 | 3 g | 75 | - | 43.8% | [12] |
| Decanoic Acid | Ethanol | Amberlyst-15 | 9 wt% | 75 | - | High conversion (reusability study) |
Experimental Protocols
Homogeneous Catalysis: Esterification of Benzoic Acid with Methanol using Sulfuric Acid
This protocol is adapted from a typical Fischer esterification procedure.[13]
Materials:
-
Benzoic acid (610 mg)
-
Methanol (25 ml)
-
Concentrated sulfuric acid (0.1 ml)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 610 mg of benzoic acid in 25 ml of methanol in a round-bottom flask.
-
Slowly and cautiously add 0.1 ml of concentrated sulfuric acid to the reaction mixture while stirring.
-
Heat the reaction mixture to 65°C and maintain this temperature with stirring until the reaction is complete (monitoring by TLC is recommended).
-
Remove the solvent under reduced pressure.
-
Extract the residue with 50 ml of ethyl acetate.
-
Wash the organic phase twice with 30 ml of saturated sodium bicarbonate solution to neutralize the remaining acid.
-
Wash the organic phase with a saturated solution of sodium chloride.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the methyl benzoate product. A typical yield for this reaction is around 90%.[13]
Heterogeneous Catalysis: Esterification of Oleic Acid with Methanol using Amberlyst-15
This protocol is based on procedures for biodiesel production using a solid acid catalyst.[8]
Materials:
-
Oleic acid (50 ml)
-
Methanol
-
Amberlyst-15 catalyst
-
Co-solvent (e.g., Tetrahydrofuran - THF), optional
Procedure:
-
Place 50 ml of oleic acid and the desired molar ratio of methanol (e.g., 25:1 methanol to oleic acid) in a batch reactor.[8]
-
Add the Amberlyst-15 catalyst (e.g., 10% by weight of oleic acid).[8]
-
If using a co-solvent to improve miscibility, add it at this stage.
-
Heat the mixture to the desired reaction temperature (e.g., 60°C) with constant stirring (e.g., 400 rpm).[8]
-
Maintain the reaction conditions for the desired time (e.g., until a steady-state conversion is reached, which can be monitored by analyzing samples).[8]
-
After the reaction, cool the mixture and separate the solid Amberlyst-15 catalyst by simple filtration.
-
The liquid product can be further purified by distillation to remove excess methanol.
-
The recovered Amberlyst-15 catalyst can be washed with methanol and dried in an oven for reuse in subsequent reactions.[8]
Catalytic Mechanisms and Workflows
Homogeneous Acid-Catalyzed Esterification
The mechanism for homogeneous acid-catalyzed esterification, such as the Fischer esterification, involves the protonation of the carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack by the alcohol.
Caption: Homogeneous catalytic cycle for esterification.
Heterogeneous Acid-Catalyzed Esterification Workflow
In heterogeneous catalysis, the reaction occurs on the surface of the solid acid catalyst. The overall workflow highlights the key advantage of easy catalyst separation and recycling.
Caption: Experimental workflow for heterogeneous catalysis.
Conclusion
The selection between homogeneous and heterogeneous catalysts for esterification is a critical decision that balances reaction efficiency with process sustainability and cost. Homogeneous catalysts often provide high reaction rates but are plagued by challenges in separation, catalyst reusability, and equipment corrosion. In contrast, heterogeneous catalysts, while potentially having a higher initial cost, offer significant advantages in terms of simplified product purification, catalyst recycling, and a more environmentally friendly process. For industrial applications and research focused on sustainable synthesis, the development and optimization of heterogeneous catalytic systems represent a promising path forward.
References
- 1. scispace.com [scispace.com]
- 2. organic chemistry - Fischer-Speier Esterification: Sulfuric acid removal following creation of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. matec-conferences.org [matec-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
A Comparative Guide to the Reactivity of Methyl 9-decenoate and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of Methyl 9-decenoate with its other positional isomers of the decenoate moiety. The reactivity of these isomers is a critical consideration in synthetic chemistry, particularly in the development of pharmaceuticals and other high-value chemical entities. The position of the carbon-carbon double bond along the ten-carbon chain significantly influences the steric and electronic environment, thereby dictating the molecule's susceptibility to various chemical transformations.
This document summarizes the relative reactivity of decenoate isomers in three key reactions of significant industrial and academic interest: epoxidation, olefin metathesis, and catalytic hydrogenation. The information presented is supported by established principles of organic chemistry and representative experimental data from analogous systems.
Relative Stability of Decenoate Isomers
The stability of an alkene is a crucial determinant of its reactivity. In general, the thermodynamic stability of decenoate isomers increases as the double bond moves from the terminal position (less substituted) to internal positions (more substituted). Trans-isomers are typically more stable than their cis-counterparts due to reduced steric strain.[1] This stability trend is inversely related to the heat of hydrogenation; more stable alkenes release less energy upon hydrogenation.[2]
A logical representation of this relationship is shown below:
Caption: General trend of stability and reactivity for decenoate isomers.
Reactivity in Key Chemical Transformations
The location of the double bond within the decenoate chain directly impacts its reactivity in common synthetic transformations. This compound, as a terminal alkene, generally exhibits higher reactivity compared to its internal isomers due to lower steric hindrance at the reaction site.
Epoxidation
Epoxidation is the conversion of an alkene to an epoxide, a valuable intermediate in organic synthesis. The reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). The reactivity in epoxidation is influenced by both electronic and steric factors. While more substituted (internal) alkenes are more electron-rich and thus inherently more reactive towards electrophilic epoxidizing agents, steric hindrance can play a significant role, especially with bulky reagents. For long-chain esters, transesterification to their methyl esters can decrease steric hindrance during epoxidation.[3]
In the case of decenoate isomers, this compound, being a monosubstituted terminal alkene, is less sterically hindered than its internal counterparts, which can lead to faster reaction rates under certain conditions, particularly with sterically demanding epoxidizing agents.
Table 1: Representative Data for Epoxidation of Decenoate Isomers
| Isomer | Double Bond Position | Representative Yield (%) | Representative Reaction Time (h) |
| This compound | 9-10 (Terminal) | >95 | 2-4 |
| Methyl 8-decenoate | 8-9 (Internal) | 90-95 | 4-6 |
| Methyl 2-decenoate | 2-3 (Internal, conjugated) | 85-90 | 6-8 |
*Data is representative and extrapolated from studies on analogous terminal and internal alkenes. Actual results may vary based on specific reaction conditions.
Olefin Metathesis
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds, widely catalyzed by ruthenium-based complexes like Grubbs catalysts. In cross-metathesis reactions, terminal alkenes are generally more reactive and lead to higher yields of the desired cross-coupled products compared to internal alkenes.[4] This is primarily due to the lower steric hindrance of terminal double bonds, which facilitates the formation of the key metallacyclobutane intermediate. For instance, the cross-metathesis of this compound has been specifically investigated as a model for reactions involving terminal fatty acid esters.[5]
Table 2: Representative Data for Cross-Metathesis of Decenoate Isomers with a Terminal Alkene
| Isomer | Double Bond Position | Representative Conversion (%)* | Notes |
| This compound | 9-10 (Terminal) | >90 | High selectivity for cross-metathesis products. |
| Methyl 8-decenoate | 8-9 (Internal) | 50-70 | Slower reaction rates and potential for side reactions. |
| Methyl 2-decenoate | 2-3 (Internal, conjugated) | <50 | Generally low reactivity in standard cross-metathesis. |
*Data is representative and based on general principles of metathesis reactivity and studies on similar substrates. Actual results depend on the catalyst and reaction partner.
Catalytic Hydrogenation
Catalytic hydrogenation reduces the carbon-carbon double bond to a single bond. The rate of hydrogenation is highly dependent on the degree of substitution and steric hindrance around the double bond. Terminal alkenes, such as this compound, are hydrogenated more rapidly than internal alkenes.[6] This difference in reactivity allows for the selective hydrogenation of terminal double bonds in the presence of internal ones under controlled conditions.
Table 3: Representative Data for Catalytic Hydrogenation of Decenoate Isomers
| Isomer | Double Bond Position | Representative Reaction Time (h) for full conversion* |
| This compound | 9-10 (Terminal) | 1-2 |
| Methyl 8-decenoate | 8-9 (Internal) | 3-5 |
| Methyl 2-decenoate | 2-3 (Internal) | 4-6 |
*Data is representative and based on the general reactivity trends of alkenes in catalytic hydrogenation. Actual times will vary with catalyst, pressure, and temperature.
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below. These protocols are general and may require optimization for specific substrates and scales.
General Protocol for Epoxidation of Methyl Decenoate Isomers
This protocol describes a typical procedure for the epoxidation of a methyl decenoate isomer using meta-chloroperoxybenzoic acid (mCPBA).
Caption: Experimental workflow for the epoxidation of Methyl Decenoate.
Materials:
-
Methyl decenoate isomer (1.0 eq)
-
meta-Chloroperoxybenzoic acid (mCPBA, ~77%, 1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the methyl decenoate isomer in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add mCPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding methyl epoxydodecanoate.
General Protocol for Cross-Metathesis of this compound
This protocol outlines a general procedure for the cross-metathesis of this compound with a partner alkene using a Grubbs-type catalyst.
Materials:
-
This compound (1.0 eq)
-
Partner alkene (1.0-2.0 eq)
-
Grubbs catalyst (e.g., Grubbs II, 0.5-2 mol%)
-
Anhydrous and degassed dichloromethane (CH₂Cl₂)
-
Ethyl vinyl ether (for quenching)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound and the partner alkene in anhydrous and degassed dichloromethane.
-
Add the Grubbs catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by GC or TLC.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired cross-metathesis product.
General Protocol for Catalytic Hydrogenation of Methyl Decenoate Isomers
This protocol provides a general method for the hydrogenation of a methyl decenoate isomer using palladium on carbon as a catalyst.
Materials:
-
Methyl decenoate isomer
-
Palladium on carbon (Pd/C, 10 wt%, 1-5 mol% Pd)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the methyl decenoate isomer in a suitable solvent in a hydrogenation flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask and connect it to a hydrogen source.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, but higher pressures can be used) at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl decanoate. Further purification is typically not necessary if the starting material was pure.
Conclusion
The reactivity of methyl decenoate isomers is strongly correlated with the position of the double bond. This compound, as a terminal alkene, generally exhibits the highest reactivity in epoxidation, olefin metathesis, and catalytic hydrogenation due to minimal steric hindrance. This makes it a versatile and often preferred starting material for synthetic routes requiring these transformations. Conversely, internal decenoate isomers are more stable and less reactive, a factor that can be exploited for selective reactions in more complex molecules. The choice of a specific decenoate isomer as a starting material should therefore be guided by the desired chemical transformation and the required selectivity. The provided protocols offer a starting point for the practical application of these principles in a laboratory setting.
References
Experimental validation of kinetic models for Methyl 9-decenoate combustion.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinetic models for the combustion of Methyl 9-decenoate, a key surrogate for unsaturated methyl esters found in biodiesel. The performance of these models is evaluated against experimental data from various sources, offering a comprehensive overview for researchers in the field of combustion chemistry and engine modeling.
Data Presentation: Model Performance Comparison
The following tables summarize the performance of various kinetic models against experimental data for this compound and its close surrogate, methyl decanoate. The data is categorized by the experimental setup used for validation.
Table 1: Ignition Delay Time Comparison for Methyl Decanoate/Air Mixtures
| Experimental Conditions | Kinetic Model | Predicted Ignition Delay Time (μs) | Experimental Ignition Delay Time (μs) | Reference |
| T = 653-1336 K, P ≈ 15-16 atm, φ = 0.5, 1.0, 1.5 | Herbinet et al. | Remarkable agreement | Matches experiment | [1] |
| T = 1125-1350 K, P = 7 atm, φ = 0.09-0.17 | Not specified | - | - | [1] |
| T = 650-1350 K, P = 16 & 21 bar, φ = 0.5, 1.0, 1.5 | Combined Model | Reproduces NTC behavior | Matches experiment | [1] |
| T = 1000-1500 K, P = 6.3-7.3 atm, φ = 0.3-1.7 | Westbrook et al. | Underpredicts by ~50% (for methyl oleate) | - | [2][3] |
Table 2: Species Mole Fraction Comparison in a Jet-Stirred Reactor (JSR) for Methyl Ester Combustion
| Experimental Conditions | Kinetic Model | Key Species Prediction | Experimental Observation | Reference |
| T = 800-1400 K, P = 1-10 atm (Rapeseed Oil Methyl Ester) | n-hexadecane mechanism | Satisfactory agreement | - | [4] |
| T = 900-1800 K, P = 101 & 1013 kPa, φ = 0.25-2.0 (Methyl Decanoate) | Skeletal Mechanism (648 species) | Well predicts species profiles | - | [5] |
| Not specified (Methyl Decanoate) | Herbinet et al. (detailed) | Reproduces early CO2 formation | Early CO2 formation observed | [6] |
| Not specified (Methyl Esters) | Improved Skeletal Mechanism | Good improvement for early CO2 prediction | Early CO2 formation is characteristic | [7] |
Table 3: Laminar Flame Speed Comparison for Methyl Decanoate/Air Mixtures
| Experimental Conditions | Kinetic Model | Predicted Laminar Flame Speed (cm/s) | Experimental Laminar Flame Speed (cm/s) | Reference |
| P = 2, 4, 6 atm, T = 473 K, varying φ | Not specified | - | Peaks around φ = 1.1 | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for interpreting the validation data.
Shock Tube: Shock tubes are used to study ignition delay times at high temperatures and pressures. A mixture of fuel and air is rapidly heated and compressed by a reflected shock wave. The ignition delay time is typically measured by monitoring the emission from excited hydroxyl radicals (OH*) or pressure changes. For instance, studies on methyl decanoate have been conducted at pressures around 15-16 atm and temperatures ranging from 653 to 1336 K for various equivalence ratios.[1][10]
Jet-Stirred Reactor (JSR): A JSR is an experimental setup used to study the oxidation of fuels at low to intermediate temperatures under well-mixed conditions. The fuel and oxidizer are continuously fed into a reactor, and the products are sampled and analyzed, often using gas chromatography. This allows for the determination of species concentration profiles as a function of temperature. Experiments on rapeseed oil methyl esters, a real biodiesel, have been performed in a JSR at pressures of 1-10 atm and temperatures from 800-1400 K to validate kinetic models.[4][11]
Opposed-Flow Diffusion Flame: This setup is used to study the structure of flames and validate kinetic models by measuring species profiles within the flame. A fuel stream and an oxidizer stream flow towards each other, creating a stationary flame front. Species concentrations and temperature profiles are measured through techniques like gas chromatography and laser-induced fluorescence. New experimental data for methyl decanoate combustion in an opposed-flow diffusion flame has been used to validate an improved skeletal mechanism.[12][13]
Constant Volume Combustion Chamber: This apparatus is used to measure laminar flame speeds. A spherical flame is ignited at the center of a constant volume chamber filled with a premixed fuel-air mixture. The propagation of the flame is recorded using techniques like schlieren photography to determine the flame speed. Experiments on mixtures of n-dodecane and methyl decanoate have been conducted at elevated pressures (2, 4, and 6 atm) and a temperature of 473 K.[8][9]
Visualizations
Diagram 1: Kinetic Model Validation Workflow
Caption: Workflow for the development and validation of kinetic combustion models.
Diagram 2: High-Level Reaction Pathways for Methyl Ester Combustion
Caption: Key reaction pathways in the high-temperature combustion of methyl esters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 12. osti.gov [osti.gov]
- 13. An experimental and kinetic modeling study of methyl decanoate combustion [cpc.kaust.edu.sa]
A Comparative Guide to Methyl 9-decenoate Production from Diverse Feedstocks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different feedstocks for the production of Methyl 9-decenoate, a valuable chemical intermediate. The focus is on the prevalent synthesis route of olefin metathesis, particularly ethenolysis, and presents a comparative analysis of yields, reaction conditions, and experimental protocols for key feedstocks: high-oleic oils (via methyl oleate), palm oil, and undecylenic acid.
Executive Summary
The production of this compound primarily relies on the cross-metathesis reaction of unsaturated fatty acid esters with ethylene, a process known as ethenolysis. The choice of feedstock significantly impacts the process efficiency, yield, and preliminary steps required. High-oleic oils, rich in oleic acid, provide a direct route via their methyl ester (methyl oleate). Palm oil, a complex mixture of fatty acids, requires initial transesterification to yield a mixture of fatty acid methyl esters (FAMEs) from which methyl oleate is the reactant for ethenolysis. Undecylenic acid, a shorter-chain fatty acid, requires esterification and a subsequent chain-lengthening strategy, making it a less direct route for this compound synthesis.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for this compound production from different feedstocks, focusing on the key ethenolysis step.
Table 1: Ethenolysis of Methyl Oleate for this compound Production
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Ethylene Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity to Ethenolysis Products (%) | Yield of this compound (%) | Reference |
| Grubbs First-Generation | - | 25 | 4.1 | - | - | Highly Selective | - | [1][2] |
| Hoveyda-Grubbs Second-Generation (supported on SiO2) | - | 40-70 | - | - | 82 | 77 | Not specified | [3] |
| Ruthenium Indenylidene Complex | - | 80 | 20 | 3 | >95 | ~90 | Not specified | [4] |
| (≡SiO)W(=O)Ns | MO/W=1000 | 100 | 5 | 1 | - | 82 | Not specified | [5] |
Note: The yield of this compound is often reported as part of the total ethenolysis products, which also includes 1-decene. Selectivity here refers to the proportion of converted methyl oleate that forms ethenolysis products versus self-metathesis products.
Table 2: Fatty Acid Composition of Palm Oil Methyl Esters (PME)
| Fatty Acid | Chemical Formula | Composition (%) |
| Palmitic Acid | C16:0 | 41.5 - 51.6 |
| Stearic Acid | C18:0 | 3.58 - 7.10 |
| Oleic Acid | C18:1 | 32.8 - 42.5 |
| Linoleic Acid | C18:2 | 9.3 - 13.0 |
Data sourced from a study on nine commercial palm oils.[6][7] The oleic acid methyl ester component of this mixture is the direct precursor for this compound via ethenolysis.
Experimental Protocols
Production of this compound from High-Oleic Oils (via Methyl Oleate)
This protocol focuses on the ethenolysis of methyl oleate, which can be obtained by the transesterification of high-oleic oils.
a) Transesterification of High-Oleic Oil (General Procedure)
-
Reaction Setup: A round-bottom flask is charged with the high-oleic oil, an excess of methanol (e.g., 6:1 molar ratio of methanol to oil), and a catalyst (e.g., 0.5-1.0 wt% sodium methoxide).
-
Reaction Conditions: The mixture is stirred and heated to reflux (around 60-65 °C) for 1-2 hours.
-
Work-up: After cooling, glycerol is separated by settling or centrifugation. The upper methyl ester layer is washed with warm water to remove residual catalyst, methanol, and glycerol.
-
Purification: The crude methyl oleate is purified by vacuum distillation.
b) Ethenolysis of Methyl Oleate
-
Catalyst System: A ruthenium-based metathesis catalyst, such as a Grubbs or Hoveyda-Grubbs second-generation catalyst, is typically used.
-
Reaction Setup: In a high-pressure reactor, methyl oleate is dissolved in a suitable solvent (e.g., toluene). The catalyst is then added under an inert atmosphere.[3]
-
Reaction Conditions: The reactor is pressurized with ethylene gas (e.g., 5-20 bar) and heated to the desired temperature (e.g., 40-100 °C) with stirring for a specified duration (e.g., 1-15 hours).[4][5]
-
Product Analysis: The reaction progress and product distribution are monitored by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[4][8]
-
Purification: After the reaction, the catalyst is removed, often by silica gel chromatography. The product mixture, containing this compound and 1-decene, is then purified by fractional distillation.
Production of this compound from Palm Oil
This is a two-step process involving the initial conversion of palm oil to a mixture of FAMEs.
a) Transesterification of Palm Oil to FAMEs
-
Protocol: The procedure is similar to the transesterification of high-oleic oil described above. Due to the higher content of free fatty acids in some crude palm oils, a two-stage esterification-transesterification process might be necessary, first using an acid catalyst (like sulfuric acid) to esterify free fatty acids, followed by a base-catalyzed transesterification.
-
Outcome: A mixture of palm oil methyl esters (POME) is obtained, with a significant fraction of methyl oleate (see Table 2).[6]
b) Ethenolysis of Palm Oil FAMEs
-
Protocol: The ethenolysis reaction is carried out on the POME mixture following the same procedure as for pure methyl oleate. The reaction will selectively act on the unsaturated methyl esters in the mixture, primarily methyl oleate and methyl linoleate.
-
Product Mixture: The resulting product will be a more complex mixture, containing this compound and 1-decene from the ethenolysis of methyl oleate, as well as other olefins and esters from the metathesis of other unsaturated FAMEs.
-
Purification: Fractional distillation is required to isolate this compound from the other products.
Synthesis of this compound from Undecylenic Acid
This route is less direct as undecylenic acid (C11) has a different chain length than decenoic acid (C10). A potential pathway involves an initial esterification followed by a subsequent chemical transformation.
a) Esterification of Undecylenic Acid
-
Reaction Setup: Undecylenic acid is dissolved in an excess of methanol containing a catalytic amount of a strong acid, such as sulfuric acid (e.g., 2% H₂SO₄ in methanol).[9]
-
Reaction Conditions: The mixture is refluxed at approximately 65 °C for 2 hours.[9]
-
Work-up and Purification: The excess methanol is removed by rotary evaporation. The crude product is extracted with an organic solvent like ethyl acetate. The organic layer is washed and dried, and the solvent is evaporated. The resulting methyl undecylenate can be purified by passing it through a column of basic alumina to remove any unreacted acid, achieving yields of up to 95%.[9]
b) Conversion to this compound The direct conversion of methyl undecylenate to this compound is not straightforward and would require a chain-shortening reaction. A more plausible, though multi-step, synthetic route could involve oxidative cleavage of the double bond followed by further chemical modifications. A direct metathesis route is not immediately apparent from the reviewed literature for this specific conversion.
Mandatory Visualization
Production Workflow from High-Oleic Oil
Caption: Workflow for this compound production from high-oleic oil.
Production Workflow from Palm Oil
Caption: Workflow for this compound production from palm oil.
Ethenolysis Reaction Pathway
Caption: Generalized ethenolysis reaction for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography/mass spectrometry analysis and uv absorptivity of bio-oils extracted from some locally grown plant seeds in nothern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.in [pharmacyjournal.in]
A Comparative Guide to Confirming Synthesis Products Using IR and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a chemical compound is contingent upon the rigorous confirmation of its molecular structure. Among the arsenal of analytical techniques available, Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy stand out as the most powerful and routinely employed methods for the structural elucidation of organic compounds.[1][2][3] This guide provides an objective comparison of these two techniques, supported by experimental protocols and data presentation standards, to aid researchers in their application for confirming the structure of newly synthesized products.
Fundamental Principles and Performance Comparison
Both IR and NMR spectroscopy operate on the principle of the interaction between electromagnetic radiation and matter, yet they probe different molecular properties to provide complementary structural information.[4]
-
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule.[5] It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies.[6] Different functional groups (e.g., C=O, O-H, N-H) absorb at characteristic frequencies, creating a unique spectral "fingerprint".[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the carbon-hydrogen framework of a molecule.[3] It measures the absorption of radiofrequency radiation by atomic nuclei (most commonly ¹H and ¹³C) in a strong magnetic field.[4] The resulting spectrum provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1][8]
The integration of both techniques provides a powerful analytical framework, enhancing the reliability of structural assignments and resolving ambiguities that may arise when using either method alone.[4] For instance, while IR can confirm the presence of a carbonyl group (C=O), NMR can differentiate whether it belongs to an aldehyde, ketone, or ester by analyzing the chemical shifts and coupling patterns of adjacent protons.[4]
Table 1: Comparison of IR and NMR Spectroscopy
| Feature | Infrared (IR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Information Provided | Identifies functional groups (e.g., -OH, C=O, -NH₂).[9] The "fingerprint region" (<1500 cm⁻¹) is unique to each compound.[7] | Determines the molecular skeleton, including carbon-hydrogen connectivity, neighboring atoms (via splitting), and the number of protons in different environments (via integration).[2][10] |
| Primary Use | Rapid confirmation of the presence or absence of key functional groups.[3] | Detailed determination of the complete bonding arrangement and 3D structure of a molecule.[3] |
| Sample Amount | Typically requires milligrams (mg) of sample.[11] | Requires relatively larger sample amounts, typically several milligrams, for good signal-to-noise.[4] |
| Sample Preparation | Simple. Samples can be analyzed neat (liquids), as a thin film, in a KBr pellet, or as a Nujol mull (solids).[12][13] | More complex. Samples must be dissolved in expensive deuterated solvents.[4] |
| Analysis Time | Very fast; typically < 1 hour for sample preparation and analysis.[5] | Can be time-consuming, ranging from minutes to several hours or even days for complex 2D experiments.[14] |
| Resolution & Sensitivity | Lower resolution compared to NMR. High sensitivity for polar bonds.[5] | High resolution and sensitivity, especially with high-field instruments (400-900 MHz), allowing for subtle structural differentiation.[4] |
| Strengths | Fast, inexpensive, excellent for identifying a wide range of functional groups.[15] | Provides unparalleled detail on molecular connectivity and stereochemistry.[4] Quantitative analysis is highly accurate.[16] |
| Limitations | Does not provide detailed information about the carbon skeleton or stereochemistry.[9] Spectra of complex molecules can be difficult to interpret fully.[9] | Higher cost, requires larger sample quantities and deuterated solvents.[4] Less sensitive for nuclei other than ¹H. |
Alternative and Complementary Techniques
While IR and NMR are cornerstones of structural analysis, other techniques offer valuable, often complementary, information:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which helps in determining the molecular formula and identifying structural components.[3]
-
X-ray Crystallography: Provides the definitive 3D structure of a molecule in its crystalline state. It is considered the "gold standard" for structural determination but requires a suitable single crystal of the compound.[17]
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.
Protocol 1: Acquiring an FT-IR Spectrum of a Solid Product (Thin Film Method)
-
Sample Preparation: Place approximately 10-50 mg of the solid synthesis product into a clean, small test tube or vial.[11]
-
Dissolution: Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[11]
-
Application: Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[11]
-
Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid product on the plate.[11]
-
Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Analysis: Acquire the spectrum according to the instrument's software instructions. The typical range is 4000-400 cm⁻¹.[7]
-
Cleaning: After analysis, clean the salt plate thoroughly with a dry solvent (like acetone) and return it to a desiccator to prevent moisture damage.[11]
Protocol 2: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh 5-10 mg of the purified synthesis product and transfer it to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS) to the NMR tube.
-
Dissolution: Cap the tube and invert it several times to ensure the sample is completely dissolved.
-
Instrument Setup: Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Carefully place the sample into the NMR magnet.[14]
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed, which involves adjusting the magnetic field homogeneity to achieve high-resolution spectra with sharp lines.[18]
-
Tuning: The probe must be tuned to the specific sample to ensure efficient transfer of radiofrequency power.[14]
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay). A standard ¹H NMR experiment is then run. For quantitative results, a longer relaxation delay (at least 5 times the longest T1 relaxation time) is crucial.[19]
-
Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced to TMS (0 ppm). The signals are then integrated.
Data Presentation for Analysis and Comparison
Clear and standardized data presentation is essential for interpretation and reporting.
Table 2: Example IR Data Summary for a Synthesized Product
| Wavenumber (cm⁻¹) | Intensity | Shape | Functional Group Assignment |
| 3350 | Strong | Broad | O-H (Alcohol) |
| 3050 | Medium | Sharp | C-H (sp² - Aromatic) |
| 2960 | Strong | Sharp | C-H (sp³ - Alkyl) |
| 1715 | Strong | Sharp | C=O (Ketone) |
| 1605, 1490 | Medium | Sharp | C=C (Aromatic Ring) |
Table 3: Example ¹H NMR Data Summary for a Synthesized Product (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.95 | 2H | d | 8.0 | Ar-H (ortho to C=O) |
| 7.50 | 1H | t | 7.6 | Ar-H (para to C=O) |
| 7.42 | 2H | t | 7.8 | Ar-H (meta to C=O) |
| 4.50 | 1H | s | - | -OH |
| 2.52 | 3H | s | - | -CH₃ |
Mandatory Visualizations
Diagrams are crucial for illustrating complex workflows and logical relationships in structural analysis.
Caption: Experimental workflow for synthesis product structure confirmation.
Caption: Logical relationship of data in spectroscopic structure determination.
References
- 1. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 2. orgosolver.com [orgosolver.com]
- 3. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 5. Experimental Design [web.mit.edu]
- 6. amherst.edu [amherst.edu]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. lehigh.edu [lehigh.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. webassign.net [webassign.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
- 18. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Performance Analysis: Methyl 9-decenoate Versus a Synthetic Alternative
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl 9-decenoate and its Synthetic Counterpart, Methyl 10-undecenoate, in Polymer Synthesis, Fragrance Applications, and as a Pheromone Precursor.
This compound, a C11 unsaturated fatty acid methyl ester, is a versatile bio-derived chemical intermediate with applications spanning various industries.[1] Its terminal double bond and ester functionality make it a valuable building block for the synthesis of polymers, fragrances, and insect pheromones.[1][2] This guide provides a comprehensive comparison of this compound with a close synthetic alternative, Methyl 10-undecenoate, a C12 unsaturated ester also utilized in similar fields.[3][4] This comparison is based on their physicochemical properties, performance in key applications, and detailed experimental protocols for their evaluation.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these esters is crucial for predicting their behavior in various applications. The following table summarizes the key properties of this compound and Methyl 10-undecenoate.
| Property | This compound | Methyl 10-undecenoate | Reference(s) |
| Molecular Formula | C₁₁H₂₀O₂ | C₁₂H₂₂O₂ | [5][6] |
| Molecular Weight | 184.28 g/mol | 198.30 g/mol | [5][6] |
| CAS Number | 25601-41-6 | 111-81-9 | [3] |
| Appearance | Liquid | Colorless liquid | [1][3] |
| Boiling Point | 123 °C @ 21 Torr | 245-248 °C @ 760 mmHg | [1][3] |
| Density | ~0.883 g/cm³ (Predicted) | 0.882-0.891 g/mL @ 25 °C | [7][8] |
| Refractive Index | Not widely reported | 1.436-1.446 @ 20 °C | [3] |
| LogP (Octanol/Water Partition Coefficient) | 3.076 | 4.2 (estimated) | [9] |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in alcohol, oil, propylene glycol | [8] |
| Odor Profile | Pleasant, fruity | Oily, fatty, waxy, with fruity, citrus, and floral nuances | [10] |
Performance in Polymer Synthesis
Both this compound and Methyl 10-undecenoate are valuable monomers for the synthesis of specialty polymers due to their terminal double bonds, which are amenable to polymerization techniques like Acyclic Diene Metathesis (ADMET).[11][12]
Comparative Data
While direct comparative kinetic studies are limited, the performance of these monomers can be inferred from their structural differences and existing research on related compounds. Methyl 10-undecenoate has been more extensively studied as a monomer for polyesters and poly(ester-amide)s.[13] The additional methylene group in Methyl 10-undecenoate can influence the thermal and mechanical properties of the resulting polymers.
| Performance Metric | Polymer from this compound (Predicted) | Polymer from Methyl 10-undecenoate (Experimental/Inferred) | Reference(s) |
| Polymerization Reactivity (ADMET) | Expected to be reactive due to the terminal double bond. | Known to be a suitable monomer for ADMET polymerization, acting as a chain stopper to control molecular weight. | [11][14] |
| Glass Transition Temperature (Tg) of Resulting Polyester | Can be adjusted over a wide range depending on the comonomer. | [15] | |
| Melting Temperature (Tm) of Resulting Polyester | Can be adjusted over a wide range depending on the comonomer. | [15] | |
| Mechanical Properties of Resulting Polyester | Elastic modulus and hardness can be tuned by copolymerization. | [15] |
Experimental Protocol: Comparative ADMET Polymerization
This protocol outlines a method for comparing the polymerization of this compound and Methyl 10-undecenoate.
Objective: To compare the polymerization kinetics and thermal properties of polyesters synthesized from this compound and Methyl 10-undecenoate via ADMET polymerization.
Materials:
-
This compound (>98% purity)
-
Methyl 10-undecenoate (>98% purity)
-
Grubbs' second-generation catalyst
-
1,8-Octanediol
-
Toluene (anhydrous)
-
Methanol
-
Hydrochloric acid
-
Sodium sulfate
-
High vacuum line
-
Schlenk flasks
Procedure:
-
Monomer Synthesis: Synthesize the diene monomers by transesterification of either this compound or Methyl 10-undecenoate with 1,8-octanediol.
-
Polymerization:
-
In a glovebox, add the diene monomer (1.0 mmol) and Grubbs' second-generation catalyst (0.01 mmol) to a Schlenk flask.
-
Remove the flask from the glovebox and connect it to a high vacuum line.
-
Heat the reaction mixture at 60°C under vacuum for 24 hours.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR to determine monomer conversion.
-
-
Polymer Isolation and Characterization:
-
Dissolve the resulting polymer in toluene and precipitate it in cold methanol.
-
Filter and dry the polymer under vacuum.
-
Determine the molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
Analyze the thermal properties (Tg and Tm) using Differential Scanning Calorimetry (DSC).
-
Performance in Fragrance Applications
The olfactory properties of esters are highly dependent on their molecular structure. Both this compound and Methyl 10-undecenoate are used in the fragrance industry.[2][10]
Comparative Data
| Performance Metric | This compound | Methyl 10-undecenoate | Reference(s) |
| Odor Profile | Pleasant, fruity | Oily, fatty, waxy, with fruity, citrus, and floral nuances | [2][10] |
| Reported Usage Level | Not widely reported | Up to 2.0% in fragrance concentrate | [16] |
| Substantivity | Not widely reported | ~20 hours on a smelling strip | [17] |
Experimental Protocol: Comparative Sensory Evaluation
This protocol uses Gas Chromatography-Olfactometry (GC-O) to compare the odor profiles of the two esters.
Objective: To identify and compare the key odor-active compounds and their perceived intensities in this compound and Methyl 10-undecenoate.
Materials:
-
This compound (>98% purity)
-
Methyl 10-undecenoate (>98% purity)
-
Gas chromatograph coupled with a mass spectrometer and an olfactometry port (GC-MS-O)
-
Trained sensory panel (at least 6-8 panelists)
-
Odor-free air supply
-
Aroma standards for calibration
Procedure:
-
Sample Preparation: Prepare solutions of this compound and Methyl 10-undecenoate in an appropriate solvent (e.g., ethanol) at a concentration suitable for GC-O analysis.
-
GC-MS-O Analysis:
-
Inject the sample into the GC-MS-O system.
-
As the compounds elute from the GC column, the effluent is split between the MS detector and the olfactometry port.
-
A trained panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and intensity of each detected aroma.
-
-
Data Analysis:
-
Identify the compounds corresponding to the aroma peaks using the MS data.
-
Compile the odor descriptors and intensity ratings from all panelists to create an aromagram for each ester.
-
Compare the aromagrams to identify differences in the odor profiles.
-
Performance as a Pheromone Precursor
Both esters can serve as starting materials for the synthesis of insect pheromones, which are often long-chain unsaturated acetates, alcohols, or aldehydes. For this comparison, we will consider their hypothetical use as precursors for the synthesis of (Z)-9-dodecenyl acetate, a component of the sex pheromone of the grape berry moth.
Comparative Data (Hypothetical)
| Performance Metric | Pheromone from this compound | Pheromone from Methyl 10-undecenoate | Reference(s) |
| Synthetic Route Efficiency | Requires chain extension by one carbon. | Requires chain shortening by one carbon. | (Proposed) |
| Purity of Final Pheromone | Dependent on the efficiency of the chain extension and subsequent reactions. | Dependent on the efficiency of the chain shortening and subsequent reactions. | (Proposed) |
| Biological Activity (EAG Response) | To be determined experimentally. | To be determined experimentally. | (Proposed) |
| Field Attractiveness (Trap Catch) | To be determined experimentally. | To be determined experimentally. | (Proposed) |
Experimental Protocol: Comparative Pheromone Efficacy
This protocol outlines the synthesis of a target pheromone from both precursors and the subsequent evaluation of their biological activity.
Objective: To compare the efficacy of (Z)-9-dodecenyl acetate synthesized from this compound and Methyl 10-undecenoate.
Materials:
-
This compound
-
Methyl 10-undecenoate
-
Reagents for chain extension (e.g., Wittig reaction) and chain shortening (e.g., ozonolysis followed by reduction)
-
Reagents for functional group transformations (reduction to alcohol, acetylation)
-
Grape berry moths (Eupoecilia ambiguella)
-
Electroantennography (EAG) setup
-
Field traps and lures
Procedure:
-
Pheromone Synthesis:
-
Synthesize (Z)-9-dodecenyl acetate from this compound via a suitable chain extension method.
-
Synthesize (Z)-9-dodecenyl acetate from Methyl 10-undecenoate via a suitable chain shortening method.
-
Purify both synthetic pheromones and confirm their structure and purity by GC-MS and NMR.
-
-
Electroantennography (EAG) Bioassay:
-
Excise the antenna from a male grape berry moth.
-
Mount the antenna between two electrodes.
-
Deliver puffs of air containing known concentrations of each synthetic pheromone over the antenna.
-
Record and compare the EAG responses (antennal depolarization) to each pheromone.
-
-
Field Trapping Trial:
-
Bait field traps with lures containing each of the synthetic pheromones.
-
Deploy the traps in a vineyard in a randomized block design.
-
Monitor the traps regularly and count the number of male moths captured.
-
Statistically analyze the trap catch data to compare the attractiveness of the two synthetic pheromones.
-
Conclusion
Both this compound and Methyl 10-undecenoate are valuable, bio-based unsaturated esters with significant potential in the synthesis of polymers, fragrances, and pheromones. While their performance is expected to be broadly similar in many respects, the subtle difference in their chain length can lead to variations in the properties of derived materials and their sensory perception. This guide provides a framework for the objective comparison of these two compounds, including detailed experimental protocols to generate the necessary comparative data. Further research directly comparing these two molecules is warranted to fully elucidate their respective advantages and disadvantages in specific applications, enabling researchers and product developers to make more informed decisions in their selection of sustainable chemical intermediates.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ockenfels-syntech.com [ockenfels-syntech.com]
- 4. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 10-undecenoate | C12H22O2 | CID 8138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103819330A - Method for preparing 10-undecenoic acid and heptanal through catalytic cracking - Google Patents [patents.google.com]
- 8. EP3650436A1 - Method of preparing a mixture of 9-decenoic acid ethyl and 1-decene in an ethenolysis reaction from a raw material of technical purity - Google Patents [patents.google.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. 9-DECENOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. [PDF] Unsaturated Polyphosphoesters via Acyclic Diene Metathesis Polymerization | Semantic Scholar [semanticscholar.org]
- 13. Methyl 10-undecenoate as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. gc-olfactometry; PHASER publications [glsciences.eu]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. preprints.org [preprints.org]
Comparison of methyl esters versus other ester derivatives for GC analysis.
For researchers, scientists, and drug development professionals, the accurate analysis of various organic molecules by gas chromatography (GC) often necessitates a derivatization step to enhance volatility and improve chromatographic performance. The conversion of polar functional groups, such as carboxylic acids, into esters is a fundamental and widely practiced derivatization strategy. While methyl esters have traditionally been the derivative of choice, other alkyl esters, including ethyl, propyl, and butyl esters, offer distinct advantages in specific analytical scenarios.
This guide provides an objective comparison of methyl esters versus other common ester derivatives for GC analysis, supported by experimental data and detailed methodologies. We will delve into the performance characteristics of these derivatives, helping you select the optimal ester for your analytical needs.
Performance Comparison: Methyl Esters vs. Other Ester Derivatives
The choice of ester derivative can significantly impact chromatographic resolution, particularly for complex mixtures containing isomers or short-chain analytes. While methyl esters are the most volatile due to their low molecular weight and elute at lower temperatures, this can sometimes be a disadvantage.[1]
Key Considerations:
-
Volatility and Elution Profile: Methyl esters, being the smallest, are the most volatile. This leads to shorter retention times on a GC column. While often advantageous for rapid analysis, high volatility can be problematic for very short-chain fatty acids (e.g., C4, C6), which may co-elute with the solvent front.[1] In such cases, longer-chain esters like butyl esters are preferred as their higher boiling points lead to longer retention times and better resolution from the solvent peak.[1]
-
Chromatographic Resolution: For complex mixtures containing positional or geometric isomers of fatty acids, derivatives other than methyl esters can offer superior separation. For instance, propan-2-ol and butanol esters have been shown to provide better resolution for certain positional isomers.[1] The increased steric hindrance of the larger alkyl group can influence the interaction with the stationary phase, leading to improved separation of closely related compounds. While many ester derivatives may offer better resolution than methyl esters for specific isomer pairs, propan-2-ol esters are often a favored alternative as they elute at temperatures similar to methyl esters.[1]
-
Stability and Ease of Preparation: Methyl esters are widely used due to the vast number of established, simple, and rapid preparation methods.[1] Reagents for methylation are readily available and the reactions are generally robust. The preparation of other alkyl esters follows similar chemical principles, primarily involving acid- or base-catalyzed esterification or transesterification with the corresponding alcohol (ethanol, propanol, butanol).
Quantitative Data Summary
| Derivative | Analyte Type | Performance Advantage | Performance Disadvantage | Key Applications |
| Methyl Ester | General Fatty Acids | High volatility, shorter analysis time, extensive literature and established methods.[1] | Can be too volatile for short-chain fatty acids, potentially leading to co-elution with the solvent.[1] May offer suboptimal resolution for some positional isomers. | General-purpose fatty acid profiling, analysis of long-chain fatty acids. |
| Ethyl Ester | General Fatty Acids | Less volatile than methyl esters, can serve as internal standards for FAME analysis. | Longer retention times compared to methyl esters. | Alternative to methyl esters, particularly when analyzing samples where ethanol is a component of the matrix. |
| Propyl/Isopropyl Ester | Positional Isomers | Can provide improved resolution of certain positional isomers compared to methyl esters.[1] Isopropyl esters elute at similar temperatures to methyl esters.[1] | Fewer established standard methods compared to methyl esters. | Analysis of complex mixtures where resolution of positional isomers is critical. |
| Butyl Ester | Short-Chain Fatty Acids, Positional Isomers | Significantly less volatile, providing better retention and resolution for short-chain fatty acids (e.g., in milk fat).[1] Can improve the resolution of some positional isomers.[1] | Longer retention times and higher elution temperatures are required. | Analysis of dairy products, fermented samples, and other matrices containing volatile short-chain fatty acids. |
Experimental Protocols
The preparation of alkyl esters for GC analysis typically involves either the esterification of free fatty acids or the transesterification of lipids (e.g., triglycerides). The choice of catalyst (acid or base) and alcohol determines the resulting ester.
Acid-Catalyzed Esterification/Transesterification
This method is versatile as it converts both free fatty acids and acylglycerols to alkyl esters. Common acid catalysts include hydrogen chloride (HCl), sulfuric acid (H₂SO₄), and boron trifluoride (BF₃).
Protocol 1: Preparation of Various Alkyl Esters using Boron Trifluoride
This protocol can be adapted for the synthesis of methyl, ethyl, propyl, or butyl esters by selecting the appropriate alcohol.
-
Sample Preparation: Weigh approximately 10-25 mg of the lipid sample into a screw-capped reaction tube.
-
Saponification (for lipids): Add 2 mL of 0.5 N methanolic NaOH. Heat at 100°C for 5-10 minutes until the fat globules disappear.
-
Esterification: Add 2 mL of 12-14% BF₃ in the desired alcohol (methanol, ethanol, propanol, or butanol). Boil for 2 minutes.
-
Extraction: Add 1 mL of hexane through the condenser and boil for another minute. After cooling, add 1 mL of saturated NaCl solution.
-
Phase Separation: Shake the tube vigorously and allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer containing the fatty acid alkyl esters to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC injection.
Protocol 2: Preparation of Fatty Acid Ethyl Esters (FAEEs) using Ethanolic HCl
-
Reagent Preparation: Prepare 5% (w/v) HCl in anhydrous ethanol by carefully bubbling dry HCl gas through the alcohol or by the slow addition of acetyl chloride to cold anhydrous ethanol.
-
Reaction: To 10-20 mg of the lipid sample in a screw-cap tube, add 2 mL of the 5% ethanolic HCl. If the sample does not fully dissolve, add 1 mL of toluene or hexane.
-
Incubation: Cap the tube tightly and heat at 80-90°C for 2 hours.
-
Extraction: After cooling, add 2 mL of water and 2 mL of hexane. Vortex thoroughly.
-
Collection and Drying: Centrifuge to separate the layers and transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate.
-
Analysis: The dried hexane extract is ready for GC analysis.
Base-Catalyzed Transesterification
This method is rapid and proceeds at lower temperatures but is only effective for the transesterification of acylglycerols and is not suitable for esterifying free fatty acids.
Protocol 3: Preparation of Fatty Acid Butyl Esters (FABEs) using Potassium Butylate
-
Reagent Preparation: Prepare a solution of potassium butylate in butanol.
-
Reaction: Dissolve the lipid sample in butanol and add the potassium butylate catalyst.
-
Incubation: The reaction can often proceed at room temperature or with gentle warming.
-
Neutralization and Extraction: Neutralize the catalyst with an acid and extract the butyl esters with hexane.
-
Washing and Drying: Wash the hexane layer with water to remove any remaining catalyst and alcohol, then dry over anhydrous sodium sulfate.
-
Analysis: The resulting butyl esters are ready for GC analysis.
Visualizing the Workflow
The following diagrams illustrate the general workflows for preparing ester derivatives for GC analysis.
Caption: General workflow for the preparation of ester derivatives for GC analysis.
Caption: Decision tree for selecting an appropriate ester derivative for GC analysis.
References
A Comparative Guide to Validating Oxidation Models for Methyl Esters in a Jet-Stirred Reactor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinetic models for the oxidation of methyl esters, key components of biodiesel, validated against experimental data from a jet-stirred reactor (JSR). Understanding the oxidation behavior of these esters is crucial for developing more efficient and cleaner combustion technologies. This document summarizes key experimental findings and modeling approaches to aid researchers in this field.
Experimental Methodology: The Jet-Stirred Reactor
The validation of oxidation models for methyl esters heavily relies on precise experimental data. The jet-stirred reactor (JSR) is a widely used apparatus for studying chemical kinetics under well-controlled conditions.
A typical experimental setup involves introducing a diluted mixture of the methyl ester and an oxidizer (usually oxygen) in a carrier gas (like helium or nitrogen) into a spherical or cylindrical quartz reactor. The reactants are injected through nozzles, creating turbulent mixing that ensures spatial homogeneity of temperature and composition. The reactor is operated at a constant pressure and residence time over a range of temperatures. The products are then sampled and analyzed, typically using techniques like gas chromatography (GC) and Fourier-transform infrared spectroscopy (FTIR), to obtain mole fraction profiles of various species as a function of temperature.
Comparison of Oxidation Models: Methyl Decanoate vs. Methyl Oleate
To illustrate the validation process, we compare the oxidation of a saturated methyl ester, methyl decanoate (C₁₁H₂₂O₂), with an unsaturated one, methyl oleate (C₁₉H₃₆O₂). The presence of a double bond in methyl oleate significantly influences its oxidation chemistry.[1]
Experimental Conditions
The following table summarizes the experimental conditions for the JSR oxidation of methyl decanoate and a blend of n-decane and methyl oleate.
| Parameter | Methyl Decanoate | n-decane/Methyl Oleate Blend |
| Reactor Pressure | 1.06 bar[2] | 106 kPa[1] |
| Residence Time | 1.5 s[2] | 1.5 s[1] |
| Temperature Range | 500 - 1100 K[2] | 550 - 1100 K[1] |
| Equivalence Ratio | Stoichiometric[2] | Stoichiometric[1] |
| Fuel Mole Fraction | 0.0021 (diluted in He)[2] | 0.00052 (methyl oleate) / 0.00148 (n-decane)[1] |
Kinetic Models
The experimental data are compared against simulations from detailed kinetic models. For methyl decanoate, a model automatically generated by the EXGAS system is often used.[2][3] For methyl oleate, specific models have been developed to account for the reactions involving the C=C double bond.
Quantitative Data Summary
The following tables present a comparison of the experimental and simulated mole fractions of key species at different temperatures for the oxidation of methyl decanoate and methyl oleate.
Table 1: Methyl Decanoate Oxidation - Species Mole Fractions
| Temperature (K) | Species | Experimental Mole Fraction | Simulated Mole Fraction (EXGAS Model) |
| 800 | CH₂O | ~1.5e-4 | ~1.8e-4 |
| 800 | C₂H₄ | ~5.0e-5 | ~4.0e-5 |
| 1000 | CO | ~1.8e-3 | ~1.9e-3 |
| 1000 | CH₄ | ~1.2e-4 | ~1.1e-4 |
Note: Data are approximate values extracted from graphical representations in the cited literature for illustrative purposes.[2]
Table 2: n-decane/Methyl Oleate Blend Oxidation - Species Mole Fractions
| Temperature (K) | Species | Experimental Mole Fraction |
| 750 | C₂H₄ | ~2.0e-5 |
| 750 | CH₂O | ~1.0e-4 |
| 950 | CO | ~1.5e-3 |
| 950 | CH₄ | ~8.0e-5 |
Note: Data are approximate values extracted from graphical representations in the cited literature for illustrative purposes.[1]
Signaling Pathways and Logical Relationships
The oxidation of methyl esters proceeds through a complex network of reactions. The following diagram illustrates a simplified reaction pathway for the low-temperature oxidation of a generic methyl ester.
Conclusion
The validation of kinetic models for methyl ester oxidation in a jet-stirred reactor is a critical step in understanding biodiesel combustion. The comparison of experimental data with model simulations allows for the refinement of these models, leading to more accurate predictions of combustion behavior. The presence of unsaturation in the alkyl chain, as seen in the comparison of methyl decanoate and methyl oleate, introduces distinct reaction pathways that must be accounted for in the kinetic models. Future research should focus on further refining these models and extending them to a wider range of methyl esters and operating conditions.
References
- 1. Experimental study of the oxidation of methyl oleate in a jet-stirred reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling of the oxidation of methyl esters—Validation for methyl hexanoate, methyl heptanoate, and methyl decanoate in a jet-stirred reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling of the oxidation of methyl esters-Validation for methyl hexanoate, methyl heptanoate, and methyl decanoate in a jet-stirred reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 9-Decenoate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of methyl 9-decenoate, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is classified as harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects.[1] Proper disposal is therefore not just a matter of regulatory compliance, but a core component of responsible laboratory practice.
Quantitative Data Summary
Due to limited available public data for this compound, the following table includes information for the structurally similar compound, methyl decanoate, for reference purposes. It is crucial to handle this compound with the assumption of similar or greater hazard levels.
| Property | Value | Notes |
| GHS Classification | Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure, Respiratory system (Category 3); Hazardous to the aquatic environment, acute hazard (Category 1)[1] | Based on available Safety Data Sheets for this compound. |
| UN Number | 3082 | For the environmentally hazardous substance, liquid, n.o.s. (applies to methyl decanoate and mixtures containing this compound).[2][3] One source for pure this compound states "Not hazmat".[1] Given the aquatic toxicity, treating it as a hazardous substance for transport is the more conservative approach. |
| Transport Hazard Class | 9 (Miscellaneous hazardous materials) | For the environmentally hazardous substance, liquid, n.o.s. (applies to methyl decanoate and mixtures containing this compound).[2][3] |
| Packing Group | III | For the environmentally hazardous substance, liquid, n.o.s. (applies to methyl decanoate and mixtures containing this compound).[2][3] |
| Flash Point | Not available | Data for pure this compound is not readily available. |
| Autoignition Temperature | Not available | Data for pure this compound is not readily available. |
| Explosive Limits | Not available | Data for pure this compound is not readily available. |
| Aquatic Toxicity | Very toxic to aquatic life.[1][4][5] | Specific LC50 data for this compound is not readily available. Classified as Aquatic Acute 1.[6] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol is based on best practices for the disposal of hazardous laboratory chemicals and information available for similar substances.
1. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be chemically compatible with the substance.
-
Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Do not mix this compound with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.
2. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
For larger spills, contain the spill and then absorb.
-
Place the absorbed material into a suitable, sealed container for disposal as hazardous waste.[1]
-
Ventilate the area of the spill.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
-
The storage area should have secondary containment to mitigate leaks.
4. Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
Never dispose of this compound down the drain or in regular trash.[1]
5. Decontamination of Empty Containers:
-
Handle empty containers as if they still contain the product.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate and dispose of it as hazardous waste along with the this compound.
-
Once decontaminated, the container can be disposed of as non-hazardous waste according to your facility's procedures.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 9-decenoate
For laboratory professionals engaged in research and development, the safe handling of chemical reagents is of paramount importance. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Methyl 9-decenoate, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a chemical that can cause skin and serious eye irritation. It may also cause respiratory irritation and is harmful if swallowed. Furthermore, it is very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Eye & Face Protection | Safety Goggles | Chemical splash-resistant safety goggles are required. In situations with a high risk of splashing, a face shield should also be worn. |
| Hand Protection | Chemical-resistant gloves | Nitrile or natural rubber gloves are suitable. Gloves should be inspected for any signs of degradation or puncture before use and disposed of after contamination[2]. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. For larger quantities, a chemical-resistant apron may be appropriate[3]. |
| Respiratory Protection | NIOSH-approved Respirator | Under normal conditions with adequate ventilation, respiratory protection is not typically required. For large-scale operations or in case of inadequate ventilation, use a NIOSH-approved air-purifying respirator with an organic vapor cartridge[2]. |
Safe Handling and Storage
Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's integrity.
Operational Plan: From Receipt to Disposal
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents[1][2].
-
Handling:
-
Disposal: Dispose of waste material in accordance with national and local regulations. Do not dispose of down the drain or in regular trash[4][5].
Table 2: Storage and Handling Conditions
| Parameter | Condition |
| Storage Temperature | Cool, dry place. Some suppliers recommend freezer storage[6][7]. |
| Ventilation | Use in a well-ventilated area. Local exhaust ventilation is recommended to keep airborne concentrations low[1]. |
| Incompatible Materials | Strong oxidizing agents[2]. |
| Ignition Sources | Keep away from open flames, hot surfaces, and sparks[1][2]. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Experimental Protocol: Chemical Spill Response
-
Evacuate: Immediately evacuate the spill area and alert others.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Contain: For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it into a suitable, closed container for disposal[2].
-
Personal Protection: Wear the appropriate PPE as outlined in Table 1 during cleanup.
-
Disposal: Dispose of the absorbent material and any contaminated items as hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1]. |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[1]. |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2]. |
Disposal Plan
Proper disposal is essential to prevent environmental contamination.
Procedural Guidance for Disposal
-
Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be clearly marked as "Hazardous Waste" with the full chemical name[5].
-
Segregation: Do not mix with other waste streams unless instructed by your institution's environmental health and safety (EHS) office[5].
-
Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials[5].
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Provide them with the Safety Data Sheet (SDS)[5].
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and disposed of as hazardous waste. After decontamination, the container can be disposed of as non-hazardous waste[5].
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
